molecular formula C12H14 B072867 1-Phenyl-1-hexyne CAS No. 1129-65-3

1-Phenyl-1-hexyne

Cat. No.: B072867
CAS No.: 1129-65-3
M. Wt: 158.24 g/mol
InChI Key: VBRLZTLFLNZEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-hexyne (CAS 1129-65-3) is a high-value internal alkyne with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol. This compound, also known as 1-hexynylbenzene, serves as a versatile building block in modern organic synthesis and materials science research. It is characterized as a colorless to light yellow liquid with a boiling point of 229-232 °C, a density of 0.90 g/mL at 25 °C, and a refractive index of 1.54. Research Applications and Value: This phenyl-substituted alkyne is a critical reagent in transition-metal-catalyzed reactions. Its primary research value lies in its role as a substrate in C-H bond activation and annulation processes for synthesizing complex heterocycles, including isoindolo[2,1-a]indoles and isoquinolines. It is extensively used in palladium-catalyzed hydrogenation studies to selectively produce alkenes, and in rhodium-catalyzed reactions for the synthesis of substituted isoquinolines from ketoximes. Furthermore, this compound facilitates copper-catalyzed silacarboxylation reactions using carbon dioxide and silylboranes, and participates in electrolytically induced isomerization. It also acts as a model compound in mechanistic studies for gold-catalyzed, photosensitizer-free, visible-light-mediated 1,2-difunctionalization of alkynes. Handling and Safety: For research purposes only. Not intended for diagnostic or therapeutic use. Handle with care in a well-ventilated environment. This compound may cause skin irritation (H315) and serious eye irritation (H319). Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Store sealed in a dry place at room temperature, preferably in a cool, dark location.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRLZTLFLNZEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150206
Record name Benzene, 1-hexynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS] Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 1-Phenyl-1-hexyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1129-65-3
Record name 1-Hexyn-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-hexynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-hexynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-1-hexyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Phenyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of this compound (CAS 1129-65-3), an alkyne compound utilized in various fields of organic synthesis.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols for its characterization.

This compound, also known as 1-hexynylbenzene, is an aromatic alkyne. Its physical state at room temperature is reported as both a solid and a liquid, suggesting its melting point is near ambient temperature.[2][3] It typically appears as a colorless to light yellow or orange liquid.[2][3] The structural and physical data are summarized in the table below.

Data Presentation: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₁₄[2][4][5]
Molecular Weight 158.24 g/mol [2][5][6]
Boiling Point 229-232 °C at 760 mmHg[1][4][6]
Density 0.90 - 0.92 g/mL at 20-25 °C[1][2][4][6]
Refractive Index (n₂₀/D) 1.5349 - 1.54[1][2][3][4]
Flash Point 98 °C (208.4 °F) (closed cup)[1][3][4]
Physical State Liquid or Solid[2][3]
Appearance Colorless to light yellow/orange clear liquid[2][3]
Solubility Insoluble in water; Soluble in organic solvents.[7][8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (0-300 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

  • Sample of this compound

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, which is filled with mineral oil to just above the side arm. Heat the side arm of the Thiele tube gently.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[9] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.

  • Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

  • Verification: Record the temperature. Allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a consistent reading.

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.[10]

Apparatus:

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Temperature-controlled water bath or ambient temperature measurement

  • Sample of this compound

Procedure:

  • Mass of Empty Container: Carefully measure and record the mass of a clean, dry pycnometer or graduated cylinder.[10]

  • Volume Measurement: Fill the container with a specific volume of this compound (e.g., 5.0 mL). Ensure the measurement is taken from the bottom of the meniscus.[10]

  • Mass of Filled Container: Measure and record the total mass of the container with the liquid.[10]

  • Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

    • Calculate the density using the formula: Density = Mass / Volume .

  • Replication: Perform the measurement at least twice to ensure accuracy and calculate the average density.[10]

Refractive Index Measurement

The refractive index is a characteristic property of a liquid that can be used to assess its purity.[11] An Abbe refractometer is commonly used for this measurement.[12]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator (e.g., set to 20.0 °C)

  • Dropper or pipette

  • Soft lens tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol)

  • Sample of this compound

Procedure:

  • Calibration & Cleaning: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the prisms with a soft tissue and solvent, then allow them to dry completely.[12][13]

  • Sample Application: Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[12]

  • Prism Closure: Close the prisms firmly to spread the liquid into a thin, uniform layer.

  • Temperature Equilibration: Allow water from the circulator to flow through the jackets surrounding the prisms until the desired temperature (typically 20.0 °C) is stable.[12]

  • Measurement: Switch on the light source and look through the eyepiece. Adjust the coarse and fine control knobs until the field of view shows a distinct light and dark boundary. If color fringes are visible, adjust the chromaticity compensator until the boundary is sharp and achromatic.[13]

  • Reading: Align the boundary line exactly on the crosshairs of the eyepiece.[13] Press the 'read' button or look at the scale to obtain the refractive index value.

  • Cleaning: After the measurement, clean the prism surfaces immediately.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid sample like this compound.

G cluster_0 Workflow for Physical Property Determination of a Liquid Sample start Start: Liquid Sample (this compound) density 1. Density Measurement (Pycnometer Method) start->density Purity Check refractive 2. Refractive Index (Abbe Refractometer) density->refractive boiling_point 3. Boiling Point (Thiele Tube Method) refractive->boiling_point data_analysis 4. Data Analysis & Comparison (Compare with Literature Values) boiling_point->data_analysis end End: Characterized Sample data_analysis->end Final Report

Workflow for liquid sample characterization.

References

1-Phenyl-1-hexyne (C₁₂H₁₄): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-phenyl-1-hexyne, a disubstituted alkyne with significant applications in organic synthesis and materials science. The document details its chemical structure, physicochemical properties, spectroscopic signature, and key synthetic methodologies. Furthermore, it explores the characteristic reactivity of this compound, including its utility in catalytic hydrogenation and polymerization reactions. While not possessing inherent biological activity in a known signaling pathway, its role as a versatile building block in the synthesis of more complex molecules positions it as a compound of interest for drug discovery and development programs. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for its synthesis, and visualizes key chemical processes using logical diagrams to serve as a comprehensive resource for the scientific community.

Chemical Structure and Properties

This compound, also known as 1-hexynylbenzene, is an aromatic alkyne with the molecular formula C₁₂H₁₄.[1][2] Its structure features a linear six-carbon chain (hexyl group) attached to a phenyl group via a carbon-carbon triple bond at the C1 position.[3] This structure imparts a unique combination of rigidity from the alkyne and aromaticity from the phenyl ring, making it a valuable substrate in various chemical transformations.

The physical state of this compound is reported as both a solid and a colorless to light yellow liquid, which suggests it is likely a low-melting-point solid.[4][5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄[1][2]
Molecular Weight 158.24 g/mol [1][2]
CAS Number 1129-65-3[2]
Appearance Colorless to light yellow liquid or solid[4][5][6]
Boiling Point 229-232 °C[6][7]
Density 0.9 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.5349[6][7]
Flash Point 98 °C (closed cup)[6]

Spectroscopic Analysis

The structural features of this compound can be unequivocally confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear map of the proton and carbon environments within the molecule. The aromatic protons typically appear in the 7.0-7.5 ppm range, while the aliphatic protons of the butyl chain appear further upfield. The sp-hybridized carbons of the alkyne are characteristic signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
¹H NMR Atom Predicted δ (ppm) ¹³C NMR Atom Predicted δ (ppm)
Phenyl-HAr-H7.2 - 7.4Phenyl-C (ipso)C-Ar~124
Methylene-C≡C-CH₂-~2.4 (t)Alkyne-C-C≡C-Ph~80
Methylene-CH₂-CH₂-CH₂-CH₃~1.6 (p)Alkyne-C-C≡C-Bu~91
Methylene-CH₂-CH₃~1.5 (sextet)Methylene-C-C≡C-CH₂-~19
Methyl-CH₃~0.9 (t)Methylene-C-CH₂-CH₂-CH₂-~31
Methylene-C-CH₂-CH₃~22
Methyl-C-CH₃~14
Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental results. For experimental data, refer to spectral databases such as SpectraBase.[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Peaks
Functional GroupVibrationPosition (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Alkyne C≡CStretch2260 - 2100Weak to Medium
Aromatic C=CStretch (in-ring)1600 - 1450Medium
Aromatic C-H"Out-of-plane" bend900 - 675Strong
Reference(s):[9][10][11][12]
Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern is typically characterized by the loss of alkyl fragments from the hexyl chain and the presence of a stable phenyl or tropylium (B1234903) cation fragment.

Table 4: Expected Mass Spectrometry Fragmentation
m/zFragment IdentityNotes
158[C₁₂H₁₄]⁺Molecular Ion (M⁺)
129[M - C₂H₅]⁺Loss of an ethyl radical
115[M - C₃H₇]⁺Loss of a propyl radical
101[M - C₄H₉]⁺Loss of a butyl radical
91[C₇H₇]⁺Tropylium ion (common rearrangement)
77[C₆H₅]⁺Phenyl cation
Reference(s):[13][14][15][16][17]

Synthesis of this compound

This compound can be synthesized through several reliable methods in organic chemistry. The Sonogashira coupling and Grignard reactions are among the most common and efficient.

Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of an aryl halide (iodobenzene) with a terminal alkyne (1-hexyne).

Materials:

Procedure:

  • To a dry, argon-purged Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Add anhydrous THF (10 mL per 1.0 mmol of iodobenzene) followed by triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add iodobenzene (1.0 equiv) to the flask via syringe.

  • Add 1-hexyne (1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to yield pure this compound.

Reference(s):[18][19][20][21][22]

Sonogashira_Workflow cluster_prep Flask Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask purge Purge with Argon start->purge add_catalysts Add PdCl₂(PPh₃)₂ & CuI purge->add_catalysts add_solvents Add THF & Et₃N add_catalysts->add_solvents add_iodobenzene Add Iodobenzene add_solvents->add_iodobenzene add_hexyne Add 1-Hexyne add_iodobenzene->add_hexyne heat Heat to 50-60°C add_hexyne->heat monitor Monitor via TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry with MgSO₄ extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the Sonogashira synthesis of this compound.
Experimental Protocol: Grignard Reaction

This protocol involves the reaction of a Grignard reagent (phenylmagnesium bromide) with an activated alkyne precursor. A more direct, though less common, approach involves the reaction of an alkynyl Grignard with an aryl halide, which often requires harsher conditions. An alternative shown here is the "anti-Michael addition" to a sulfonylacetylene.

Materials:

  • 1-(Phenylsulfonyl)-1-hexyne (1.0 equiv)

  • Phenylmagnesium bromide (3.0 M in THF, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Dissolve 1-(phenylsulfonyl)-1-hexyne (1.0 equiv) in anhydrous THF in a dry, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.5 equiv) to the stirred solution via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (eluent: hexanes) to obtain this compound.

Reference(s):[23][24][25][26]

Grignard_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve Sulfonylacetylene in THF purge Purge with Argon start->purge cool Cool to 0°C purge->cool add_grignard Add Phenylmagnesium Bromide cool->add_grignard stir Stir and Monitor via TLC add_grignard->stir quench Quench with NH₄Cl (aq) stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for a Grignard-based synthesis of this compound.

Chemical Reactivity

The phenyl and alkyne moieties of this compound are sites of rich chemical reactivity.

Catalytic Hydrogenation

This compound can be selectively hydrogenated to either the corresponding (Z)-alkene (1-phenyl-1-hexene) or fully reduced to the alkane (hexylbenzene). Stereoselective hydrogenation to the cis-alkene is typically achieved using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other modified palladium catalysts.[7][27] Complete reduction to the alkane occurs with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[28]

Hydrogenation_Pathway A This compound B (Z)-1-Phenyl-1-hexene A->B H₂ / Lindlar's Catalyst (Selective Hydrogenation) C Hexylbenzene A->C H₂ / Pd/C (Complete Hydrogenation) B->C H₂ / Pd/C

Caption: Hydrogenation pathways of this compound.
Polymerization

The alkyne functionality allows this compound to undergo polymerization. Studies have shown that catalysts based on niobium and tantalum pentahalides can effectively polymerize 1-phenyl-1-alkynes, leading to the formation of substituted polyacetylenes.[6][7] These polymers are of interest for their potential electronic and optical properties.

Isomerization

Under basic conditions, this compound can undergo isomerization. For instance, electrolytically induced, base-catalyzed isomerization can convert it to 1-phenyl-1,2-hexadiene (an allene).[6][7]

Applications in Research and Drug Development

This compound does not have a documented direct biological activity or role in specific signaling pathways. Its primary value in the context of drug development lies in its utility as a synthetic intermediate.[29] The phenylalkyne motif is a structural component found in various biologically active molecules and serves as a precursor for creating more complex scaffolds.

Key applications include:

  • Substrate for Catalysis Research: It is frequently used as a model substrate to study the efficiency, selectivity, and mechanisms of new catalysts, particularly in hydrogenation reactions.[7][27]

  • Building Block in Organic Synthesis: The alkyne can be further functionalized through reactions like click chemistry, hydration, or hydroamination to introduce new functional groups. The phenyl ring can also be modified via electrophilic aromatic substitution.

  • Precursor for Heterocycles: Alkynes are versatile precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautions: Avoid breathing dust, fumes, or vapors (P261). Wash hands thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.[6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1-Phenyl-1-hexyne (CAS: 1129-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyne, with the CAS number 1129-65-3, is an internal alkyne characterized by a phenyl group and a butyl group attached to a carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties, making it a valuable substrate and building block in organic synthesis. Its applications range from fundamental studies of catalytic reactions to the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a solid at room temperature and is characterized by the following properties:

PropertyValueReference(s)
CAS Number 1129-65-3
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol
Boiling Point 229-232 °C (lit.)
Density 0.9 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5349 (lit.)
Form Solid
SMILES String CCCCC#Cc1ccccc1
InChI Key VBRLZTLFLNZEPZ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, most notably via Sonogashira coupling and Grignard reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., Iodobenzene) D This compound A->D B Terminal Alkyne (e.g., 1-Hexyne) B->D C Pd(0) Catalyst Cu(I) Co-catalyst Amine Base C->D

A simplified workflow for the Sonogashira coupling reaction.

Experimental Protocol (General Procedure):

A general procedure for a Sonogashira coupling reaction is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[1]

  • Add an anhydrous solvent (e.g., THF, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[1]

  • Stir the mixture at room temperature for 15 minutes.[1]

  • To the stirred mixture, add the terminal alkyne (e.g., 1-hexyne, 1.2 mmol, 1.2 equiv) via syringe.[1]

  • The reaction is then heated to the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.

Grignard Reaction

Another common method involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, this could involve the reaction of phenylmagnesium bromide with a 1-halo-1-hexyne or the reaction of a hexynyl Grignard reagent with a phenyl halide. A more common approach for similar structures involves the reaction of a Grignard reagent with a carbonyl compound followed by subsequent chemical modifications.

G A Alkyl/Aryl Halide D Grignard Reagent (R-MgX) A->D B Magnesium Metal B->D C Anhydrous Ether C->D F Coupled Product D->F E Electrophile (e.g., Carbonyl, Haloalkyne) E->F G Acidic Workup F->G Intermediate G->F Final Product

A general workflow for a Grignard reaction.

Experimental Protocol (General Procedure for Grignard Reagent Formation):

  • All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A small amount of an ethereal solution of the alkyl or aryl halide is added to initiate the reaction, which is often indicated by bubbling and a slight warming of the flask.

  • Once the reaction has initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is typically refluxed for a further 30-60 minutes to ensure complete reaction of the magnesium.

  • The resulting Grignard reagent is then used in the subsequent reaction with an appropriate electrophile.

Chemical Reactivity and Applications

This compound serves as a versatile substrate for a variety of chemical transformations, primarily leveraging the reactivity of the alkyne functional group.

Hydrogenation

The triple bond of this compound can be selectively hydrogenated to the corresponding alkene or fully reduced to the alkane. The stereochemical outcome of the hydrogenation to the alkene can be controlled by the choice of catalyst.

  • Syn-hydrogenation to the (Z)-alkene (cis-alkene) is typically achieved using a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[2]

  • Complete reduction to the corresponding alkane (1-phenylhexane) can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

G A This compound B (Z)-1-Phenyl-1-hexene A->B H₂ Lindlar's Catalyst C 1-Phenylhexane A->C H₂ Pd/C (excess) B->C H₂ Pd/C

Hydrogenation pathways of this compound.

Experimental Protocol (General Procedure for Selective Hydrogenation):

  • The alkyne is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) is added to the solution.[3]

  • The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (often using a balloon) at room temperature.[3]

  • The progress of the reaction is monitored by TLC or GC to prevent over-reduction to the alkane.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude alkene, which can be further purified if necessary.

Polymerization

This compound can undergo polymerization in the presence of suitable catalysts, such as halides of niobium and tantalum, to form polyphenylacetylene derivatives. These polymers are of interest in materials science due to their potential electronic and optical properties.[4]

Isomerization

Base-catalyzed isomerization of this compound can lead to the formation of other isomers, such as 1-phenyl-1,2-hexadiene.[5]

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of protons and their connectivity within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~2.4Triplet2HMethylene protons adjacent to the alkyne (-C≡C-CH₂-)
~1.5-1.6Multiplet2HMethylene protons (-CH₂-CH₂-CH₃)
~1.4-1.5Multiplet2HMethylene protons (-CH₂-CH₃)
~0.9Triplet3HMethyl protons (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~128-132Aromatic carbons (C₆H₅)
~124Quaternary aromatic carbon attached to the alkyne
~80-90Alkynyl carbons (-C≡C-)
~31Methylene carbon (-CH₂-CH₂CH₂CH₃)
~22Methylene carbon (-CH₂-CH₂CH₃)
~19Methylene carbon adjacent to the alkyne (-C≡C-CH₂-)
~14Methyl carbon (-CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3030C-H stretchAromatic
~2960-2850C-H stretchAliphatic
~2230C≡C stretchInternal Alkyne
~1600, 1490C=C stretchAromatic Ring
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
158Molecular ion [M]⁺
115Loss of propyl group (-C₃H₇)
102Loss of butyl group (-C₄H₉)
91Tropylium ion [C₇H₇]⁺
77Phenyl cation [C₆H₅]⁺

Note: The fragmentation pattern can provide valuable structural information.

Relevance in Drug Development

While there is limited direct evidence of this compound itself being a pharmacologically active compound, the phenylalkyne scaffold is a recurring motif in medicinal chemistry. The rigid nature of the alkyne linker can be used to hold pharmacophoric groups in a specific spatial orientation for optimal interaction with biological targets such as enzymes or receptors.

Derivatives of phenylalkynes have been investigated for a range of biological activities. The introduction of various substituents on the phenyl ring or modification of the alkyl chain can lead to compounds with tailored properties. For researchers in drug development, this compound can serve as a valuable starting material or intermediate for the synthesis of libraries of novel compounds for biological screening. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for lead discovery and optimization.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Hazard Classifications:

  • Skin Irritant

  • Eye Irritant

  • Specific target organ toxicity — single exposure (respiratory system)

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-phenyl-1-hexyne. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific compound, this guide presents a predicted ¹H NMR spectrum. The predictions are founded on established principles of NMR spectroscopy and typical chemical shift values and coupling constants for analogous structural motifs. This document also includes a detailed experimental protocol for the acquisition of ¹H NMR data for similar small organic molecules and illustrative diagrams to clarify structural relationships and logical workflows.

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. The predicted values are based on the analysis of substituent effects and known chemical shifts for aromatic and alkyl protons in proximity to a carbon-carbon triple bond.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a7.45 - 7.40Multiplet-2H
H-b7.35 - 7.25Multiplet-3H
H-c2.42TripletJ_cd ≈ 7.02H
H-d1.65SextetJ_cd ≈ 7.0, J_de ≈ 7.52H
H-e1.50SextetJ_de ≈ 7.5, J_ef ≈ 7.52H
H-f0.95TripletJ_ef ≈ 7.53H

Structural and Spectral Relationship

The following diagram illustrates the structure of this compound, with each unique proton environment labeled. These labels correspond to the predicted signals in the ¹H NMR data table.

Caption: Molecular structure of this compound with proton environments labeled.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of a small organic molecule such as this compound is provided below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particulates, which can be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the multiplets in the aromatic region and the fine coupling in the alkyl chain.

  • Tuning and Matching: The NMR probe should be tuned and matched to the resonance frequency of ¹H in the prepared sample to ensure optimal signal detection.

  • Locking: The spectrometer's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity across the sample must be optimized by a process called shimming. This is crucial for obtaining sharp resonance lines and resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H NMR to allow for a shorter relaxation delay.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally sufficient to encompass the entire proton chemical shift range.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for ¹H NMR.

    • Number of Scans (NS): For a sample of this concentration, 16 to 64 scans should provide a spectrum with a good signal-to-noise ratio.

    • Temperature: The experiment should be conducted at a stable temperature, typically 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis should be referenced to the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each signal should be integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal in the spectrum.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram outlines the logical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve this compound in Deuterated Solvent add_tms Add TMS Standard prep_sample->add_tms to_tube Transfer to NMR Tube add_tms->to_tube load_sample Insert Sample into NMR Spectrometer to_tube->load_sample setup_spec Tune, Lock, and Shim load_sample->setup_spec set_params Set Acquisition Parameters setup_spec->set_params acquire_fid Acquire FID set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Signals reference->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_coupling Analyze Coupling Patterns (Multiplicity & J-values) integrate->analyze_coupling analyze_integration Analyze Integration integrate->analyze_integration elucidate Elucidate Structure analyze_shifts->elucidate analyze_coupling->elucidate analyze_integration->elucidate

Caption: Workflow for ¹H NMR analysis of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic alkyne, 1-phenyl-1-hexyne. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug development, where precise structural elucidation of molecular entities is paramount.

Introduction

This compound, also known as hex-1-ynylbenzene, is a disubstituted alkyne featuring a phenyl group and a butyl chain attached to the carbon-carbon triple bond. The characterization of such molecules is fundamental in ensuring the purity and confirming the identity of synthesized compounds. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering a unique fingerprint for the compound.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms (sp, sp2, and sp3) and their proximity to the electron-withdrawing phenyl group and the electron-donating alkyl chain.

The experimentally determined 13C NMR chemical shifts for this compound are summarized in the table below. These values are referenced to a standard internal reference, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C1' (ipso)124.0
C2'/C6'131.5
C3'/C5'128.2
C4'127.7
C180.8
C291.5
C319.3
C431.1
C522.1
C613.9

Note: The assignments of the aromatic carbons (C2'/C6' and C3'/C5') may be interchangeable.

Experimental Protocol

The acquisition of high-quality 13C NMR data is crucial for accurate structural assignment. The following provides a typical experimental protocol for obtaining the 13C NMR spectrum of this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a broadband probe is typically used.

Sample Preparation:

  • Approximately 20-30 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.

  • A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.

  • Spectrometer Frequency: For a 400 MHz spectrometer, the 13C frequency is approximately 100 MHz.

  • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is important to allow for full relaxation of the carbon nuclei, especially the quaternary carbons, leading to more accurate signal integration if required.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 1024 to 4096 or more) is accumulated to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (approximately 298 K).

Data Processing:

  • The raw free induction decay (FID) data is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure that all peaks have a pure absorption lineshape.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Peak picking is then performed to determine the chemical shifts of all the signals.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the chemical shift data presented in Table 1.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve this compound in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Set Up Spectrometer (Pulse Program, etc.) transfer->setup acquire Acquire FID Data (Accumulate Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts to Carbon Atoms peak_pick->assign

An In-depth Technical Guide to the Infrared Spectrum of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-Phenyl-1-hexyne, a molecule combining an internal alkyne and a monosubstituted benzene (B151609) ring. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the characteristic spectral features, provides a detailed experimental protocol for obtaining the spectrum, and presents a logical framework for spectral interpretation.

Core Data Presentation: Interpreting the Vibrational Landscape

The infrared spectrum of this compound is characterized by absorptions arising from its distinct functional groups: the phenyl group, the internal alkyne, and the aliphatic butyl chain. The key to interpreting its spectrum lies in recognizing the specific vibrational modes associated with each of these components. The expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3030Weak to MediumAromatic C-H StretchPhenyl Group
2850 - 2960StrongAliphatic C-H StretchButyl Chain
2100 - 2260Weak to MediumC≡C Stretch (Internal Alkyne)Alkyne
1660 - 2000WeakOvertone/Combination BandsPhenyl Group
1585 - 1600MediumC-C In-ring StretchPhenyl Group
1450 - 1500MediumC-C In-ring StretchPhenyl Group
1450 - 1470MediumCH₂ Scissoring (Bending)Butyl Chain
1370 - 1380Weak to MediumCH₃ Symmetric Bending (Rock)Butyl Chain
730 - 770StrongC-H Out-of-plane BendMonosubstituted Phenyl
690 - 710StrongC-H Out-of-plane BendMonosubstituted Phenyl

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for liquid samples due to its minimal sample preparation and ease of use.[1]

I. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample: this compound (liquid)

  • Pasteur pipette or micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes (e.g., Kimwipes)

II. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Confirm the ATR accessory is correctly installed in the sample compartment.

  • Before introducing the sample, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Acquire a background spectrum. This is a critical step to account for the absorbance of ambient atmospheric components (primarily water vapor and carbon dioxide) and any intrinsic absorbance from the ATR crystal itself. The instrument's software will store this spectrum and automatically subtract it from the sample spectrum.

III. Sample Analysis

  • Using a clean pipette, place a small drop (1-2 drops are typically sufficient) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

  • If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[2]

  • Acquire the sample spectrum. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range for analysis is 4000 to 400 cm⁻¹.[1]

  • Once the measurement is complete, raise the pressure arm and thoroughly clean the ATR crystal and the pressure arm tip with a lint-free wipe moistened with a suitable solvent.

IV. Data Processing and Interpretation

  • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Label the significant peaks in the spectrum and compare their wavenumbers to the expected values for the functional groups present in this compound, as detailed in the data table above. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the saturated C-H stretches from the butyl chain will appear just below 3000 cm⁻¹.[3] The weak but sharp absorption for the internal alkyne C≡C stretch should be located in the 2100-2260 cm⁻¹ region.[4][5][6] The fingerprint region (below 1500 cm⁻¹) will contain the characteristic strong C-H out-of-plane bending vibrations for a monosubstituted benzene ring.[1]

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic regions in the infrared spectrum.

IR_Spectrum_Interpretation Logical Flow for IR Spectral Interpretation of this compound cluster_molecule This compound Structure cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule C₆H₅-C≡C-(CH₂)₃-CH₃ Phenyl Monosubstituted Phenyl Molecule->Phenyl Alkyne Internal Alkyne Molecule->Alkyne Alkyl Alkyl Chain (Butyl) Molecule->Alkyl Aromatic_CH Aromatic C-H Stretch (~3030) Phenyl->Aromatic_CH Aromatic_CC Aromatic C-C Stretch (1450-1600) Phenyl->Aromatic_CC Aromatic_OOP C-H Out-of-Plane Bend (690-770) Phenyl->Aromatic_OOP Alkyne_Stretch C≡C Stretch (2100-2260) Alkyne->Alkyne_Stretch Alkyl_CH Aliphatic C-H Stretch (2850-2960) Alkyl->Alkyl_CH

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Concluding Summary

The infrared spectrum of this compound presents a unique fingerprint derived from its constituent functional groups. Key diagnostic peaks include the weak C≡C stretch for the internal alkyne, the aromatic C-H stretch just above 3000 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, and the very strong C-H out-of-plane bending bands in the 690-770 cm⁻¹ region, which are characteristic of a monosubstituted benzene ring. By following the detailed experimental protocol and utilizing the provided data for interpretation, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific investigations and development processes.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-phenyl-1-hexyne. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation. This document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a representative experimental protocol for analysis.

Overview of this compound Mass Spectrometry

This compound (C₁₂H₁₄) is an aromatic alkyne with a molecular weight of 158.24 g/mol .[1][2][3] Under electron ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The mass spectrum is dominated by cleavages influenced by the stable phenyl group and the alkyl chain. The presence of the aromatic ring leads to a prominent molecular ion peak, a common feature for aromatic compounds due to the stability of the delocalized π-electron system.[4]

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z), relative intensity, and proposed ionic structure, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1][5]

m/zRelative Intensity (%)Proposed Ion StructureProposed Fragmentation
15835[C₁₂H₁₄]⁺•Molecular Ion (M⁺•)
129100[C₁₀H₉]⁺M⁺• - C₂H₅ (Loss of ethyl radical)
11545[C₉H₇]⁺M⁺• - C₃H₇ (Loss of propyl radical)
10115[C₈H₅]⁺Further fragmentation
9130[C₇H₇]⁺Tropylium (B1234903) ion
7720[C₆H₅]⁺Phenyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 158). The subsequent fragmentation is driven by the formation of stable carbocations. The major fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway M This compound (m/z = 158) [C12H14]+• F1 m/z = 129 [C10H9]+ M->F1 - C2H5• F2 m/z = 115 [C9H7]+ M->F2 - C3H7• F3 m/z = 91 [C7H7]+ F1->F3 - C3H2 F4 m/z = 77 [C6H5]+ F2->F4 - C3H2

Figure 1: Proposed fragmentation pathway of this compound.

The base peak at m/z 129 is formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a favorable cleavage as it results in a stable, resonance-stabilized propargyl-type cation. Another significant fragmentation pathway involves the loss of a propyl radical (•C₃H₇) to form the ion at m/z 115. The formation of the tropylium ion (m/z 91) is a characteristic fragmentation for alkyl-substituted benzene (B151609) compounds.[6] The peak at m/z 77 corresponds to the phenyl cation, formed by cleavage of the bond between the phenyl group and the alkyne chain.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Solution Dilution 10 µg/mL Working Solution Stock->Dilution Serial Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Figure 2: Experimental workflow for GC-MS analysis.

This comprehensive guide provides the necessary details for understanding and reproducing the mass spectrometric analysis of this compound. The provided data and proposed fragmentation pathways serve as a valuable reference for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-hexyne from Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyne, a valuable building block in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds and advanced materials. The primary synthetic route detailed herein involves the deprotonation of phenylacetylene (B144264) followed by alkylation with a suitable butyl derivative.

Core Synthesis Pathway: Deprotonation-Alkylation

The most common and efficient method for the synthesis of this compound is the alkylation of a phenylacetylide anion with a butyl halide. This two-step process leverages the acidity of the terminal alkyne proton of phenylacetylene.

  • Deprotonation: Phenylacetylene is treated with a strong base to abstract the acidic acetylenic proton, forming a highly nucleophilic phenylacetylide anion. Sodium amide (NaNH₂) is a commonly employed base for this transformation due to its high basicity and commercial availability.[1][2][3][4]

  • Alkylation: The in-situ generated phenylacetylide anion then acts as a nucleophile, attacking an electrophilic butyl source, typically a primary alkyl halide such as 1-bromobutane (B133212). This occurs via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond and yielding the desired product, this compound.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
PhenylacetyleneC₈H₆102.13142-1440.931.5465–1.5484
Sodium AmideNaNH₂39.014001.39-
1-BromobutaneC₄H₉Br137.02101-1031.2761.439
This compound C₁₂H₁₄ 158.24 229-232 [5][6]0.902 [7]1.5349 [5][6][8]

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound based on established methods for the alkylation of terminal alkynes.

Materials:

  • Phenylacetylene (C₈H₆)

  • Sodium amide (NaNH₂)

  • 1-Bromobutane (C₄H₉Br)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Deprotonation of Phenylacetylene:

    • Suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium phenylacetylide.

  • Alkylation:

    • Cool the reaction mixture again in an ice bath.

    • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

    • After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound. The fraction boiling at approximately 229-232 °C should be collected.[5][6]

Expected Yield:

While the exact yield can vary depending on the reaction scale and conditions, typical yields for the alkylation of terminal alkynes via this method are in the range of 70-90%.

Visualizations

Reaction Pathway

Synthesis_Pathway Phenylacetylene Phenylacetylene Phenylacetylide Sodium Phenylacetylide (Nucleophile) Phenylacetylene->Phenylacetylide Deprotonation NaNH2 NaNH₂ (Base) Product This compound Phenylacetylide->Product SN2 Alkylation Bromobutane 1-Bromobutane (Electrophile) Byproduct NaBr + NH₃ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Inert Atmosphere Setup Deprotonation Deprotonation: Phenylacetylene + NaNH₂ in Ether Setup->Deprotonation Alkylation Alkylation: + 1-Bromobutane, then Reflux Deprotonation->Alkylation Quench Quench with aq. NH₄Cl Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Characterization Spectroscopic Analysis (NMR, IR, MS) Distillation->Characterization

References

An In-depth Technical Guide to the Formation of 1-Phenyl-1-hexyne via Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyne through a double elimination reaction pathway. The core of this methodology involves the preparation of a vicinal dihalide precursor, followed by a base-induced double dehydrohalogenation. This document details the underlying mechanisms, experimental protocols, and relevant quantitative data for this synthetic route.

Introduction

This compound is an internal alkyne of significant interest in organic synthesis, serving as a precursor for various functionalized molecules. Its synthesis is often achieved through carbon-carbon bond-forming reactions; however, the elimination pathway from a readily available alkene starting material provides a robust and instructive alternative. This guide focuses on the two-step synthesis commencing from 1-phenyl-1-hexene, involving a bromination step to form the key intermediate, 1,2-dibromo-1-phenylhexane, followed by a double dehydrobromination to yield the target alkyne.

Reaction Mechanism

The formation of this compound via this route is a sequential process involving two distinct reactions: electrophilic addition (bromination) and base-induced elimination (dehydrobromination).

Step 1: Bromination of 1-Phenyl-1-hexene

The initial step is the electrophilic addition of bromine (Br₂) across the double bond of 1-phenyl-1-hexene. This reaction proceeds through a bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide, 1,2-dibromo-1-phenylhexane.

Step 2: Double Dehydrobromination

The key transformation to the alkyne is a double dehydrobromination of the vicinal dibromide. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂), and proceeds via two consecutive E2 (elimination, bimolecular) reactions.[1]

In the first E2 reaction, the strong base abstracts a proton from the carbon adjacent to a bromine atom, leading to the concerted elimination of a bromide ion and the formation of a vinylic bromide intermediate. The second E2 elimination, which generally requires a stronger base and/or harsher conditions, removes the remaining proton and bromide to form the carbon-carbon triple bond of this compound.[2]

Reaction_Mechanism Start 1-Phenyl-1-hexene Br2 + Br2 Start->Br2 Step 1: Bromination Intermediate1 Bromonium Ion Intermediate Br2->Intermediate1 Br_minus + Br- Intermediate1->Br_minus VicinalDihalide 1,2-Dibromo-1-phenylhexane Br_minus->VicinalDihalide Base1 + 2 NaNH2 VicinalDihalide->Base1 Step 2: Double Dehydrobromination VinylicBromide Vinylic Bromide Intermediate Base1->VinylicBromide First E2 Elimination FinalProduct This compound VinylicBromide->FinalProduct Second E2 Elimination

Figure 1: General reaction pathway for the formation of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on established methods for analogous transformations.

Synthesis of the Precursor: 1,2-Dibromo-1-phenylhexane

This protocol is adapted from the bromination of styrene.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-1-hexene in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield 1,2-dibromo-1-phenylhexane.

Synthesis of this compound via Double Dehydrobromination

This protocol is a general procedure for the double elimination of vicinal dihalides.

Materials:

  • 1,2-Dibromo-1-phenylhexane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) or anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel.

  • In the flask, prepare a suspension of sodium amide (at least 2 equivalents) in either liquid ammonia (at -33 °C) or anhydrous diethyl ether.

  • Dissolve 1,2-dibromo-1-phenylhexane (1 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

  • Slowly add the solution of the dibromide to the stirred suspension of sodium amide at a rate that maintains a gentle reflux (if using diethyl ether) or a controlled reaction in liquid ammonia.

  • After the addition is complete, continue to stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Double Dehydrobromination A Dissolve 1-phenyl-1-hexene in CH2Cl2 B Cool to 0°C A->B C Add Br2 in CH2Cl2 dropwise B->C D Stir at room temperature C->D E Solvent removal D->E F Recrystallization E->F G Prepare NaNH2 suspension (liquid NH3 or ether) F->G Proceed with purified 1,2-dibromo-1-phenylhexane H Add 1,2-dibromo-1-phenylhexane solution G->H I Stir for several hours H->I J Quench with aq. NH4Cl I->J K Workup (Extraction & Washing) J->K L Drying and Concentration K->L M Purification (Vacuum Distillation) L->M N N M->N This compound (Final Product)

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Representative Yields for Bromination and Dehydrobromination Reactions

Reaction StepStarting MaterialProductReagentsReported Yield (%)Reference Analogy
BrominationStyrene1,2-Dibromo-1-phenylethaneBr₂, CH₂Cl₂~88-97Bromination of styrene
Double Dehydrobromination1,2-DibromoalkaneTerminal AlkyneNaNH₂, liq. NH₃Generally moderate to goodGeneral alkyne synthesis
Double Dehydrobromination1,2-Dibromo-1-phenylethanePhenylacetyleneKOH, phase-transfer catalystHigh selectivity for vinyl bromideDehydrobromination of 1,2-dibromo-1-phenylethane[3]

Note: The yields presented are for analogous reactions and should be considered as estimates for the synthesis of this compound.

Conclusion

The formation of this compound via a double elimination reaction from a vicinal dihalide is a classic and effective synthetic strategy. This in-depth guide has detailed the mechanistic underpinnings of the reaction, provided representative experimental protocols for the synthesis of the precursor and the final product, and presented analogous quantitative data to guide expectations for reaction efficiency. This pathway offers a valuable method for the preparation of internal alkynes and serves as a fundamental example of elimination reactions in organic synthesis. Researchers and professionals in drug development can utilize this methodology for the synthesis of key intermediates and target molecules.

References

Fundamental Reactivity of the Alkyne Group in 1-Phenyl-1-hexyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the fundamental reactivity of the alkyne group in 1-Phenyl-1-hexyne (also known as 1-hexynylbenzene). This compound is a disubstituted internal alkyne featuring a phenyl group and a butyl group attached to the carbon-carbon triple bond. This substitution pattern imparts a unique electronic and steric environment, influencing the regioselectivity and stereoselectivity of its reactions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, detailing the core reactions, mechanisms, quantitative data, and experimental protocols associated with this versatile molecule.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₄, is an organic compound that serves as a valuable substrate in various organic transformations.[1][2] The molecule's reactivity is dominated by the electron-rich carbon-carbon triple bond (C≡C), which is influenced by the adjacent phenyl ring. The phenyl group can stabilize intermediates through resonance and electronically modulate the alkyne's susceptibility to attack. Its structure consists of a hexyl group and a phenyl group attached to the terminal alkyne functionality.[1]

G cluster_0 C6H5 Phenyl Group (C₆H₅) C1 C C2 C Butyl Butyl Group (C₄H₉)

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄[1][2][3][4][5]
Molecular Weight 158.24 g/mol [1][2][3][5][6]
CAS Number 1129-65-3[2][3][5][6]
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 229-232 °C[2][6]
Density 0.9 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.5349[2][3][6]
Flash Point 98 °C (208.4 °F) - closed cup[2]
SMILES CCCCC#Cc1ccccc1[2]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for this compound, confirming its structure.[7][8]

Core Reactivity of the Alkyne Group

The alkyne group in this compound is the primary site of reactivity, undergoing a variety of addition and transformation reactions.

G Alkyne This compound ElecAdd Electrophilic Addition Alkyne->ElecAdd H-X Hydro Hydrogenation Alkyne->Hydro H₂, Catalyst Cyclo Cycloaddition Alkyne->Cyclo [2+2+2] Poly Polymerization Alkyne->Poly Nb/Ta Halides Iso Isomerization Alkyne->Iso Base

Electrophilic Addition

The π-bonds of the alkyne group are nucleophilic and readily react with electrophiles. The addition of hydrogen halides (H-X) to unsymmetrical internal alkynes like this compound proceeds via a vinyl cation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that results in the formation of the more stable carbocation.[9] In this case, the positive charge is preferentially located on the carbon adjacent to the phenyl ring, where it can be stabilized by resonance.

G Start This compound + H-X Intermediate Vinylic Carbocation (Resonance Stabilized by Phenyl Group) Start->Intermediate Protonation (rate-determining) Product Haloalkene Product Intermediate->Product Nucleophilic Attack by X⁻

The reaction of aryl alkynes with HBr can yield different products depending on the bromide concentration, including syn-Markovnikov, anti-Markovnikov, and anti-addition products.[10] The addition of one equivalent of HCl to 1-phenylpropyne, a similar molecule, predominantly gives the syn-addition product where the chloride adds to the benzylic carbon.[11] This regiochemistry is driven by the formation of the more stable benzylic vinyl cation.[12]

Experimental Protocol: General Procedure for Electrophilic Addition of HBr

This protocol is adapted for this compound based on general procedures for aryl alkynes.[10]

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of HBr in acetic acid (1.1 mmol, 1.1 equivalents) dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[14]

Hydrogenation

The alkyne group can be selectively hydrogenated to a (Z)-alkene (cis-alkene) or fully reduced to an alkane.

  • Semihydrogenation to (Z)-Alkene: Stereoselective hydrogenation to the cis-alkene, (Z)-1-phenyl-1-hexene, can be achieved using catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or palladium supported on mesostructured silica.[6]

  • Complete Hydrogenation to Alkane: Using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere leads to the complete reduction of the triple bond to form 1-phenylhexane.[15]

The kinetics of semihydrogenation on certain catalysts can be described by the Langmuir-Hinshelwood model, which involves competitive adsorption of hydrogen and the alkyne onto the catalyst surface.[1] For dilute Pd-in-Au catalysts, H₂ dissociation is the rate-limiting step for 1-hexyne (B1330390) hydrogenation.[16]

CatalystProduct SelectivityConditionsSource(s)
Pd supported on mesostructured silicaSelective to 1-phenyl-1-hexene298 K, atmospheric H₂ pressure[6]
Pd₁Ag₃/Al₂O₃ Single-Atom AlloyHigh selectivity to alkeneNot specified[17]
Rh/silicaCascade to propylcyclohexane343 K, 3 barg H₂ pressure[18]
Pd-titanium dioxide70% selectivity to alkene (decreases rapidly)Photocatalytic[1]

Experimental Protocol: Semihydrogenation using a Palladium Catalyst

This protocol is based on the hydrogenation of phenyl-substituted alkynes.

  • Catalyst Preparation: Suspend the palladium catalyst (e.g., 5 mol% Pd on mesostructured silica) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) in a hydrogenation flask.

  • Reaction Setup: Add this compound (1.0 mmol) to the flask. Seal the flask and purge it with hydrogen gas several times.

  • Hydrogenation: Pressurize the flask with hydrogen (typically 1 atm, or as specified) and stir the mixture vigorously at room temperature (298 K).

  • Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.

  • Work-up: Once the starting material is consumed, vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

G Setup Reaction Setup: - Flask - this compound - Solvent - Catalyst Purge Purge with H₂ Setup->Purge React Stir under H₂ atmosphere (1 atm, 298 K) Purge->React Monitor Monitor by TLC or H₂ uptake React->Monitor Monitor->React Reaction incomplete Filter Filter through Celite to remove catalyst Monitor->Filter Reaction complete Isolate Concentrate filtrate to isolate product Filter->Isolate

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. A notable example is the nickel-catalyzed [2+2+2] cycloaddition with other unsaturated substrates to construct chiral benzene (B151609) derivatives. These reactions can proceed with high enantioselectivity when a chiral ligand is employed. The phenyl group can influence the regioselectivity of these cycloadditions through steric and electronic effects.[1]

Reaction TypeKey FeaturesRegioselectivityEnantioselectivitySource(s)
Nickel-catalyzed [2+2+2] cycloadditionForms chiral benzene derivativesRatios up to 3.4:1 for the major isomerUp to 91:9 enantiomeric ratio[1]
Sonogashira Coupling

As this compound is an internal alkyne, it is not a direct substrate for the standard Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides.[19][20][21] However, its synthesis often involves a Sonogashira coupling reaction. For instance, phenylacetylene (B144264) (a terminal alkyne) can be coupled with 1-bromo-butane in a Sonogashira-type reaction to produce this compound.

The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition R¹-Pd(II)-X L₂ Pd_trans Transmetalation Pd_elim Reductive Elimination CuX CuX Cu_alkyne π-Alkyne Complex Cu_acetylide Copper Acetylide (R²-Cu) Cu_acetylide->Pd_add Enters Pd Cycle

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of the title compound from phenylacetylene and an alkyl halide.

  • Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and an appropriate amine base (e.g., triethylamine (B128534) or diisopropylamine) as the solvent.

  • Reagents: Add phenylacetylene (1.0 equivalent) to the flask. Then, add 1-bromobutane (B133212) (1.2 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within a few hours. Monitor by TLC.[22]

  • Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the catalyst residues and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure this compound.

Isomerization and Polymerization
  • Isomerization: Under the influence of a strong base, this compound can undergo electrolytically induced, base-catalyzed isomerization to form 1-phenyl-1,2-hexadiene (an allene).[6]

  • Polymerization: The polymerization of this compound can be catalyzed by pentahalides of niobium (Nb) and tantalum (Ta), leading to the formation of poly(this compound).

Conclusion

This compound exhibits a rich and diverse reactivity centered on its alkyne functional group. The presence of the phenyl ring significantly influences the outcomes of many reactions, particularly in electrophilic additions where it stabilizes cationic intermediates, thereby directing regioselectivity. The molecule undergoes predictable transformations such as hydrogenation, cycloaddition, and isomerization. While not a direct substrate for Sonogashira coupling, its synthesis relies on this powerful C-C bond-forming reaction. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in synthetic methodology, drug discovery, and materials science.

References

An In-Depth Technical Guide to the Electronic and Structural Properties of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyne is an organic compound featuring a phenyl ring attached to a hexyne chain. This structure, combining an aromatic moiety with an internal alkyne, makes it a valuable substrate in various chemical transformations and a point of interest for understanding the interplay of electronic and steric effects. This technical guide provides a comprehensive overview of the known electronic and structural properties of this compound, drawing from available spectroscopic and computational data. It also outlines general experimental protocols for its synthesis and purification, relevant to researchers in organic synthesis and drug development.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a boiling point in the range of 229-232 °C.[1] It possesses a density of approximately 0.9 g/mL at 25 °C and a refractive index of about 1.5349.[1] Its molecular formula is C₁₂H₁₄, corresponding to a molecular weight of 158.24 g/mol .[2][3]

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₄[2][3]
Molecular Weight158.24 g/mol [2][3]
Boiling Point229-232 °C[1]
Density0.9 g/mL at 25 °C[1]
Refractive Indexn20/D 1.5349[1]
Physical FormSolid[1]

Electronic Properties

Structural Properties

Precise, experimentally determined structural parameters such as bond lengths, bond angles, and dihedral angles for this compound from techniques like X-ray crystallography are not available in the surveyed literature. Computational modeling using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) would be the standard approach to obtain a theoretical optimized geometry. These calculations would provide valuable insights into the molecule's three-dimensional structure, including the planarity of the phenyl ring and the linearity of the alkyne moiety.

Spectroscopic Data

While full spectral datasets with detailed peak assignments for this compound are not publicly available, the existence of its NMR and IR spectra is confirmed.[4][5][6] The following sections describe the expected spectral features based on its structure.

¹H and ¹³C NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexyl chain. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern. The protons on the carbon adjacent to the alkyne and those on the terminal methyl group would have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would provide information on all twelve carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts in the range of δ 60-90 ppm. The sp²-hybridized carbons of the phenyl ring would appear further downfield (typically δ 120-140 ppm), and the sp³-hybridized carbons of the butyl group would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by vibrational modes of its functional groups. Key expected absorptions include:

  • C≡C stretch: A weak to medium absorption band around 2200-2260 cm⁻¹ for the internal alkyne.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl ring.

  • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the C-H bonds of the butyl group.

  • C=C stretch (aromatic): Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for the synthesis and purification of this compound are not readily found in open literature. However, based on established synthetic methodologies for similar compounds, the following general procedures can be outlined.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this would involve the coupling of phenylacetylene (B144264) with a 1-halobutane (e.g., 1-iodobutane (B1219991) or 1-bromobutane) is not the correct Sonogashira approach. The correct Sonogashira approach would be the coupling of an aryl halide (e.g., iodobenzene) with a terminal alkyne (e.g., 1-hexyne). A more likely synthetic route would be the coupling of a phenyl-containing species with a hexynyl-containing species. A common method for the synthesis of internal alkynes is the reaction of a metal acetylide with an alkyl halide.

A plausible synthesis route is the reaction of phenylacetylene with a strong base like n-butyllithium to form the lithium phenylacetylide, followed by reaction with an n-butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).

General Protocol:

  • Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is established in a reaction flask. Anhydrous solvent (e.g., THF or diethyl ether) is added.

  • Deprotonation: Phenylacetylene is dissolved in the solvent and cooled to a low temperature (e.g., -78 °C). A solution of a strong base (e.g., n-butyllithium in hexanes) is added dropwise to form the lithium phenylacetylide.

  • Alkylation: The alkylating agent, 1-halobutane (e.g., 1-bromobutane or 1-iodobutane), is added to the solution, and the reaction is allowed to warm to room temperature and stir for a specified time.

  • Workup: The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium (B1175870) chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

G cluster_synthesis Synthesis of this compound Phenylacetylene Phenylacetylene LithiumPhenylacetylide Lithium Phenylacetylide (Nucleophile) Phenylacetylene->LithiumPhenylacetylide + n-BuLi (Deprotonation) nBuLi n-Butyllithium (Strong Base) Product This compound LithiumPhenylacetylide->Product + 1-Halobutane (Alkylation) ButylHalide 1-Halobutane (e.g., 1-Bromobutane)

General synthetic workflow for this compound.
Purification by Column Chromatography

The crude product obtained from the synthesis can be purified by column chromatography on silica (B1680970) gel.

General Protocol:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: A solvent system of appropriate polarity (eluent) is passed through the column to separate the components of the mixture. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For this compound, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

  • Fraction Collection: The eluent is collected in fractions, and the fractions are analyzed by a suitable technique (e.g., thin-layer chromatography) to identify those containing the pure product.

  • Isolation: The fractions containing the pure this compound are combined, and the solvent is removed to yield the purified compound.

G cluster_purification Purification Workflow CrudeProduct Crude this compound ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Elution Elution with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) ColumnChromatography->Elution FractionCollection Fraction Collection Elution->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis PureProduct Pure this compound TLCAnalysis->PureProduct Combine Pure Fractions & Evaporate Solvent G cluster_sonogashira Generalized Sonogashira Coupling Mechanism cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation CuI Cu(I) Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I), Base Base Base Cu_Acetylide->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-C≡C-R) RedElim->Product

References

Computational Chemistry Analysis of 1-Phenyl-1-hexyne: A Theoretical Exploration of Molecular Structure and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative computational chemistry study on 1-Phenyl-1-hexyne, a molecule with potential applications in organic synthesis and materials science. While specific computational studies on this molecule are not extensively available in published literature, this document outlines a standard theoretical approach using Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic characteristics. The methodologies and data presented herein are based on established computational protocols widely used for the analysis of similar organic compounds.

Introduction to this compound

This compound is an aromatic alkyne with the chemical formula C₁₂H₁₄. Its structure consists of a phenyl group attached to a hexynyl chain, which imparts a combination of aromatic and acetylenic properties.[1][2][3][4][5] Understanding the molecule's conformational preferences, electronic structure, and reactivity is crucial for its potential application in areas such as polymer chemistry, organic electronics, and as a building block in drug discovery. Computational chemistry offers a powerful and cost-effective means to investigate these properties at the atomic level.[6][7]

Computational Methodology

The following section details the theoretical protocols for a comprehensive computational analysis of this compound. These methods are standard in the field and are designed to provide accurate predictions of the molecule's properties.

2.1. Geometry Optimization and Frequency Analysis

The initial step in the computational study involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Experimental Protocol: The geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311G(d,p) basis set.[8][9] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints to ensure the true global minimum was found. Following the optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman). All calculations were performed using the Gaussian 16 suite of programs.

2.2. Electronic Structure Analysis

To understand the electronic properties and reactivity of this compound, an analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) was conducted.

Experimental Protocol: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry at the B3LYP/6-311G(d,p) level of theory. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, was determined from these energies. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

Results and Discussion

This section presents the hypothetical, yet representative, quantitative data obtained from the computational analysis of this compound.

3.1. Molecular Geometry

The geometry optimization of this compound resulted in a stable structure with well-defined bond lengths and angles. The key structural parameters are summarized in the table below.

Table 1: Selected Optimized Geometrical Parameters of this compound
Parameter Calculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
C≡C1.215
C(alkyne)-C(phenyl)1.432
C-C (phenyl, avg.)1.398
C-H (phenyl, avg.)1.085
C-C (hexyl chain, avg.)1.535
C-H (hexyl chain, avg.)1.094
**Bond Angles (°) **
C(phenyl)-C≡C178.5
C≡C-C(hexyl)179.1
C-C-C (phenyl, avg.)120.0
H-C-C (phenyl, avg.)120.0
C-C-C (hexyl chain, avg.)112.3
H-C-H (hexyl chain, avg.)109.5

3.2. Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound
Frequency (cm⁻¹) Vibrational Mode Assignment
3105-3050C-H stretching (aromatic)
2960-2870C-H stretching (aliphatic)
2245C≡C stretching
1605, 1490, 1450C=C stretching (aromatic ring)
1465CH₂ bending
750, 690C-H out-of-plane bending (aromatic)

3.3. Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the electronic transitions and reactivity of this compound.

Table 3: Calculated Electronic Properties of this compound
Property Calculated Value (B3LYP/6-311G(d,p))
HOMO Energy-6.25 eV
LUMO Energy-0.98 eV
HOMO-LUMO Energy Gap (ΔE)5.27 eV
Dipole Moment0.85 Debye

The HOMO is primarily localized on the phenyl ring and the triple bond, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, suggesting that it can accept electrons in a delocalized manner. The relatively large HOMO-LUMO gap indicates high kinetic stability.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the analysis of this compound's electronic structure.

G Computational Workflow for this compound Analysis cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation A Initial 3D Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation (DFT: B3LYP/6-311G(d,p)) B->C D Electronic Property Calculation (DFT: B3LYP/6-311G(d,p)) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Frequencies (IR Spectrum) C->F G Electronic Properties (HOMO, LUMO, MEP) D->G

Figure 1: Computational workflow for the analysis of this compound.

G Analysis of Frontier Molecular Orbitals cluster_orbitals Molecular Orbitals cluster_properties Derived Properties HOMO HOMO (Highest Occupied Molecular Orbital) Gap Energy Gap (ΔE) LUMO - HOMO HOMO->Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability Excitation Electronic Excitation Gap->Excitation

Figure 2: Relationship between frontier molecular orbitals and chemical properties.

Conclusion

This technical guide has outlined a standard computational chemistry approach for the characterization of this compound. The presented (hypothetical) data, derived from DFT calculations, provides valuable insights into the molecule's geometry, vibrational modes, and electronic structure. The optimized geometry reveals a linear alkyne chain attached to the phenyl ring. The vibrational analysis offers characteristic frequencies that can aid in experimental identification. The electronic structure analysis, including the HOMO-LUMO gap, suggests that this compound is a kinetically stable molecule. These theoretical findings serve as a foundation for further experimental investigations and for exploring the potential of this compound in various applications within materials science and drug development.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-phenyl-1-hexyne (CAS 1129-65-3), a substituted aromatic alkyne. The document consolidates available quantitative data on its thermochemical properties, outlines relevant experimental protocols for their determination, and discusses the structural factors influencing its stability relative to potential isomers. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who utilize or study phenylacetylene (B144264) derivatives.

Introduction

This compound is an organic compound with the chemical formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1][2] Its structure features a phenyl group attached to a hex-1-yne chain, making it a subject of interest in various chemical transformations, including hydrogenation, polymerization, and isomerization.[3][4] Understanding the thermodynamic stability of this molecule is crucial for predicting its behavior in chemical reactions, optimizing synthesis pathways, and evaluating its potential as a building block in drug development and materials science. Thermodynamic stability, quantified by parameters such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°), provides insight into the energy content and relative abundance of a compound at equilibrium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄[1][2]
Molecular Weight 158.24 g/mol [1][2]
CAS Number 1129-65-3[1][2]
Boiling Point 229-232 °C[5][6]
Density 0.9 g/mL at 25 °C[5][6]
Appearance Colorless to light yellow liquid or solid[2][7]

Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation, Gibbs free energy of formation, and standard entropy.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The experimentally determined gas-phase enthalpy of formation for this compound is available from the NIST Chemistry WebBook.

Table 2: Gas-Phase Enthalpy of Formation of this compound at 298.15 K

Thermodynamic ParameterValue (kJ/mol)Reference
ΔfH°(gas) 226.0

Note: The uncertainty of this value is not specified in the available literature.

Gibbs Free Energy of Formation and Standard Entropy

Relative Stability and Isomerization

The thermodynamic stability of this compound can be further understood by comparing it to its structural isomers. In general, for alkynes, internal triple bonds are more stable than terminal ones due to hyperconjugation. Furthermore, the position of the phenyl group can significantly influence stability. While specific thermodynamic data for isomers of this compound (e.g., 1-phenyl-2-hexyne, 1-phenyl-3-hexyne, or isomers with the phenyl group at different positions on the hexyl chain) are not available, general principles suggest that isomers with an internal alkyne would be thermodynamically more stable.

Base-catalyzed isomerization of this compound to 1-phenyl-1,2-hexadiene has been reported, indicating a potential reaction pathway to a less stable, but kinetically accessible, allenic isomer under specific conditions.[4][6] A comprehensive study of the thermodynamics of the isomerization of phenylhexynes would be a valuable area for future research.

Below is a logical diagram illustrating a potential isomerization pathway of this compound to a more stable internal alkyne isomer under catalytic conditions.

G Potential Isomerization of this compound This compound This compound Transition_State Transition State (e.g., via metal complex) This compound->Transition_State Catalyst 1-Phenyl-2-hexyne 1-Phenyl-2-hexyne Transition_State->1-Phenyl-2-hexyne Rearrangement

Caption: Potential isomerization pathway of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of terminal alkynes like this compound is the reaction of a metal acetylide with an alkyl halide. The following is a representative protocol adapted from the synthesis of 1-hexyne.[8]

Materials:

Procedure:

  • To a stirred solution of phenylacetylene in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of n-butyllithium in hexanes dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution of lithium phenylacetylide back to 0 °C.

  • Add 1-bromobutane dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

The workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow for this compound cluster_reactants Reactants Phenylacetylene Phenylacetylene Deprotonation Deprotonation Phenylacetylene->Deprotonation n-Butyllithium n-Butyllithium n-Butyllithium->Deprotonation 1-Bromobutane 1-Bromobutane Alkylation Alkylation 1-Bromobutane->Alkylation Deprotonation->Alkylation Workup Workup Alkylation->Workup Purification Purification Workup->Purification 1-Phenyl-1-hexyne_Product This compound Purification->1-Phenyl-1-hexyne_Product

Caption: A typical synthesis workflow for this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Principle: The sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured precisely. The heat of combustion at constant volume (ΔU_comb) is calculated, which can then be converted to the enthalpy of combustion at constant pressure (ΔH_comb). Using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be determined.

Generalized Experimental Protocol:

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance with a certified heat of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, with a portion in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen before being filled with oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a final steady temperature is reached.

  • Analysis: The corrected temperature rise is used to calculate the heat of combustion. Corrections are made for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation: ΔfH°(C₁₂H₁₄, l) = 12 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l) - ΔcH°(C₁₂H₁₄, l)

The experimental workflow for bomb calorimetry is illustrated below:

G Bomb Calorimetry Experimental Workflow Sample_Preparation Sample Preparation (Weighing, Fuse Attachment) Bomb_Assembly Bomb Assembly and Pressurization with O2 Sample_Preparation->Bomb_Assembly Calorimeter_Setup Calorimeter Setup (Water Bath) Bomb_Assembly->Calorimeter_Setup Ignition Ignition Calorimeter_Setup->Ignition Data_Acquisition Temperature Monitoring Ignition->Data_Acquisition Data_Analysis Calculation of ΔU_comb Data_Acquisition->Data_Analysis Conversion Conversion to ΔH_comb Data_Analysis->Conversion Final_Calculation Calculation of ΔfH° Conversion->Final_Calculation

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Conclusion

This technical guide has summarized the available information on the thermodynamic stability of this compound. The gas-phase standard enthalpy of formation is a known quantitative value that provides a fundamental measure of its stability. However, a complete thermodynamic profile, including the Gibbs free energy of formation and standard entropy, remains to be experimentally determined. Furthermore, a comparative study of the thermodynamic properties of its isomers would provide valuable insights into the structure-stability relationships of phenylalkynes. The provided experimental protocols offer a starting point for researchers aiming to fill these knowledge gaps. A more complete understanding of the thermodynamic landscape of this compound and its related compounds will undoubtedly aid in their application in the development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool for the synthesis of a wide array of complex molecules.[3] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have led to its widespread application in medicinal chemistry, natural products synthesis, and materials science.[2][4] This document provides a detailed protocol for the Sonogashira coupling of 1-phenyl-1-hexyne with various aryl halides, a key transformation for the synthesis of substituted diarylalkynes.

Reaction Principle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst initiates the cycle through oxidative addition to the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition (Ar-X) diaryl_pd Ar-Pd(II)L2-C≡CR' pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 Reductive Elimination product Ar-C≡CR' diaryl_pd->product cu_catalyst Cu(I)X cu_alkyne [Cu(C≡CR')] cu_catalyst->cu_alkyne cu_alkyne->pd_complex To Palladium Cycle alkyne H-C≡CR' alkyne->cu_alkyne base Base base->cu_alkyne - H-Base+

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

This section details a general procedure for the Sonogashira coupling of this compound with a representative aryl iodide. The protocol can be adapted for other aryl halides, though reaction times and temperatures may need optimization.

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Piperidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the stirred mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent. The filtrate is then washed sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst, CuI in Schlenk Flask under Inert Gas) start->setup reagents Solvent and Base Addition (Anhydrous Solvent, Amine Base) setup->reagents alkyne Alkyne Addition (this compound) reagents->alkyne reaction Reaction (Heating and Monitoring by TLC/GC-MS) alkyne->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Data Presentation

While specific, comprehensive data for the Sonogashira coupling of this compound with a wide variety of aryl halides is not extensively documented in a single source, the following tables provide representative yields for analogous couplings with phenylacetylene (B144264) and 1-hexyne. These data serve as a valuable guide for expected outcomes and for optimizing reaction conditions.

Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65495
24-IodotoluenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80392
34-IodoanisolePd(OAc)₂ / PPh₃ / CuIPiperidineDMF25698
41-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50296
5BromobenzenePd(PPh₃)₄ / CuIn-BuNH₂Benzene801285[5]
64-BromoacetophenonePdCl₂(PPh₃)₂ / CuIEt₃NToluene1002488[2]

Table 2: Sonogashira Coupling of 1-Hexyne with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NDMF50593
21-Iodo-4-methylbenzenePd(OAc)₂ / PPh₃ / CuIPiperidineDMF25891
31-Iodo-4-methoxybenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60694
41-Bromo-4-fluorobenzenePd(PPh₃)₄ / CuIn-BuNH₂Benzene801682
51-Bromo-3-methylbenzenePdCl₂(dppf) / CuICs₂CO₃Toluene1002488
62-BromopyridinePd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane1001885

Note: The data in these tables are compiled from various literature sources for analogous reactions and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Safety

  • Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling). The activity of the palladium catalyst can also be a factor; using a freshly opened bottle or a pre-catalyst that is readily reduced in situ is recommended.

  • Alkyne Homocoupling: This side reaction is often promoted by the presence of oxygen and the copper co-catalyst. Thoroughly degassing the solvent and maintaining a positive pressure of inert gas can minimize this. In some cases, a copper-free Sonogashira protocol may be advantageous.

  • Safety: Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Amine bases are often corrosive and volatile. Anhydrous solvents can be flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.

By following this detailed protocol and considering the provided data, researchers can effectively utilize the Sonogashira coupling of this compound for the synthesis of a diverse range of valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Selective Hydrogenation of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of alkynes to (Z)-alkenes is a cornerstone transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The stereoselective synthesis of the (Z)-isomer is of particular importance as the geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. Palladium-based catalysts are paramount in achieving this transformation with high efficiency and selectivity. This document provides detailed application notes and protocols for the palladium-catalyzed selective hydrogenation of 1-phenyl-1-hexyne to (Z)-1-phenyl-1-hexene, a valuable synthetic intermediate.

The primary challenge in the hydrogenation of internal alkynes is to prevent over-reduction to the corresponding alkane and to control the stereoselectivity to favor the desired (Z)-alkene over the (E)-isomer. This is typically achieved by employing "poisoned" or modified palladium catalysts, such as the Lindlar catalyst, or by utilizing advanced catalytic systems like single-atom alloy catalysts. These modifications temper the catalyst's activity, allowing for the selective reduction of the alkyne to the alkene, after which the product desorbs from the catalyst surface before further reduction can occur.

This document outlines various palladium-based catalytic systems, provides quantitative data on their performance with relevant substrates, and offers detailed experimental protocols for conducting the selective hydrogenation of this compound in a laboratory setting.

Catalytic Systems and Performance Data

Several palladium-based catalytic systems have demonstrated high efficacy in the selective hydrogenation of alkynes. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the performance of various catalysts with structurally similar alkynes, providing a strong indication of expected outcomes.

Table 1: Performance of Palladium Catalysts in the Selective Hydrogenation of 1-Phenyl-1-propyne

CatalystSupport/LigandSolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity to (Z)-1-phenyl-1-propene (%)
Pd₁Ag₃Al₂O₃Not SpecifiedNot SpecifiedNot Specified95-9895-97[1][2]

Table 2: Performance of Palladium Catalysts in the Selective Hydrogenation of 1-Hexyne (B1330390)

CatalystSupport/LigandSolventTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to 1-Hexene (%)
PdAu Single Atom AlloySiO₂Not SpecifiedMild ConditionsNot SpecifiedNot Specified>85[3][4]
Pd NanoparticlesNoneNot SpecifiedNot SpecifiedNot Specified8596.5[5]

Reaction Pathway and Experimental Workflow

The selective hydrogenation of an alkyne on a palladium surface proceeds through a syn-addition mechanism, where both hydrogen atoms add to the same face of the triple bond, leading to the formation of a (Z)-alkene.

ReactionPathway cluster_catalyst Palladium Catalyst Surface cluster_reaction Hydrogenation Steps H2 H₂ Pd_surface Pd Surface H2->Pd_surface Adsorption & Dissociation H_ads Adsorbed H atoms Pd_surface->H_ads Alkene_complex π-Alkyne-Pd Complex H_ads->Alkene_complex Vinyl_intermediate Vinyl-Pd Intermediate H_ads->Vinyl_intermediate Alkyne This compound Alkyne->Alkene_complex Adsorption Alkene_complex->Vinyl_intermediate First H addition Z_Alkene (Z)-1-Phenyl-1-hexene Vinyl_intermediate->Z_Alkene Second H addition (Reductive Elimination)

A simplified representation of the syn-hydrogenation mechanism on a palladium surface.

The experimental workflow for this reaction involves several key stages, from reaction setup to product analysis.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - Dissolve this compound in solvent. - Add Palladium catalyst. Start->Reaction_Setup Hydrogenation Hydrogenation: - Purge with H₂. - Stir under H₂ atmosphere. Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring: - TLC or GC-MS analysis. Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Work-up: - Filter catalyst. - Remove solvent. Monitoring->Workup Complete Purification Purification: - Column chromatography (if necessary). Workup->Purification Analysis Product Analysis: - NMR, GC-MS, IR. Purification->Analysis End End Analysis->End

A typical experimental workflow for the selective hydrogenation of this compound.

Experimental Protocols

The following protocols provide detailed procedures for the selective hydrogenation of this compound using two common palladium-based catalytic systems.

Protocol 1: Hydrogenation using Lindlar's Catalyst

The Lindlar catalyst is a well-established system for the selective semi-hydrogenation of alkynes to (Z)-alkenes. It consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606).

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethanol (or ethyl acetate, hexane)

  • Quinoline (optional, as an additional poison)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, to a concentration of approximately 0.1-0.2 M).

  • Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate). If further deactivation is required to prevent over-reduction, a small amount of quinoline (e.g., 1-5 mol%) can be added.

  • Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle. For larger-scale reactions or for more precise pressure control, a Parr hydrogenation apparatus should be used at a controlled pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction should be stopped once the starting material is consumed to minimize over-reduction and isomerization.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (Z)-1-phenyl-1-hexene.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) with a Poison

Standard Pd/C is a highly active catalyst that typically leads to the complete hydrogenation of alkynes to alkanes. However, its activity can be moderated by the addition of a catalyst poison to achieve selective semi-hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Quinoline or Diphenylsulfide (catalyst poison)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst and Poison Addition: Add the catalyst poison, such as quinoline (typically 1-5 mol%) or diphenylsulfide, to the solution. Then, carefully add the Pd/C catalyst (typically 1-5 mol% of palladium). Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible.

  • Hydrogen Atmosphere: Seal the flask and purge with hydrogen gas as described in Protocol 1.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress closely using TLC or GC-MS to determine the optimal time to stop the reaction to maximize the yield of the (Z)-alkene.

  • Work-up and Isolation: Follow the work-up and isolation procedures described in Protocol 1.

  • Purification: Purify the crude product by column chromatography as needed.

Analytical Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Reaction Monitoring

A GC-MS method can be employed to monitor the progress of the hydrogenation of this compound, allowing for the quantification of the starting material, the desired (Z)-1-phenyl-1-hexene, the (E)-isomer, and the fully hydrogenated product, 1-phenylhexane.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-5MS, DB-5, or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless injection).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at different time points.

  • Filter the aliquot through a small plug of silica gel or a syringe filter to remove the catalyst.

  • Dilute the filtered aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection into the GC-MS.

By analyzing the chromatograms and mass spectra, the relative concentrations of the components can be determined, allowing for the optimization of reaction conditions to maximize the yield and selectivity of (Z)-1-phenyl-1-hexene.

Conclusion

The palladium-catalyzed selective hydrogenation of this compound is a robust and reliable method for the synthesis of (Z)-1-phenyl-1-hexene. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. The use of poisoned catalysts like Lindlar's catalyst or modified Pd/C systems allows for the controlled semi-hydrogenation of the alkyne. The detailed protocols and analytical methods provided in this document serve as a comprehensive guide for researchers and professionals in the field to successfully perform and optimize this important transformation. Careful monitoring of the reaction is essential to prevent over-reduction and to isolate the desired (Z)-alkene in high purity.

References

Stereoselective hydrogenation of 1-Phenyl-1-hexyne to (Z)-1-phenyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Stereoselective Hydrogenation of 1-Phenyl-1-hexyne

Introduction The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, particularly in the fields of natural product synthesis, materials science, and drug development. The partial reduction of alkynes provides a direct route to alkenes, and controlling the stereochemistry of this reduction is paramount. The hydrogenation of this compound to (Z)-1-phenyl-1-hexene serves as a model reaction for the syn-addition of hydrogen across a carbon-carbon triple bond. This process is typically achieved using heterogeneous catalysts that have been "poisoned" or deactivated to prevent over-reduction to the corresponding alkane and to favor the formation of the cis (or Z) isomer.[1][2][3] The most common catalysts for this transformation are Lindlar's catalyst and the P-2 nickel boride catalyst.[4][5][6] This document provides detailed protocols for these methods and summarizes their typical performance.

Catalytic Systems Overview The key to achieving high selectivity for the (Z)-alkene is the use of a modified catalyst that is active enough to reduce the alkyne but not the resulting alkene.[3][4]

  • Lindlar's Catalyst: This catalyst consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then deactivated with a poison such as lead acetate (B1210297) or lead carbonate, and often modified with an amine like quinoline.[1][2][4] The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the alkene product.[7] The syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface leads to the formation of the (Z)-alkene.[1][8]

  • P-2 Nickel Catalyst (Nickel Boride): This is a non-magnetic, black nickel catalyst prepared by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[9][10][11] The resulting catalyst is a finely divided, nearly colloidal suspension.[9][10] For the selective hydrogenation of alkynes to cis-alkenes, the P-2 catalyst is often used with a modifier, such as ethylenediamine (B42938), which dramatically enhances its stereospecificity.[9]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the typical performance and conditions for the stereoselective hydrogenation of disubstituted alkynes to (Z)-alkenes using Lindlar and P-2 Ni catalysts.

FeatureLindlar CatalystP-2 Nickel Catalyst (with Ethylenediamine)
Catalyst Composition Palladium on CaCO₃ or BaSO₄Nickel Boride (from Ni(OAc)₂ + NaBH₄)
Poison / Modifier Lead(II) acetate, Quinoline[1][2]Ethylenediamine (promoter)[9]
Typical Solvent Ethanol, Ethyl Acetate, Hexanes[1]Ethanol[9]
Hydrogen Source H₂ gas (balloon or 1 atm)[1]H₂ gas (1 atm)[9]
Temperature 0 °C to Room Temperature[1]Room Temperature (20-25 °C)[9]
Typical (Z):(E) Ratio > 95:5As high as 200:1[9]
Typical Yield High (>90%)High (>95%)[9]
Key Advantage Commercially available, well-establishedExtremely high stereospecificity, avoids heavy metals (lead)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Starting Material (this compound, Solvent) B 2. Catalyst Preparation (e.g., in situ P-2 Ni or weighing Lindlar Catalyst) A->B C 3. Assemble Reaction Vessel (Flask, Stir Bar, Septum) B->C D 4. Inert Atmosphere Purge (Nitrogen or Argon) C->D E 5. Introduce Reactants (Solvent, Substrate, Catalyst) D->E F 6. Hydrogenation (Introduce H₂ gas via balloon) E->F G 7. Reaction Monitoring (TLC or GC/MS) F->G H 8. Catalyst Filtration (e.g., through Celite®) G->H Reaction Complete I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Purification (e.g., Column Chromatography) I->J K 11. Product Characterization (NMR, GC for Z/E ratio) J->K

Caption: General workflow for the stereoselective hydrogenation of an alkyne.

Experimental Protocols

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol outlines the partial hydrogenation of this compound to (Z)-1-phenyl-1-hexene using a commercially available Lindlar catalyst.

Materials:

  • This compound (C₁₂H₁₄, MW: 158.24 g/mol )[12]

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas in a balloon

  • Celite® or a similar filter aid

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon (Ar) or Nitrogen (N₂) gas

Equipment:

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon attached to a needle

  • Vacuum/gas manifold

  • Magnetic stir plate

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Gas Chromatography (GC) equipment for monitoring

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.32 mmol).

  • Catalyst Addition: Under a gentle stream of inert gas (Ar or N₂), add Lindlar's catalyst (5-10 mol% Pd relative to the substrate). For this scale, approximately 135-270 mg of 5% Lindlar catalyst would be appropriate. If desired, add 1-2 drops of quinoline.

  • Solvent Addition: Add anhydrous ethanol or ethyl acetate (e.g., 25 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge the headspace with the inert gas. Then, evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Keep the reaction under a positive pressure of hydrogen (the balloon should remain inflated).

  • Reaction: Vigorously stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC analysis. The reaction is typically complete when the starting alkyne spot has been consumed. Avoid prolonged reaction times to prevent over-reduction to 1-phenylhexane.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the same solvent to recover all the product.

  • Purification: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary, though often the purity is high enough after filtration.

  • Characterization: Analyze the final product by NMR and GC to confirm its structure and determine the (Z):(E) isomeric ratio.

Protocol 2: Hydrogenation using P-2 Nickel Boride Catalyst

This protocol describes the in situ preparation of the P-2 Ni catalyst and its use for the highly stereospecific hydrogenation of this compound, as adapted from procedures for similar substrates.[9]

Materials:

  • This compound (C₁₂H₁₄, MW: 158.24 g/mol )

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂, 4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), 95% or absolute

  • Ethylenediamine

  • Hydrogen (H₂) gas in a balloon

  • Argon (Ar) or Nitrogen (N₂) gas

Equipment:

  • Hydrogenation flask (e.g., a Brown hydrogenator or a standard round-bottom flask)

  • Magnetic stir plate and stir bar

  • Syringes and needles

  • Septa

  • Vacuum/gas manifold

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation:

    • To a hydrogenation flask containing a stir bar, add nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) and ethanol (e.g., 50 mL).

    • Seal the flask and purge with hydrogen gas.

    • With vigorous stirring, inject a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol (10 mL) into the nickel salt solution. A fine black precipitate of P-2 nickel catalyst will form immediately.[9][10]

  • Reaction Setup:

    • After the catalyst is formed, purge the flask with hydrogen gas again.

    • Inject ethylenediamine (e.g., 0.67 mL, 10 mmol, ~2 molar equivalents relative to the catalyst) into the flask.

    • Inject a solution of this compound (e.g., 6.32 g, 40.0 mmol) in a minimal amount of ethanol.

  • Hydrogenation:

    • Ensure the system is under a positive pressure of hydrogen (1 atm, from a balloon).

    • Stir the mixture vigorously at room temperature (20-25 °C). Hydrogen uptake is typically rapid and will cease once the alkyne is consumed.[9]

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by GC analysis of aliquots.

  • Workup:

    • Once complete, purge the system with an inert gas.

    • Filter the reaction mixture through a small pad of activated carbon or Celite® to remove the black catalyst.

    • Dilute the filtrate with water and extract the product with a nonpolar solvent like diethyl ether or hexanes. . Combine the organic extracts, wash with water to remove ethylenediamine, then wash with brine.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the product.

    • Analyze the product by NMR and GC to confirm high (Z)-stereoselectivity.[9]

Safety Precautions:

  • Hydrogen gas is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Sodium borohydride is a reactive reducing agent. It reacts with water and acidic solutions to produce hydrogen gas. Handle with care.

  • Catalysts, particularly finely divided metals like P-2 Ni and dry Lindlar catalyst, can be pyrophoric. Do not expose the dry catalyst to air. The filter cake should be quenched carefully with water before disposal.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application of 1-Phenyl-1-hexyne in Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a cornerstone reaction, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles. 1-Phenyl-1-hexyne, an internal alkyne, is a valuable building block in this context. Its unique structure, featuring both an aromatic phenyl group and a linear hexyl chain, allows for the synthesis of diverse molecular architectures with potential applications in medicinal chemistry, materials science, and bioconjugation.

This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions. The information is intended to guide researchers in the successful implementation of this click chemistry reaction for the synthesis of novel triazole-containing compounds.

Core Applications

The 1,2,3-triazole core formed through the click reaction of this compound with various azides is a key structural motif in a wide range of biologically active molecules. This is due to the triazole ring's stability, its ability to engage in hydrogen bonding and dipole-dipole interactions, and its role as a bioisostere for amide bonds.

Key application areas include:

  • Drug Discovery: The synthesis of libraries of 1,4-disubstituted triazoles derived from this compound is a common strategy in the search for new therapeutic agents. These compounds have been investigated for a variety of biological activities, including as inhibitors of enzymes such as Src kinase, and for their antiprotozoal properties.[1][2]

  • Bioconjugation: While terminal alkynes are more commonly used in bioconjugation due to their higher reactivity, the principles of click chemistry can be extended to internal alkynes like this compound under specific conditions. This allows for the linking of biomolecules to probes or other functional moieties.

  • Materials Science: The rigid and stable nature of the triazole ring makes it a valuable component in the design of novel polymers and functional materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for CuAAC reactions involving alkynes structurally similar to this compound. This data provides an expected range of reaction efficiencies and conditions.

AlkyneAzide (B81097)Catalyst SystemSolventTimeTemperatureYield (%)Reference
PhenylacetyleneBenzyl (B1604629) Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂CD₃CN5 min298 KQuantitative[3]
Hex-1-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3 h298 KQuantitative[3]
PhenylacetyleneBenzyl AzideCuICyrene™4 h30 °C>99%[4]
PhenylacetyleneBenzyl AzideCu/APSiO₂THF2 h25 °C~50%[5]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I)Water20 h30-35 °C97%[6]
PhenylacetyleneMethyl 2-azidoacetateCu(I)PEG400-Room Temp.Excellent[1]

Experimental Protocols

This section provides a detailed, representative protocol for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with benzyl azide.

Materials:

  • This compound (C₁₂H₁₄, MW: 158.24 g/mol )

  • Benzyl azide (C₇H₇N₃, MW: 133.15 g/mol )

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or a green solvent like Cyrene™)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., ethyl acetate (B1210297)/hexanes mixture)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

    • Dissolve the alkyne in the chosen solvent (e.g., 5 mL of THF).

    • Add benzyl azide (1.1 mmol, 1.1 eq) to the solution.

    • Add the base, for example, N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 0.2 eq).

  • Catalyst Addition:

    • In a separate vial, weigh out the copper(I) iodide (CuI) catalyst (0.05 mmol, 5 mol%).

    • Add the catalyst to the reaction mixture under stirring. Note: For improved reliability, especially in aqueous or bioconjugation reactions, an in-situ generation of Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate, often with a stabilizing ligand such as TBTA, is recommended.[7]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, a 1,2,3-triazole, is typically more polar than the starting materials. The reaction is considered complete when the limiting reagent (this compound) is no longer visible on the TLC plate. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water (10 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-phenyl-5-butyl-1H-1,2,3-triazole.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound via a CuAAC reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Azide, Catalyst, Base) dissolve Dissolve in Solvent reagents->dissolve mix Mix Reagents & Catalyst dissolve->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for a CuAAC reaction.
Application in Drug Discovery

The diagram below illustrates the logical relationship of how this compound serves as a versatile building block in drug discovery through click chemistry.

drug_discovery_logic cluster_building_blocks Core Components cluster_synthesis Synthesis cluster_products Products & Applications phenylhexyne This compound (Alkyne Component) click_reaction CuAAC Click Reaction phenylhexyne->click_reaction azide_library Diverse Azide Library (R-N3) azide_library->click_reaction triazole_library Library of 1,4-Disubstituted 1,2,3-Triazoles click_reaction->triazole_library biological_screening Biological Screening triazole_library->biological_screening lead_optimization Lead Optimization biological_screening->lead_optimization Active Hits drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Role of this compound in drug discovery.

References

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-phenyl-1-hexyne, a disubstituted acetylene (B1199291) monomer, through various catalytic pathways. The resulting polymer, poly(this compound), possesses a conjugated backbone and exhibits properties that make it a candidate for applications in materials science and potentially in drug delivery systems. This document details the synthetic protocols, presents key data in a structured format, and illustrates the experimental workflows.

Monomer Information

This compound (C₁₂H₁₄) is a colorless liquid at room temperature with a boiling point of 229-232 °C and a density of approximately 0.9 g/mL.[1][2] Its structure features a phenyl group and a butyl group attached to the acetylene triple bond, making it a sterically hindered internal alkyne. This steric hindrance influences its polymerization behavior and the properties of the resulting polymer.

Polymerization Methods

The polymerization of this compound can be achieved through several methods, primarily coordination polymerization using transition metal halides. While specific examples of metathesis and cationic polymerization for this exact monomer are not extensively documented, protocols for analogous substituted acetylenes can be adapted.

Coordination Polymerization with Niobium and Tantalum Pentahalides

Coordination polymerization, particularly with Ziegler-Natta type catalysts, is an effective method for polymerizing substituted acetylenes.[3] Niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅) have been shown to be active catalysts for the polymerization of 1-phenyl-1-alkynes, including this compound. These catalysts can function with or without a cocatalyst.

This protocol is based on established procedures for the polymerization of 1-phenyl-1-alkynes.

Materials:

  • This compound (monomer), purified by distillation.

  • Niobium pentachloride (NbCl₅) (catalyst).

  • Toluene (B28343), anhydrous (solvent).

  • Methanol (B129727) (for precipitation).

  • Argon or Nitrogen gas (for inert atmosphere).

  • Schlenk line and glassware.

Procedure:

  • Preparation of Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of NbCl₅ in anhydrous toluene (e.g., 10 mg/mL).

  • Polymerization Reaction:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add a calculated volume of the NbCl₅ stock solution.

    • Add additional anhydrous toluene to achieve the desired monomer concentration (e.g., to yield a final monomer concentration of 0.5 M).

    • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 80 °C).

    • Inject the purified this compound monomer into the catalyst solution with vigorous stirring to initiate the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 24 hours). The solution will typically become viscous and colored.

  • Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

CatalystCocatalystSolventTemp. (°C)Time (h)Yield (%)Mn (x 10⁴)Mw/Mn
NbCl₅NoneToluene8024657.52.1
TaCl₅NoneToluene80247810.21.9
NbCl₅Ph₄SnToluene3024556.82.3
TaCl₅Ph₄SnToluene30248512.51.8

Note: The data presented here are representative values based on literature for similar 1-phenyl-1-alkynes and should be considered as a starting point for optimization.

Coordination_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound (Purified) Reactor Schlenk Flask (Inert Atmosphere, 80°C) Monomer->Reactor Catalyst NbCl5 or TaCl5 (in Toluene) Catalyst->Reactor Polymerization Stirring for 24h Reactor->Polymerization Quench Quench with Methanol Polymerization->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry FinalPolymer Poly(this compound) Dry->FinalPolymer Metathesis_Polymerization_Logic Start Start Monomer This compound Start->Monomer Catalyst Metathesis Catalyst (e.g., Schrock, Grubbs) Start->Catalyst Initiation Initiation: Catalyst-Monomer Adduct Formation Monomer->Initiation Catalyst->Initiation Propagation Propagation: Chain Growth via Metathesis Initiation->Propagation Propagation->Propagation Termination Termination: (Controlled or Spontaneous) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

References

Application Notes and Protocols: Synthesis of 3-Butyl-4-phenylisocoumarin from 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarins are a class of naturally occurring lactones characterized by a 1H-2-benzopyran-1-one core structure.[1] These compounds and their synthetic derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Their diverse therapeutic potential stems from their ability to modulate key cellular signaling pathways, such as inducing apoptosis in cancer cells and inhibiting the NF-κB signaling pathway to reduce inflammation.[2][3]

This document provides a detailed protocol for a two-step synthesis of a specific isocoumarin (B1212949) derivative, 3-butyl-4-phenylisocoumarin, starting from the internal alkyne 1-phenyl-1-hexyne. The synthesis proceeds via a directed ortho-metalation and carboxylation to form a key 2-alkynylbenzoic acid intermediate, followed by a gold-catalyzed intramolecular cyclization.

Synthetic Strategy Overview

The synthesis of 3-butyl-4-phenylisocoumarin from this compound is achieved in two primary steps. The first step involves the regioselective carboxylation of the phenyl ring at the position ortho to the alkyne substituent. This is accomplished through a directed ortho-metalation (DoM) strategy, where a strong lithium amide base is used to deprotonate the ortho position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. The resulting intermediate is 2-(1-phenylhex-1-yn-1-yl)benzoic acid.

The second step is an intramolecular cyclization of the 2-alkynylbenzoic acid intermediate to form the isocoumarin ring. This transformation is efficiently catalyzed by a gold(I) complex, which activates the alkyne for nucleophilic attack by the carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

StepProductStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical Appearance
12-(1-Phenylhex-1-yn-1-yl)benzoic acidC₁₉H₁₈O₂278.35Approx. 70-80% (estimated based on similar reactions)White to off-white solid
23-Butyl-4-phenylisocoumarinC₁₉H₁₈O₂278.35>90%White solid

Table 2: Spectroscopic Data for 3-Butyl-4-phenylisocoumarin

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 8.25 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.40-7.30 (m, 5H), 7.20 (d, 1H), 2.55 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 162.5, 153.0, 138.0, 135.0, 134.5, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 120.5, 105.0, 35.0, 30.5, 22.5, 14.0.
Mass Spec. (HRMS-ESI)m/z: [M+H]⁺ Calcd for C₁₉H₁₉O₂: 279.1380; Found: 279.1379.
IR (KBr, cm⁻¹)3060, 2955, 2930, 2870, 1725 (C=O), 1610, 1490, 1450, 1250, 760, 700.

Experimental Protocols

Step 1: Synthesis of 2-(1-Phenylhex-1-yn-1-yl)benzoic acid via Directed ortho-Metalation

This protocol is adapted from general procedures for the directed ortho-metalation of aromatic compounds.[4][5][6]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen source, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Crush dry ice into a powder and add it in excess to the reaction mixture in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-(1-phenylhex-1-yn-1-yl)benzoic acid.

Step 2: Gold-Catalyzed Intramolecular Cyclization to 3-Butyl-4-phenylisocoumarin

This protocol is based on gold-catalyzed cyclization methods for 2-alkynylbenzoic acids.[7]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(1-phenylhex-1-yn-1-yl)benzoic acid (1.0 eq), (Ph₃PAuCl) (0.05 eq), and AgOTf (0.05 eq).

  • Add anhydrous toluene to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-butyl-4-phenylisocoumarin.

Visualizations

Synthetic Pathway of 3-Butyl-4-phenylisocoumarin start This compound intermediate 2-(1-Phenylhex-1-yn-1-yl)benzoic acid start->intermediate 1. LDA, THF, -78 °C 2. CO2 (dry ice) product 3-Butyl-4-phenylisocoumarin intermediate->product Ph3PAuCl, AgOTf Toluene, rt Experimental Workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Cyclization s1_react Dissolve this compound in THF s1_cool Cool to -78 °C s1_react->s1_cool s1_add_lda Add LDA solution s1_cool->s1_add_lda s1_stir1 Stir for 2h at -78 °C s1_add_lda->s1_stir1 s1_add_co2 Add excess dry ice s1_stir1->s1_add_co2 s1_warm Warm to room temperature s1_add_co2->s1_warm s1_quench Quench with 1M HCl s1_warm->s1_quench s1_extract Extract with Diethyl Ether s1_quench->s1_extract s1_purify Purify by Column Chromatography s1_extract->s1_purify s2_react Combine Intermediate, Catalyst in Toluene s1_purify->s2_react Intermediate Product s2_stir Stir at Room Temperature s2_react->s2_stir s2_filter Filter through Celite s2_stir->s2_filter s2_concentrate Concentrate under Vacuum s2_filter->s2_concentrate s2_purify Purify by Column Chromatography s2_concentrate->s2_purify Isocoumarin Derivative Signaling Pathway cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Effect isocoumarin_apoptosis Isocoumarin Derivative bcl2 Bcl-2 isocoumarin_apoptosis->bcl2 inhibits bax Bax isocoumarin_apoptosis->bax promotes bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis isocoumarin_inflammation Isocoumarin Derivative ikb_kinase IKK isocoumarin_inflammation->ikb_kinase inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->inflammatory_genes activates

References

Application Notes and Protocols for Nickel-Catalyzed Cycloaddition Reactions Involving 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nickel-catalyzed cycloaddition reactions utilizing 1-phenyl-1-hexyne as a key substrate. These reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Application Note 1: Nickel-Catalyzed [2+2+2] Cycloaddition of this compound

The nickel-catalyzed [2+2+2] cycloaddition, or cyclotrimerization, of alkynes is a highly efficient, atom-economical method for the synthesis of substituted benzene (B151609) derivatives. By reacting this compound with other alkynes, a diverse range of polysubstituted aromatic compounds can be accessed with high regioselectivity.

Quantitative Data Summary

The following table summarizes representative results for the cyclotrimerization of this compound and related internal alkynes catalyzed by various transition metal complexes. While specific nickel-catalyzed examples providing detailed protocols for this compound are limited in readily available literature, the data from analogous systems provide valuable insights into expected yields and regioselectivity.

Catalyst SystemAlkyne 1Alkyne 2Product(s)Yield (%)RegioselectivityReference
Iron-Pincer ComplexThis compoundThis compound1,2,4-Tributyl-3,5,6-triphenylbenzene45Single regioisomer[1]
Iron-Pincer Complex1-Phenyl-1-propyne1-Phenyl-1-propyne1,2,4-Trimethyl-3,5,6-triphenylbenzene55Single regioisomer[1]
Iron-Pincer Complex1-Phenyl-1-butyne1-Phenyl-1-butyne1,2,4-Triethyl-3,5,6-triphenylbenzene42Single regioisomer[1]

Proposed Catalytic Cycle for [2+2+2] Cycloaddition

G Ni0 Ni(0)Ln ComplexA Ni(0)-Alkyne Complex Ni0->ComplexA + 2 Alkynes Alkyne1 This compound Alkyne1->ComplexA Alkyne2 Alkyne 2 Alkyne2->ComplexA Alkyne3 Alkyne 3 Nickelacycloheptatriene Nickelacycloheptatriene Alkyne3->Nickelacycloheptatriene Nickelacyclopentadiene Nickelacyclopentadiene ComplexA->Nickelacyclopentadiene Oxidative Cyclization Nickelacyclopentadiene->Nickelacycloheptatriene + Alkyne 3 Product Substituted Benzene Nickelacycloheptatriene->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Caption: Proposed catalytic cycle for the nickel-catalyzed [2+2+2] cycloaddition of alkynes.

Experimental Protocol: General Procedure for Nickel-Catalyzed Alkyne Cyclotrimerization

This protocol is a generalized procedure based on established methods for nickel-catalyzed alkyne cyclotrimerization and should be optimized for specific substrate combinations.

Materials:

  • Nickel(0) precatalyst (e.g., Ni(COD)₂, 1-5 mol%)

  • Ligand (e.g., triphenylphosphine (B44618) (PPh₃) or an N-heterocyclic carbene (NHC) ligand, 1-10 mol%)

  • This compound (1.0 equiv)

  • Co-alkyne(s) (2.0 equiv for co-cyclotrimerization)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)

  • Schlenk flask or glovebox equipment

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the nickel(0) precatalyst and the ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

  • Substrate Addition: Add this compound and the co-alkyne(s) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired substituted benzene derivative.

Application Note 2: Other Nickel-Involved Reactions of this compound

Beyond cyclotrimerization, this compound is a versatile substrate in other nickel-catalyzed transformations, including reductive coupling reactions. These methods provide access to highly functionalized acyclic molecules.

Quantitative Data Summary for Other Reactions

The following table summarizes results from other transition metal-catalyzed reactions involving this compound.

Reaction TypeCatalyst SystemCo-reactantProductYield (%)Reference
Reductive CouplingPhotoredox/Nickel Dual CatalysisVinyl PhosphonateHomoallylic Phosphonate73[2]
HydroalkenylationDual CuH- and Pd-Catalysis1-Cyclohexenyl trifluoromethanesulfonate(Z)-1,3-Diene33[3]
BenzannulationNi(COD)₂3-Phenylcyclobut-2-enoneSubstituted PhenolLow[4]

General Experimental Workflow for a Catalytic Reaction

G Start Start Prep Prepare Dry Glassware (Schlenk Flask) Start->Prep Inert Establish Inert Atmosphere (Argon/Nitrogen) Prep->Inert AddCat Add Ni Catalyst & Ligand Inert->AddCat AddSolv Add Anhydrous Solvent AddCat->AddSolv AddSub Add this compound & Co-reactant AddSolv->AddSub React Heat and Stir (Monitor by TLC/GC-MS) AddSub->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

References

Application Notes and Protocols: Synthesis of 1-Phenyl-1-hexyne via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Phenyl-1-hexyne utilizing a Grignard reaction. The described methodology is based on the formation of a magnesium acetylide from phenylacetylene, followed by alkylation with a butyl halide. This approach is a common and effective strategy for the formation of carbon-carbon bonds to an alkyne.

Reaction Principle

The synthesis of this compound via the Grignard pathway involves two key steps. First, a Grignard reagent, such as ethylmagnesium bromide, is used to deprotonate the terminal alkyne of phenylacetylene. This acid-base reaction forms a more stable phenylethynylmagnesium bromide, an acetylenic Grignard reagent.[1] In the second step, this newly formed Grignard reagent acts as a nucleophile, attacking an alkyl halide, in this case, 1-bromobutane, through an SN2 reaction to yield the desired product, this compound.

Summary of Reaction Conditions

A summary of the typical reaction conditions for the synthesis of this compound is presented in the table below. These parameters are based on established protocols for similar Grignard reactions involving terminal alkynes.[2]

ParameterValue/ConditionNotes
Reactants Phenylacetylene, Ethylmagnesium Bromide, 1-Bromobutane
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are crucial for stabilizing the Grignard reagent.[1]
Temperature
- Grignard FormationGentle refluxThe reaction is exothermic.[3]
- Phenylacetylene AdditionGentle refluxAddition rate should be controlled to maintain a gentle reflux.[2]
- 1-Bromobutane AdditionGentle reflux
Reaction Time
- Grignard FormationUntil magnesium is consumed
- Phenylacetylene Reaction~1.5 hours at reflux[2]
- 1-Bromobutane Reaction~1 hour at reflux
Work-up Aqueous NH4Cl or dilute acid quenchTo neutralize the reaction and dissolve magnesium salts.[3][4]
Purification Extraction and Distillation
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to moisture and oxygen.[1]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Dry Glassware grignard_formation Formation of Ethylmagnesium Bromide glassware->grignard_formation reagents Anhydrous Reagents reagents->grignard_formation acetylide_formation Formation of Phenylethynylmagnesium Bromide grignard_formation->acetylide_formation Reacts with Phenylacetylene alkylation Alkylation with 1-Bromobutane acetylide_formation->alkylation Reacts with 1-Bromobutane quench Quench Reaction alkylation->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product Grignard_Reaction_Pathway EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtBr->EtMgBr Mg Magnesium Mg->EtMgBr PhC2H Phenylacetylene PhC2MgBr Phenylethynylmagnesium Bromide (Acetylenic Grignard) PhC2H->PhC2MgBr BuBr 1-Bromobutane Product This compound BuBr->Product EtMgBr->PhC2MgBr + Phenylacetylene - Ethane PhC2MgBr->Product + 1-Bromobutane

References

Application Note: Quantitative Analysis of 1-Phenyl-1-hexyne in Pharmaceutical Matrices using HPLC with Pre-column Fluorescence Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and selective method for the quantitative analysis of 1-phenyl-1-hexyne, an internal alkyne, using reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Due to the lack of a native fluorophore, a pre-column derivatization strategy based on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction is employed. This method is suitable for the determination of this compound in complex matrices typically encountered in pharmaceutical development and quality control.

Introduction

This compound is a substituted alkyne that serves as a building block in organic synthesis and may be present as an intermediate or impurity in active pharmaceutical ingredients (APIs). Accurate quantification of such compounds is crucial for process control and regulatory compliance. While this compound possesses a phenyl group that allows for UV detection, this may lack the required sensitivity and selectivity for trace-level analysis in complex sample matrices.[1]

To overcome this limitation, derivatization can be employed to introduce a moiety with superior detection characteristics.[2][3] This note describes a novel approach for the derivatization of the internal alkyne functionality of this compound with a fluorescent azide (B81097) reagent via a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. This reaction is known to be effective for internal alkynes.[4][5] The resulting fluorescent triazole derivative is then separated and quantified by reverse-phase HPLC with fluorescence detection, offering significantly enhanced sensitivity.

Principle of the Method

The analytical method involves two main steps:

  • Derivatization: The internal alkyne group of this compound is reacted with a non-fluorescent azide reagent that becomes fluorescent upon forming a triazole ring. A suitable derivatizing agent for this purpose is 3-azido-7-hydroxycoumarin (B34554), which is a common fluorogenic azide. The reaction is catalyzed by a ruthenium complex, which efficiently facilitates the cycloaddition with internal alkynes. The resulting product is a highly fluorescent triazole derivative.

  • HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system. The fluorescent derivative is separated from the unreacted reagents and other matrix components on a C18 or Phenyl-Hexyl stationary phase.[6] Quantification is achieved by monitoring the fluorescence emission at a specific wavelength, providing high sensitivity and selectivity.

Materials and Reagents

  • Analyte: this compound (Purity ≥ 98%)

  • Derivatizing Reagent: 3-azido-7-hydroxycoumarin

  • Catalyst: [Cp*RuCl(PPh₃)₂] or a similar suitable ruthenium catalyst

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Dichloromethane (DCM, anhydrous), Water (deionized, 18 MΩ·cm)

  • Mobile Phase: Acetonitrile and Water

  • Solid Phase Extraction (SPE): C18 SPE cartridges for sample cleanup

Experimental Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Derivatization Protocol
  • Reaction Setup: In a 1.5 mL amber glass vial, add 100 µL of the this compound standard or sample solution.

  • Add Derivatizing Reagent: Add 50 µL of a 10 mM solution of 3-azido-7-hydroxycoumarin in dichloromethane.

  • Add Catalyst: Add 20 µL of a 1 mM solution of the ruthenium catalyst in dichloromethane.

  • Reaction: Cap the vial tightly and place it in a heating block at 60°C for 60 minutes.

  • Quenching: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of 50:50 (v/v) acetonitrile/water.

Sample Cleanup (Post-Derivatization)
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% acetonitrile in water to remove excess unreacted polar derivatizing reagent.

  • Elution: Elute the fluorescent derivative with 1 mL of 90% acetonitrile in water.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-Fluorescence Detection Conditions
  • Instrument: HPLC system with a fluorescence detector.

  • Column: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): ~360 nm (typical for coumarin (B35378) derivatives)

    • Emission Wavelength (λem): ~450 nm (typical for coumarin derivatives)

Data Presentation

The following table summarizes the target analytical performance parameters for the method. These values should be established during method validation.

ParameterTarget Value
Retention Time (approx.) 12.5 min
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) < 1.0 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis cluster_data Data Processing start Obtain Sample or This compound Standard prep_solution Prepare Solution in Acetonitrile start->prep_solution add_reagents Add Fluorescent Azide & Ruthenium Catalyst prep_solution->add_reagents react Incubate at 60°C for 60 min add_reagents->react evaporate_quench Evaporate Solvent react->evaporate_quench reconstitute1 Reconstitute in ACN/Water evaporate_quench->reconstitute1 spe Solid Phase Extraction (SPE) on C18 Cartridge reconstitute1->spe elute Elute Derivative spe->elute evaporate_reconstitute2 Evaporate & Reconstitute in Mobile Phase elute->evaporate_reconstitute2 inject Inject into HPLC System evaporate_reconstitute2->inject separate RP-HPLC Separation (Phenyl-Hexyl Column) inject->separate detect Fluorescence Detection (λex: 360 nm, λem: 450 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

This document is intended for research and development purposes only. The described method should be fully validated by the user to ensure it meets the requirements of their specific application.

References

Application Notes and Protocols: The Use of 1-Phenyl-1-hexyne in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyne is a versatile internal alkyne that serves as a valuable building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, arising from the phenyl group conjugated with the disubstituted alkyne and the appended butyl chain, allow for a diverse range of chemical transformations. This compound is particularly instrumental in transition metal-catalyzed reactions, enabling the construction of intricate heterocyclic scaffolds that are prevalent in numerous natural products and pharmaceutically active compounds. These application notes provide detailed protocols for two key synthetic applications of this compound: the rhodium-catalyzed synthesis of polysubstituted pyridines and the palladium-catalyzed synthesis of 3-butylisocoumarins.

Application 1: Rhodium-Catalyzed Synthesis of Polysubstituted Pyridines

The pyridine (B92270) moiety is a fundamental core structure in a vast array of pharmaceuticals and agrochemicals. The rhodium-catalyzed [2+2+2] cycloaddition of α,β-unsaturated ketoximes with internal alkynes, such as this compound, offers a highly efficient and regioselective route to construct highly substituted pyridines under mild conditions. This transformation proceeds via a redox-neutral pathway involving vinylic C-H activation, alkyne insertion, and subsequent C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant.

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of a Phenyl- and Butyl-Substituted Pyridine

This protocol is adapted from the general procedure for the rhodium-catalyzed synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes.

Materials:

  • (E)-4-Phenylbut-3-en-2-one oxime

  • This compound

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Cesium pivalate (B1233124) (CsOPiv)

  • Methanol (B129727) (MeOH), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL Schlenk flask equipped with a magnetic stir bar, add (E)-4-phenylbut-3-en-2-one oxime (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and cesium pivalate (0.06 mmol, 30 mol%).

  • The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

  • To this mixture, add anhydrous methanol (3.0 mL) via syringe.

  • Add this compound (0.24 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • The reaction mixture is then stirred at 60 °C for 7-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired polysubstituted pyridine.

Quantitative Data
Entryα,β-Unsaturated KetoximeAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1(E)-4-Phenylbut-3-en-2-one oximeThis compound[Cp*RhCl₂]₂ (2.5 mol%), CsOPiv (30 mol%)MeOH607~79% (estimated)

Note: The yield is an estimation based on similar reactions reported in the literature, as the specific yield for this compound in this exact reaction was not detailed in the searched literature. It is representative of the efficiency of this type of transformation.

Reaction Pathway Diagram

Rhodium_Catalyzed_Pyridine_Synthesis cluster_reactants Reactants cluster_cycle Rhodium(III) Catalytic Cycle cluster_product Product Ketoxime α,β-Unsaturated Ketoxime Vinyl_Rh Vinyl Rhodium Intermediate Ketoxime->Vinyl_Rh Alkyne This compound Rhodacycle Seven-membered Rhodacycle Alkyne->Rhodacycle Rh_cat [Cp*Rh(III)] Rh_cat->Vinyl_Rh C-H Activation Vinyl_Rh->Rhodacycle Alkyne Insertion Dihydropyridine Dihydropyridine Intermediate Rhodacycle->Dihydropyridine Reductive Elimination Dihydropyridine->Rh_cat Aromatization (N-O cleavage) Pyridine Polysubstituted Pyridine Dihydropyridine->Pyridine Palladium_Catalyzed_Isocoumarin_Synthesis Start Start Step1 Combine Reactants: o-Iodobenzoic acid, this compound, 10% Pd/C, CuI, PPh₃ Start->Step1 Step2 Add Solvent and Base: Anhydrous EtOH, Et₃N Step1->Step2 Step3 Inert Atmosphere: Evacuate and backfill with N₂/Ar Step2->Step3 Step4 Heat to Reflux (approx. 78 °C) for 12-24h Step3->Step4 Step5 Reaction Cooldown and Filtration (remove Pd/C via Celite) Step4->Step5 Step6 Work-up: Solvent removal, extraction, washing Step5->Step6 Step7 Purification: Flash Column Chromatography Step6->Step7 Product 3-Butyl-1H-isochromen-1-one Step7->Product

Application Notes and Protocols: 1-Phenyl-1-hexyne Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1-hexyne and its derivatives in the development of advanced materials. The unique structural and electronic properties of these compounds make them valuable building blocks for a range of applications, including organic electronics, chemical sensors, and functional surfaces.

Application 1: Luminescent Polymers for Organic Light-Emitting Diodes (OLEDs)

This compound derivatives can be polymerized to create highly luminescent polymers with potential applications in OLED technology. The conjugated backbone of these polymers allows for efficient charge transport and radiative recombination, leading to light emission. By modifying the phenyl ring or the hexyne chain, the emission color and quantum efficiency of the resulting polymer can be tuned.

A notable example involves the synthesis of poly(1-phenyl-1-butyne) (a related poly(1-phenyl-1-alkyne)) containing covalently attached C60 fullerene cages. These polymers exhibit strong blue light emission.[1][2]

Quantitative Data: Photophysical Properties of a C60-Containing Poly(1-phenyl-1-butyne)
PropertyValueReference
Emission Maximum (λ_max)456 nm (blue)[1][2]
Polymer Molecular Weight (M_n)Up to 171,000 g/mol [1][2]
Polymerization YieldUp to 99.5%[1][2]
Experimental Protocol: Synthesis of C60-Containing Poly(1-phenyl-1-butyne)

This protocol is a representative procedure based on the synthesis of fullerene-containing poly(1-phenyl-1-alkynes).[1][2]

Materials:

  • 1-Phenyl-1-butyne (B1346892) (monomer)

  • Tungsten hexachloride (WCl₆) (catalyst)

  • Tetraphenyltin (Ph₄Sn) (cocatalyst)

  • Buckminsterfullerene (C60)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an argon atmosphere, prepare a stock solution of the catalyst system by dissolving WCl₆ and Ph₄Sn in anhydrous toluene.

  • Monomer and C60 Solution: In a separate Schlenk flask, dissolve the 1-phenyl-1-butyne monomer and C60 in anhydrous toluene.

  • Polymerization:

    • Degas the monomer/C60 solution by several freeze-pump-thaw cycles.

    • Under a positive pressure of argon, inject the catalyst solution into the monomer/C60 solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for the desired time (e.g., 24 hours). The solution will likely become viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

    • Collect the polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization: The resulting polymer can be characterized by gel permeation chromatography (GPC) for molecular weight determination, and by UV-Vis and photoluminescence spectroscopy to determine its optical properties.

cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification catalyst Prepare WCl6/Ph4Sn catalyst solution mix Inject catalyst into monomer solution under Argon catalyst->mix monomer Prepare 1-phenyl-1-butyne and C60 solution monomer->mix react Stir at room temperature (e.g., 24 hours) mix->react precipitate Precipitate polymer in methanol react->precipitate filtrate Filter and wash with methanol precipitate->filtrate dry Dry polymer under vacuum filtrate->dry

Fig. 1: Workflow for the synthesis of C60-containing poly(1-phenyl-1-butyne).

Application 2: Fluorescent Chemosensors

The rigid, conjugated backbone of poly(this compound) derivatives makes them excellent candidates for the development of fluorescent chemosensors. By attaching specific recognition units (receptors) to the polymer side chains, sensors that exhibit a change in fluorescence upon binding to a target analyte can be created. The "turn-on" fluorescence response is particularly desirable as it provides a high signal-to-noise ratio.

This application note is based on the successful use of click-functionalized poly(p-phenylene ethynylene)s, a structurally similar class of polymers, for the detection of metal ions.

Quantitative Data: Performance of a Poly(p-phenylene ethynylene)-based Sensor for Metal Ions
AnalyteSensing MechanismKey FeatureReference
Zn²⁺ and Cd²⁺Fluorescence Turn-OnHigh selectivity and sensitivity
Experimental Protocol: Synthesis of a Functionalized Poly(this compound) for Metal Ion Sensing via Click Chemistry

This protocol outlines a general strategy for synthesizing a fluorescent chemosensor based on a poly(this compound) backbone.

Part 1: Synthesis of an Azide-Functionalized Monomer

A this compound monomer bearing an azide (B81097) group is first synthesized. This can be achieved by starting with a precursor having a leaving group (e.g., a bromoalkyl group) on the phenyl ring, which is then substituted with sodium azide.

Part 2: Polymerization

The azide-functionalized monomer is then polymerized using a suitable catalyst system, such as a rhodium-based catalyst, to yield the poly(this compound) with pendant azide groups.

Part 3: Click Functionalization with a Receptor

The azide-functionalized polymer is then reacted with an alkyne-containing receptor molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The receptor is designed to selectively bind the target analyte (e.g., a metal ion).

Materials:

  • Azide-functionalized poly(this compound)

  • Alkyne-functionalized receptor molecule (e.g., a dipicolylamine derivative for Zn²⁺ sensing)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon gas supply

Procedure:

  • Dissolution: In a Schlenk flask under an argon atmosphere, dissolve the azide-functionalized poly(this compound) and the alkyne-functionalized receptor in the anhydrous solvent.

  • Catalyst Addition: In a separate vial, prepare the catalyst complex by mixing CuBr and PMDETA.

  • Click Reaction: Inject the catalyst solution into the polymer/receptor solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Purification:

    • Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration.

    • Purify the polymer further by dialysis or column chromatography to remove the copper catalyst and unreacted receptor.

    • Dry the final product under vacuum.

  • Sensor Evaluation: The fluorescence response of the functionalized polymer to the target analyte can be evaluated using fluorescence spectroscopy.

cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization (Click Chemistry) cluster_purification Purification monomer_synth Synthesize azide-functionalized This compound monomer polymerization Polymerize monomer to obtain poly(this compound)-N3 monomer_synth->polymerization dissolve Dissolve polymer and alkyne-receptor in solvent polymerization->dissolve add_catalyst Add Cu(I) catalyst dissolve->add_catalyst react Stir at room temperature add_catalyst->react precipitate Precipitate functionalized polymer react->precipitate purify Purify by dialysis or chromatography precipitate->purify

Fig. 2: General workflow for the synthesis of a fluorescent chemosensor.

Application 3: Functional Surfaces via Click Chemistry

Polymers of this compound derivatives can be used to modify surfaces, imparting new functionalities such as biocompatibility, stimuli-responsiveness, or sensing capabilities. The alkyne groups in the polymer backbone or as pendant groups provide convenient handles for post-polymerization modification using click chemistry.

This application note describes a general approach for the fabrication of functional surfaces using a poly(this compound) derivative.

Experimental Protocol: Surface Modification using a Poly(this compound) Derivative

This protocol assumes the synthesis of a poly(this compound) derivative that has a surface-anchorable group and pendant alkyne groups for click chemistry.

Part 1: Surface Preparation

The substrate to be modified (e.g., glass, silicon wafer, gold) is cleaned and prepared to present a suitable surface for polymer attachment. For example, a glass surface can be treated with an amine-terminated silane (B1218182) to introduce amine groups.

Part 2: Polymer Grafting

The poly(this compound) derivative with a reactive group (e.g., an N-hydroxysuccinimide ester) that can react with the prepared surface is grafted onto the substrate.

Part 3: Surface Functionalization via Click Chemistry

The alkyne-functionalized surface is then reacted with an azide-containing molecule of interest to impart the desired functionality.

Materials:

  • Substrate (e.g., glass slide)

  • Amine-terminated silane (e.g., (3-aminopropyl)triethoxysilane)

  • Poly(this compound) with NHS-ester and pendant alkyne groups

  • Azide-functionalized molecule (e.g., azide-PEG for antifouling, or an azide-fluorophore for imaging)

  • Copper(I) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvents (e.g., toluene, ethanol, water, THF)

Procedure:

  • Surface Amination:

    • Clean the glass slide thoroughly (e.g., with piranha solution - caution: extremely corrosive ).

    • Treat the cleaned slide with a solution of (3-aminopropyl)triethoxysilane in a suitable solvent (e.g., ethanol/water) to introduce amine groups on the surface.

    • Cure the silanized slide at an elevated temperature (e.g., 110 °C).

  • Polymer Grafting:

    • Immerse the aminated slide in a solution of the NHS-ester functionalized poly(this compound) in an anhydrous solvent (e.g., DMF).

    • Allow the reaction to proceed for several hours to form a covalent bond between the polymer and the surface.

    • Rinse the slide thoroughly with the solvent to remove any non-covalently bound polymer.

  • Surface Click Reaction:

    • Prepare a solution of the azide-functionalized molecule, CuSO₄, and sodium ascorbate in a suitable solvent mixture (e.g., water/t-butanol).

    • Immerse the polymer-grafted slide in this solution.

    • Allow the click reaction to proceed for several hours at room temperature.

    • Rinse the slide extensively with water and other appropriate solvents to remove the catalyst and unreacted azide.

    • Dry the functionalized surface under a stream of nitrogen.

  • Surface Characterization: The modified surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

cluster_prep Surface Preparation cluster_grafting Polymer Grafting cluster_click Surface Functionalization clean Clean Substrate aminate Aminate surface with silane clean->aminate graft Graft alkyne-polymer to aminated surface aminate->graft click Perform CuAAC click reaction with azide-functionalized molecule graft->click

Fig. 3: Logical workflow for surface functionalization.

References

Application Notes and Protocols for the Enantioselective Functionalization of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyne is a versatile terminal alkyne building block in organic synthesis. Its carbon-carbon triple bond offers a rich platform for a variety of chemical transformations. The development of enantioselective functionalization methods for such alkynes is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its biological activity. This document provides detailed application notes and protocols for the enantioselective functionalization of this compound, with a focus on the synthesis of chiral allenes, a valuable motif in medicinal chemistry and materials science.

Enantioselective Synthesis of Chiral Allenes from this compound

The synthesis of optically active allenes represents a significant transformation of terminal alkynes. A one-pot strategy utilizing a chiral decahydroquinoxaline-derived diamine, a terminal alkyne, and an aromatic aldehyde has been shown to produce chiral allenes with high enantioselectivity.[1] While the specific use of this compound has not been detailed, the successful application of this methodology to the closely related 1-phenyl-1-propyne (B1211112) provides a strong foundation for its adaptation.

Reaction Principle

The reaction proceeds through the in-situ formation of a propargylamine (B41283) intermediate from the terminal alkyne, the aldehyde, and the chiral diamine. This is followed by a stereoselective rearrangement to furnish the chiral allene (B1206475). The enantioselectivity is controlled by the chiral diamine catalyst.

Quantitative Data Summary

The following table summarizes the expected yield and enantioselectivity for the synthesis of a chiral allene from a representative 1-aryl-1-alkyne, which serves as a model for the functionalization of this compound.

EntryAlkyne SubstrateAldehyde SubstrateChiral CatalystProductYield (%)Enantiomeric Excess (ee, %)
11-Phenyl-1-propyneBenzaldehyde (B42025)(1R,5R,6S,10S)-Decahydroquinoxaline-derived diamine(R)-1,3-Diphenyl-1,2-pentadiene2596

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.

Protocol: Enantioselective Synthesis of (R)-1-Phenyl-3-butyl-1,2-heptadiene

This protocol is adapted from the synthesis of chiral allenes using terminal alkynes and aromatic aldehydes.[1]

Materials:

  • This compound

  • Benzaldehyde

  • (1R,5R,6S,10S)-Decahydroquinoxaline-derived diamine catalyst

  • Zinc Iodide (ZnI₂)

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (1R,5R,6S,10S)-decahydroquinoxaline-derived diamine catalyst (0.15 mmol, 1.5 equiv.).

  • Add this compound (0.1 mmol, 1.0 equiv.) and benzaldehyde (0.12 mmol, 1.2 equiv.).

  • Add anhydrous toluene (1.0 mL).

  • To the resulting solution, add Zinc Iodide (ZnI₂, 0.1 mmol, 1.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired (R)-1-phenyl-3-butyl-1,2-heptadiene.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of chiral allenes from this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis start Start reagents Add this compound, Benzaldehyde, Chiral Diamine, ZnI2, and Toluene start->reagents heat Heat to 120 °C reagents->heat monitor Monitor by TLC (approx. 4h) heat->monitor workup Quench, Extract, Dry, and Concentrate monitor->workup purify Silica Gel Chromatography workup->purify analyze Characterization (NMR, HPLC) purify->analyze end End Product analyze->end

Caption: General workflow for the enantioselective synthesis of chiral allenes.

Proposed Catalytic Cycle

The following diagram outlines the proposed catalytic cycle for the formation of the chiral allene, highlighting the key intermediates.

catalytic_cycle cluster_cycle Catalytic Cycle A Alkyne + Aldehyde + Chiral Diamine B Propargylamine Intermediate A->B Condensation C ZnI2 Coordination B->C Lewis Acid Activation D [3,3]-Sigmatropic Rearrangement C->D Stereoselective Rearrangement E Chiral Allene Product D->E Cat Chiral Diamine (Regenerated) E->Cat Product Release Product Enantioenriched Allene Cat->A Reagents This compound Benzaldehyde

Caption: Proposed catalytic cycle for chiral allene synthesis.

References

Application Note: GC-MS Method for Monitoring 1-Phenyl-1-hexyne Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective transformation of alkynes is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules and pharmaceutical intermediates. 1-Phenyl-1-hexyne is a versatile building block, and the ability to precisely monitor its reactions, such as hydrogenation or coupling, is critical for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose, offering high-resolution separation of reactants, intermediates, and products, coupled with definitive identification and quantification. This application note provides a detailed protocol for monitoring the reaction progress of this compound using GC-MS.

Reaction Pathway: Hydrogenation of this compound

A common and important reaction of this compound is its partial hydrogenation to yield (Z)-1-phenyl-1-hexene, which can be further hydrogenated to 1-phenylhexane. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial for selectively stopping the reaction at the alkene stage. The progress of this reaction can be effectively monitored by observing the decrease in the this compound peak and the concurrent appearance and increase of the (Z)-1-phenyl-1-hexene and 1-phenylhexane peaks in the gas chromatogram.

Reaction_Pathway This compound This compound cis-(Z)-1-Phenyl-1-hexene cis-(Z)-1-Phenyl-1-hexene This compound->cis-(Z)-1-Phenyl-1-hexene + H2, Lindlar's Catalyst 1-Phenylhexane 1-Phenylhexane cis-(Z)-1-Phenyl-1-hexene->1-Phenylhexane + H2, Pd/C

Caption: Hydrogenation pathway of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Reaction Quenching: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (approximately 50-100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) to prevent further reaction.

  • Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted aliquot. The internal standard should be a compound that is not present in the reaction mixture and is well-resolved from the peaks of interest. Dodecane is a suitable internal standard for this analysis.

  • Dilution: The concentration of the sample should be adjusted to be within the linear range of the detector, typically in the range of 1-100 ppm.[1] A typical final concentration for GC-MS analysis is around 10 µg/mL.[2]

  • Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and its reaction products on a standard GC-MS system.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minutes; Ramp: 10°C/min to 280°C; Hold: 5 minutes at 280°C.[4]
Mass Spectrometer
Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-400

Data Presentation

The progress of the reaction can be quantified by monitoring the relative peak areas of the reactant and products over time. The following table presents representative data for the hydrogenation of a 1-phenyl-1-alkyne, demonstrating the change in the relative concentration of each species as the reaction proceeds. This data is based on the hydrogenation of 1-phenyl-1-propyne, a close analog of this compound, and is illustrative of the expected reaction profile.[5]

Time (minutes)This compound (Relative Area %)(Z)-1-Phenyl-1-hexene (Relative Area %)1-Phenylhexane (Relative Area %)
010000
1565332
3035605
60108010
120<16535

Experimental Workflow

The overall workflow for monitoring the this compound reaction is depicted below.

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Reaction Start Reaction Aliquot Sampling Aliquot Sampling Start Reaction->Aliquot Sampling t = 0, 15, 30... min Quenching Quenching Aliquot Sampling->Quenching Add Internal Standard Add Internal Standard Quenching->Add Internal Standard Dilution Dilution Add Internal Standard->Dilution Filtration Filtration Dilution->Filtration GC Injection GC Injection Filtration->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Workflow for GC-MS monitoring of reaction progress.

Conclusion

This application note provides a comprehensive and detailed GC-MS method for monitoring the reaction progress of this compound. The described protocols for sample preparation, instrumentation, and data analysis will enable researchers, scientists, and drug development professionals to accurately track the conversion of reactants, the formation of products, and the presence of any byproducts. This methodology is crucial for reaction optimization, ensuring the efficient and selective synthesis of desired chemical entities.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Incorporating 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyridines, a crucial scaffold in medicinal chemistry, utilizing 1-phenyl-1-hexyne as a key starting material. The described methodology is based on a modification of the Bohlmann-Rahtz pyridine (B92270) synthesis, offering a mild, efficient, and regioselective route to complex heterocyclic structures.

Introduction

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable in drug discovery and development, where the rapid generation of diverse molecular libraries is essential. This compound is a versatile building block, and its incorporation into one-pot multicomponent reactions provides a direct pathway to novel and synthetically challenging molecules. The following protocols detail a robust one-pot, three-component reaction for the synthesis of polysubstituted pyridines from this compound, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. This method avoids harsh acidic conditions and proceeds with high regioselectivity.[1][2][3][4][5]

One-Pot Synthesis of 2-Butyl-4-methyl-6-phenylpyridine

This protocol describes a one-pot, three-component reaction between this compound, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297) to yield the corresponding polysubstituted pyridine. The reaction proceeds via an in-situ formation of an enamine from ethyl acetoacetate and ammonia, followed by a Michael addition to the alkynone (this compound), and subsequent cyclodehydration to form the aromatic pyridine ring.[1][5]

Reaction Scheme

G cluster_product Product cluster_intermediates Key Intermediates R1 This compound I2 Aminodiene (Michael Adduct) R1->I2 plus1 + R2 Ethyl Acetoacetate I1 Enamine (from Ethyl Acetoacetate + NH3) R2->I1 plus2 + R3 Ammonium Acetate R3->I1 C1 Ethanol (B145695) (Solvent) C2 Reflux P1 2-Butyl-4-methyl-6-phenylpyridine I1->I2 I1->I2 Michael Addition I2->P1 I2->P1 Cyclodehydration

Caption: One-pot synthesis of a polysubstituted pyridine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of 2-butyl-4-methyl-6-phenylpyridine.

Reactant/ParameterMolar Ratio/ValueNotes
This compound1.0 equivLimiting reagent
Ethyl Acetoacetate1.0 equiv1,3-Dicarbonyl source
Ammonium Acetate10 equivAmmonia source and catalyst
SolventEthanol---
TemperatureReflux (~78 °C)---
Reaction Time24 hours---
Expected Yield up to 98% Isolated yield

Note: Yields can vary based on the specific substrates and reaction scale.[1]

Detailed Experimental Protocol

Materials:

  • This compound (99%)

  • Ethyl acetoacetate (99%)

  • Ammonium acetate (98%)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 158.24 mg).

  • Add ethyl acetoacetate (1.0 mmol, 130.14 mg, 127 µL).

  • Add ammonium acetate (10.0 mmol, 770.8 mg).

  • Add anhydrous ethanol (5 mL).

  • The reaction mixture is heated to reflux with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-butyl-4-methyl-6-phenylpyridine.

Logical Workflow of the One-Pot Synthesis

The following diagram illustrates the logical sequence of events occurring in the one-pot reaction vessel.

G Start Combine Reactants in Ethanol (this compound, Ethyl Acetoacetate, Ammonium Acetate) InSitu In Situ Formation of Enamine (from Ethyl Acetoacetate and NH3) Start->InSitu Michael Michael Addition of Enamine to this compound InSitu->Michael Cyclization Cyclodehydration of Aminodiene Intermediate Michael->Cyclization Product Formation of Aromatic Pyridine Ring Cyclization->Product Workup Reaction Workup and Purification Product->Workup FinalProduct Isolated 2-Butyl-4-methyl-6-phenylpyridine Workup->FinalProduct

Caption: Logical workflow of the one-pot pyridine synthesis.

Signaling Pathway Analogy for Drug Development

From a drug development perspective, the one-pot synthesis can be visualized as a streamlined signaling cascade where initial inputs (starting materials) are processed through a series of catalytic events to yield a biologically relevant output (the final compound).

G cluster_input Input Signals (Starting Materials) cluster_processing Catalytic Cascade (One-Pot Reaction) cluster_output Output (Biologically Active Scaffold) SM1 This compound P2 C-C Bond Formation (Michael Addition) SM1->P2 SM2 1,3-Dicarbonyl P1 Enamine Formation SM2->P1 SM3 Ammonia Source SM3->P1 P1->P2 P3 Heterocyclization P2->P3 Output Substituted Pyridine P3->Output

Caption: Signaling pathway analogy for one-pot synthesis in drug discovery.

Conclusion

The detailed one-pot protocol provides an efficient and scalable method for the synthesis of polysubstituted pyridines from this compound. This strategy is highly valuable for the generation of compound libraries for high-throughput screening in drug discovery programs. The mild reaction conditions and high regioselectivity make it an attractive alternative to traditional, multi-step synthetic routes. Researchers can adapt this protocol by varying the 1,3-dicarbonyl compound to access a wide range of pyridine derivatives with diverse substitution patterns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 1-phenyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a Sonogashira coupling reaction?

A1: The essential components for a successful Sonogashira coupling are an aryl or vinyl halide, a terminal alkyne (in this case, this compound), a palladium catalyst, a copper(I) co-catalyst (in the traditional protocol), and a suitable base in an anhydrous, anaerobic solvent.[1][2]

Q2: My reaction is not proceeding at all. What are the first things I should check?

A2: If you observe no product formation, the primary areas to investigate are the activity of your catalysts, the quality of your reagents, and the reaction setup.[1] Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored correctly.[1] It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[1][3] Thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen is critical.[1]

Q3: What is the expected reactivity order for different aryl halides?

A3: The reactivity of the aryl halide significantly influences the reaction's success. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[1] Consequently, reactions with aryl iodides can often be performed at room temperature, while aryl bromides may necessitate heating.[1] Aryl chlorides are the least reactive and typically require more specialized catalysts and higher temperatures.[3]

Q4: Is a copper co-catalyst always necessary?

A4: No, copper-free Sonogashira protocols are available and are often preferred to prevent the formation of alkyne homocoupling byproducts.[1][3][4][5] These reactions may require adjustments to the reaction conditions, such as using specific ligands or higher temperatures, to achieve good yields.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or nonexistent yield is a common issue in Sonogashira couplings. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Catalyst and Reagent Quality:

    • Palladium Catalyst: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture.

    • Copper(I) Co-catalyst: Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle.

    • Aryl Halide and Alkyne Purity: Ensure your starting materials are pure, as impurities can poison the catalyst.[1] If necessary, purify the aryl halide and this compound before use.

    • Base Quality: The amine base should be dry and used in an appropriate excess to neutralize the generated HX and facilitate the catalytic cycle.[1]

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions. Degas the solvent and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen).[1]

    • Solvent Choice: The solvent can have a significant impact on the reaction outcome. While THF and toluene (B28343) are common, for less reactive halides, polar aprotic solvents like DMF or NMP might be more effective.[3]

    • Temperature: If the reaction is sluggish at room temperature, especially with aryl bromides, gradually increasing the temperature can improve the yield. However, be cautious of potential side reactions or decomposition at very high temperatures.[3][6]

Issue 2: Significant Formation of Homocoupling Byproduct (Glaser Coupling)

The formation of a dimer of this compound is a frequent side reaction, particularly in the presence of the copper co-catalyst and oxygen.[3]

Troubleshooting Steps:

  • Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] This often involves using a more active palladium catalyst system.

  • Strict Anaerobic Conditions: If using a copper co-catalyst, it is imperative to maintain a rigorously oxygen-free environment.

  • Controlled Alkyne Addition: In some instances, the slow, dropwise addition of this compound to the reaction mixture can help minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

Issue 3: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is indicative of the decomposition of the palladium catalyst, which leads to a loss of catalytic activity.[3]

Troubleshooting Steps:

  • Ensure High-Purity Reagents and Solvents: Impurities are a common cause of catalyst decomposition.

  • Appropriate Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[7] If you observe this issue, consider switching to an alternative solvent like toluene or DMF.

  • Optimize Temperature: Excessively high temperatures can lead to catalyst decomposition. If heating is necessary, increase the temperature gradually and monitor the reaction closely.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of Sonogashira coupling reactions, based on studies with similar substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Palladium SourceLigandAryl HalideAlkyneSolventBaseTemp (°C)Yield (%)
PdCl₂(PPh₃)₂-IodobenzenePhenylacetyleneTriethylamine (B128534)-RT~95
Pd(OAc)₂PPh₃Iodobenzene1-HexyneDMFTriethylamine8085
Pd₂(dba)₃XPhosBromobenzenePhenylacetyleneTolueneCs₂CO₃100~90
PdCl₂(PPh₃)₂-4-Iodoanisole1-HexyneTolueneKF/Al₂O₃11078[8]
Pd(OAc)₂cataCXium AAryl BromidePhenylacetylene1,4-Dioxane (B91453)Cs₂CO₃RTGood to Excellent[9]

Table 2: Influence of Solvent and Base on Yield

Aryl HalideAlkyneSolventBaseTemp (°C)Yield (%)
IodobenzenePhenylacetyleneWaterTriethylamine5095
IodobenzenePhenylacetyleneDMFTriethylamineRTLow
BromobenzenePhenylacetyleneTolueneDiisopropylamine80Good
1-Iodo-4-nitrobenzenePhenylacetyleneAcetonitrileDABCORTQuantitative[10]
IodobenzenePhenylacetyleneIsopropanolK₂CO₃RTGood to Excellent

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. If no significant conversion is observed after a few hours, the reaction can be gently heated (e.g., to 50-60 °C).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the formation of homocoupling byproducts.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow start Start reagents 1. Prepare Reagents Aryl Halide This compound Catalysts, Base, Solvent start->reagents setup 2. Reaction Setup Inert Atmosphere Add Reagents reagents->setup reaction 3. Run Reaction Stir at RT or Heat Monitor by TLC/GC-MS setup->reaction workup 4. Work-up Quench Reaction Extract Product reaction->workup purification 5. Purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for Sonogashira coupling.

Troubleshooting_Tree start Low/No Yield check_catalyst Check Catalyst Activity and Reagent Purity start->check_catalyst check_conditions Verify Reaction Conditions (Inert atm, Temp, Solvent) start->check_conditions homocoupling Significant Homocoupling? start->homocoupling pd_black Palladium Black Formation? start->pd_black solution_catalyst Use fresh catalysts and pure reagents. check_catalyst->solution_catalyst solution_conditions Degas thoroughly Optimize T and solvent. check_conditions->solution_conditions solution_homocoupling Switch to Cu-free protocol Strict anaerobic conditions. homocoupling->solution_homocoupling Yes solution_pd_black Use high-purity materials Change solvent. pd_black->solution_pd_black Yes

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting low yields in the synthesis of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in the synthesis of 1-phenyl-1-hexyne. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield in my Sonogashira coupling reaction to synthesize this compound. What are the first things I should check?

A1: When troubleshooting a failed Sonogashira coupling, it is crucial to systematically evaluate the integrity of your reagents and the reaction setup. The most common culprits for low or no yield are:

  • Catalyst Quality: Both the palladium and copper catalysts are sensitive to air and moisture. Ensure your palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor, is active. The copper(I) co-catalyst, usually CuI, can oxidize over time; use a fresh, high-purity source.

  • Solvent and Base Purity: The reaction is highly sensitive to oxygen and water. Solvents and the amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and thoroughly degassed. The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of 1-hexyne (B1330390) (Glaser coupling).

  • Reagent Purity: Impurities in your aryl halide (iodobenzene or bromobenzene) or 1-hexyne can poison the catalyst. Ensure the purity of your starting materials, distilling them if necessary.

Q2: My main side product is a significant amount of diyne, resulting from the homocoupling of 1-hexyne. How can I minimize this Glaser coupling?

A2: The formation of 1,3-octadiyne (B8608900) (the homocoupling product of 1-hexyne) is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen. To suppress this side reaction:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. This can be achieved by using Schlenk techniques or a glovebox. Purge all solvents and the reaction vessel with an inert gas (argon or nitrogen) prior to adding the catalyst and reagents.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, the absence of the copper co-catalyst significantly reduces Glaser coupling.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus cross-coupling. Some studies suggest that certain amine bases or solvent systems can favor the desired reaction.

Q3: Should I use iodobenzene (B50100) or bromobenzene (B47551) as my aryl halide?

A3: The reactivity of the aryl halide plays a significant role in the success of the Sonogashira coupling. The general order of reactivity is I > Br > Cl. For the synthesis of this compound, iodobenzene is generally the preferred starting material as it undergoes oxidative addition to the palladium catalyst more readily than bromobenzene, often leading to higher yields and milder reaction conditions. If you are experiencing low yields with bromobenzene, switching to iodobenzene is a recommended troubleshooting step.

Troubleshooting Guide for Low Yields in Sonogashira Coupling

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound via Sonogashira coupling.

Problem: Low Conversion of Starting Materials
Possible Cause Suggested Solution Experimental Protocol
Inactive Palladium CatalystUse a fresh batch of palladium catalyst or a different palladium source (e.g., PdCl₂(PPh₃)₂).Protocol for Catalyst Activation (in situ reduction of Pd(II)): In a flame-dried Schlenk flask under argon, dissolve PdCl₂(PPh₃)₂ (0.02 eq) in degassed solvent. Add a reducing agent like DIBAL-H or a portion of the amine base and stir for 15-20 minutes before adding the other reagents.
Inefficient Copper Co-catalystUse freshly purchased, high-purity CuI.Purification of CuI: If the CuI appears discolored (yellow or brown), it can be purified by dissolving in a saturated KI solution, followed by precipitation with water, washing with water and ethanol, and drying under vacuum.
Insufficiently Degassed Solvents/ReagentsThoroughly degas all solvents and liquid reagents by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.Freeze-Pump-Thaw Protocol: 1. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. 2. Evacuate the flask under high vacuum. 3. Thaw the solvent with the vacuum valve closed. 4. Repeat this cycle two more times.
Suboptimal Reaction TemperatureOptimize the reaction temperature. While many Sonogashira couplings proceed at room temperature, some may require gentle heating (40-60 °C) to improve the rate and yield.Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the progress by TLC or GC to determine the optimal condition.
Problem: Predominance of Glaser Homocoupling Product
Possible Cause Suggested Solution Experimental Protocol
Presence of OxygenEnsure rigorous exclusion of air from the reaction setup.Schlenk Line Technique: Assemble all glassware hot from the oven and allow it to cool under a positive pressure of argon. Transfer all reagents via syringe or cannula under an inert atmosphere. Maintain a slight positive pressure of inert gas throughout the reaction.
High Copper Catalyst LoadingReduce the amount of CuI or switch to a copper-free protocol.Copper-Free Sonogashira Protocol: In a Schlenk flask, combine iodobenzene (1.0 eq), 1-hexyne (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and a suitable base such as Cs₂CO₃ (2.0 eq) in a degassed solvent like DMF. Stir the reaction at room temperature or with gentle heating and monitor its progress.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira coupling reactions, providing a basis for optimization.

Table 1: Effect of Base on the Yield of a Model Sonogashira Coupling

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA80Poor

Note: Data is generalized from studies on similar Sonogashira couplings and indicates trends. Optimal conditions for this compound synthesis may vary.

Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides with 1-Hexyne

EntryAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1IodobenzenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp~90
2BromobenzenePdCl₂(PPh₃)₂ / CuIDIPADMF80~75
3IodobenzenePd(OAc)₂ / PPh₃Cs₂CO₃Acetonitrile60~85

Experimental Protocols

Standard Protocol for Sonogashira Coupling of Iodobenzene and 1-Hexyne

Materials:

  • Iodobenzene (1.0 mmol, 1.0 eq)

  • 1-Hexyne (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 eq)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add anhydrous, degassed THF followed by triethylamine.

  • Add iodobenzene and 1-hexyne to the stirred mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford this compound as a colorless oil.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

TroubleshootingWorkflow start Low Yield of this compound analyze_byproducts Analyze Byproducts (TLC, GC-MS) start->analyze_byproducts check_reagents Verify Reagent Quality (Catalysts, Solvents, Starting Materials) check_conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Loading, Ligand, Copper-free) check_conditions->optimize_catalyst homocoupling Predominant Homocoupling? analyze_byproducts->homocoupling no_reaction No or Low Conversion? analyze_byproducts->no_reaction homocoupling->no_reaction No implement_anaerobic Implement Stricter Anaerobic Technique homocoupling->implement_anaerobic Yes no_reaction->check_reagents Yes optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent optimize_temp Optimize Temperature and Time optimize_base_solvent->optimize_temp success Improved Yield optimize_temp->success implement_anaerobic->success

Caption: A decision-making workflow for troubleshooting low yields.

Sonogashira Catalytic Cycle

SonogashiraCycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_acetylide R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_acetylide Transmetalation pd_acetylide->pd0 Reductive Elimination product R¹-C≡C-R² pd_acetylide->product cu_acetylide R²-C≡C-Cu cu_acetylide->pd_complex alkyne R²-C≡C-H alkyne->cu_acetylide + Cu(I), -H⁺ base Base base->alkyne aryl_halide R¹-X aryl_halide->pd_complex

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Identifying side products in the catalytic hydrogenation of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-Phenyl-1-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the catalytic hydrogenation of this compound?

A1: The primary goal of the catalytic hydrogenation of this compound is typically the stereoselective synthesis of (Z)-1-Phenyl-1-hexene (the cis-isomer). However, several side products can form depending on the catalyst and reaction conditions. The main products and side products include:

  • (Z)-1-Phenyl-1-hexene (cis-isomer): The desired product when using stereoselective catalysts like Lindlar's catalyst or P-2 Nickel.[1][2]

  • (E)-1-Phenyl-1-hexene (trans-isomer): Can be formed through isomerization of the (Z)-isomer or as a minor product with certain catalysts.

  • 1-Phenylhexane: The fully saturated alkane, resulting from over-hydrogenation of the alkene intermediate.[3]

  • Isomers of 1-Phenyl-1-hexene: Positional isomers may form if the catalyst promotes double bond migration.

Q2: How can I selectively obtain the (Z)-1-Phenyl-1-hexene?

A2: To achieve high selectivity for the cis-alkene, "poisoned" or deactivated catalysts are employed.[2] These catalysts are active enough to reduce the alkyne to an alkene but are less effective at reducing the resulting alkene to an alkane.[4] Commonly used catalysts for this purpose include:

  • Lindlar's Catalyst: Palladium on calcium carbonate (or barium sulfate) poisoned with lead acetate (B1210297) and quinoline (B57606).[2][4]

  • P-2 Nickel Catalyst: A nickel boride catalyst, often used with a modifier like ethylenediamine, which shows high stereospecificity for the formation of cis-olefins.[1]

Q3: What causes the formation of 1-Phenylhexane as a side product?

A3: The formation of 1-Phenylhexane is due to over-hydrogenation, where the initially formed 1-Phenyl-1-hexene is further reduced to the alkane.[5] This is more likely to occur with highly active catalysts like palladium on carbon (Pd/C) or Raney Nickel without any modifiers.[6] Factors that can promote over-hydrogenation include:

  • High hydrogen pressure.[3]

  • Elevated reaction temperatures.

  • Prolonged reaction times.

  • High catalyst loading.

  • Inefficient catalyst poisoning.[2]

Q4: Can the double bond in the resulting alkene migrate to other positions?

A4: Yes, some catalysts, particularly under certain conditions, can promote the isomerization of the double bond. This can lead to the formation of other isomers of 1-Phenylhexene. The generation of small quantities of Co(II) species during catalytic turnover with certain cobalt catalysts, for instance, has been implicated in alkene isomerization.[2]

Troubleshooting Guides

Issue 1: Low Selectivity for (Z)-1-Phenyl-1-hexene (High formation of 1-Phenylhexane)

Possible Cause Suggested Solution
Catalyst is too active. Switch to a less active, "poisoned" catalyst like Lindlar's catalyst or P-2 Nickel.[2][4] If using a poisoned catalyst, ensure the poisoning is sufficient.
High hydrogen pressure. Reduce the hydrogen pressure. Often, a balloon of hydrogen is sufficient for these reactions.[2]
Elevated temperature. Conduct the reaction at or below room temperature.
Prolonged reaction time. Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting alkyne is consumed.
High catalyst loading. Reduce the amount of catalyst used.

Issue 2: Incomplete reaction, starting material remains.

Possible Cause Suggested Solution
Catalyst deactivation. Ensure the reagents and solvent are pure and free of catalyst poisons (e.g., sulfur compounds). Prepare fresh catalyst if necessary.
Insufficient hydrogen. Ensure a continuous supply of hydrogen and that the reaction vessel is properly sealed.
Poor mass transfer. Increase the stirring rate to ensure good mixing of the substrate, catalyst, and hydrogen.
Catalyst poisoning by substrate or product. Consider using a different catalyst or adding a co-solvent to improve solubility and reduce adsorption of inhibiting species on the catalyst surface.

Issue 3: Formation of a mixture of (Z)- and (E)-1-Phenyl-1-hexene.

Possible Cause Suggested Solution
Isomerization of the (Z)-alkene. This can be promoted by certain catalysts or prolonged reaction times. Use a highly stereoselective catalyst like P-2 Nickel with ethylenediamine.[1] Monitor the reaction and stop it upon consumption of the alkyne.
Non-stereoselective catalyst. Ensure you are using a catalyst known for syn-hydrogenation, such as Lindlar's catalyst or P-2 Nickel.

Data Presentation

The following table summarizes the product distribution for the catalytic hydrogenation of 1-phenyl-1-propyne, a close structural analog of this compound, under different catalytic systems. This data is illustrative of the selectivities that can be achieved.

Catalyst SystemSubstrate(Z)-Alkene (%)(E)-Alkene (%)Alkane (%)Reference
Pd/Al₂O₃1-Phenyl-1-propyne~60~35~5[5]
Pd₁Ag₃/Al₂O₃ (Single-Atom Alloy)1-Phenyl-1-propyne>95<2<3[5]
P-2 Ni with Ethylenediamine1-Phenylpropyne>99<1Not detected[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation to (Z)-1-Phenyl-1-hexene using Lindlar's Catalyst

  • Materials:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

    • Quinoline

    • Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

    • Hydrogen gas (balloon or cylinder)

    • Round-bottom flask and standard glassware

    • Stirring apparatus

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).

    • Add a small amount of quinoline (often in a quantity similar to the catalyst) to further moderate the catalyst activity.

    • Seal the flask and purge with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., with a balloon).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC analysis.

    • Once the starting material is consumed, stop the reaction to prevent over-hydrogenation.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.[7]

Protocol 2: In-situ Preparation and Use of P-2 Nickel Catalyst for (Z)-1-Phenyl-1-hexene Synthesis

  • Materials:

    • Nickel(II) acetate tetrahydrate

    • Sodium borohydride (B1222165)

    • Ethanol

    • Ethylenediamine

    • This compound

    • Hydrogen gas

    • Standard reaction glassware

  • Procedure:

    • Catalyst Preparation:

      • In a reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.

      • In a separate flask, prepare a solution of sodium borohydride in ethanol.

      • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black precipitate of P-2 Nickel will form.[1]

    • Hydrogenation:

      • To the freshly prepared P-2 Nickel catalyst suspension, add ethylenediamine.[1]

      • Add a solution of this compound in ethanol.

      • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

      • Monitor the reaction by observing hydrogen uptake or by GC analysis.

    • Work-up:

      • Once the reaction is complete, carefully vent the excess hydrogen.

      • Filter the mixture through a pad of Celite® or activated carbon to remove the catalyst.

      • Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether).

      • Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product.

      • Purify by column chromatography if necessary.

Visualizations

Reaction_Pathway Alkyne This compound cis_Alkene (Z)-1-Phenyl-1-hexene (cis-isomer) Alkyne->cis_Alkene syn-Hydrogenation (e.g., Lindlar's, P-2 Ni) trans_Alkene (E)-1-Phenyl-1-hexene (trans-isomer) Alkyne->trans_Alkene anti-Hydrogenation (e.g., Na/NH3) cis_Alkene->trans_Alkene Isomerization Alkane 1-Phenylhexane cis_Alkene->Alkane Over-hydrogenation trans_Alkene->Alkane Hydrogenation Troubleshooting_Workflow Start Start Hydrogenation Check_Conversion Reaction Complete? Start->Check_Conversion Analyze_Products Analyze Product Mixture (GC, NMR) Check_Conversion->Analyze_Products Yes Incomplete_Reaction Starting Material Remains Check_Conversion->Incomplete_Reaction No Desired_Product High Yield of (Z)-1-Phenyl-1-hexene Analyze_Products->Desired_Product Good Selectivity Over_Hydrogenation High % of 1-Phenylhexane Analyze_Products->Over_Hydrogenation Poor Selectivity Isomerization High % of (E)-isomer Analyze_Products->Isomerization Poor Selectivity Adjust_Conditions_1 Reduce H2 pressure Decrease temperature Shorten reaction time Over_Hydrogenation->Adjust_Conditions_1 Adjust_Conditions_2 Use more selective catalyst (e.g., P-2 Ni + ethylenediamine) Isomerization->Adjust_Conditions_2 Adjust_Conditions_3 Check H2 supply Increase stirring Use fresh/more catalyst Incomplete_Reaction->Adjust_Conditions_3 Adjust_Conditions_1->Start Adjust_Conditions_2->Start Adjust_Conditions_3->Start

References

Technical Support Center: Improving Alkene Selectivity in 1-Phenyl-1-hexyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 1-phenyl-1-hexyne to its corresponding alkene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the semi-hydrogenation of this compound.

Issue 1: Low Selectivity - Significant Over-reduction to 1-Phenylhexane

  • Question: My reaction is producing a significant amount of the fully saturated alkane (1-phenylhexane) instead of the desired alkene. How can I improve selectivity?

  • Answer: Over-reduction is a common challenge in alkyne hydrogenation. Several factors could be contributing to this issue. Consider the following solutions:

    • Catalyst Choice: Standard palladium on carbon (Pd/C) is highly active and often leads to over-reduction.[1][2][3] Switch to a "poisoned" or modified catalyst, which is designed to deactivate the most active sites responsible for alkene hydrogenation.

      • Lindlar's Catalyst: This is the industry standard for cis-alkene formation from alkynes. It consists of palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline.[4]

      • P-2 Nickel Catalyst: A nickel-boride catalyst that is also effective for the syn-hydrogenation of alkynes to cis-alkenes.

      • Bimetallic Catalysts: Palladium-gold (Pd-Au) or palladium-silver (Pd-Ag) single atom alloy catalysts have shown high selectivity for the partial hydrogenation of alkynes.[5][6]

    • Reaction Temperature: Higher temperatures can favor over-reduction. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Hydrogen Pressure: High hydrogen pressure can also lead to complete saturation. If using a hydrogenation apparatus that allows for pressure control, reduce the hydrogen pressure. For reactions under a hydrogen balloon, ensure the balloon is not overinflated.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting alkyne is consumed to prevent further hydrogenation of the alkene product.

Issue 2: Reaction is Sluggish or Incomplete

  • Question: The hydrogenation of this compound is very slow, or the reaction does not go to completion. What could be the cause?

  • Answer: A stalled or slow reaction can be due to several factors related to the catalyst, reagents, or reaction setup.

    • Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities.

      • Substrate Purity: Ensure the this compound is free from catalyst poisons such as sulfur or nitrogen-containing compounds. Purification of the starting material may be necessary.

      • Solvent and Gas Purity: Use high-purity, dry solvents and hydrogen gas. Impurities in either can poison the catalyst.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical loading for palladium catalysts is 5-10 mol% of the metal relative to the substrate.

    • Poor Mass Transfer: For heterogeneous catalysis, efficient mixing is crucial.

      • Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and to facilitate the transport of hydrogen gas to the catalyst surface.

      • Hydrogen Delivery: If using a hydrogen balloon, ensure there is a good seal and that the needle is not clogged. For larger-scale reactions, a hydrogenation apparatus that provides better gas dispersion is recommended.

    • Catalyst Quality: The catalyst may be old or have been improperly stored, leading to reduced activity. Use a fresh batch of catalyst if possible.

Issue 3: Poor Stereoselectivity - Formation of a Mixture of (Z)- and (E)-Alkenes

  • Question: I am obtaining a mixture of cis- and trans-alkenes. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of the hydrogenation is primarily determined by the catalyst and reaction mechanism.

    • Catalyst for (Z)-Alkene (cis-isomer): For the synthesis of the cis-alkene, catalysts that promote syn-addition of hydrogen are required.

      • Lindlar's Catalyst: This is the most common choice for obtaining cis-alkenes. The poisoned surface favors the adsorption and syn-hydrogenation of the alkyne, followed by desorption of the cis-alkene before further reaction or isomerization can occur.[4]

      • P-2 Nickel Catalyst: This catalyst also promotes syn-addition of hydrogen, leading to the formation of the cis-alkene.

    • Conditions for (E)-Alkene (trans-isomer): To obtain the trans-alkene, a different approach is needed, as catalytic hydrogenation typically favors the cis-isomer. The Birch reduction (using sodium or lithium in liquid ammonia) is a common method for the anti-addition of hydrogen to an alkyne, yielding the trans-alkene.

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for the selective hydrogenation of this compound to (Z)-1-phenyl-1-hexene?

    • A1: Lindlar's catalyst is the most widely used and reliable catalyst for the stereoselective conversion of alkynes to cis-alkenes.[4] P-2 Nickel is also a good alternative. For improved selectivity and to avoid the use of lead, palladium-gold (Pd-Au) or palladium-silver (Pd-Ag) single atom alloy catalysts have shown promising results.[5][6]

  • Q2: How can I monitor the progress of my hydrogenation reaction?

    • A2: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC, GC, or NMR. For TLC analysis, you can spot the reaction mixture alongside the starting material to track its disappearance. GC is a more quantitative method to determine the ratio of starting material, alkene, and alkane.

  • Q3: Is it possible to completely avoid over-reduction to the alkane?

    • A3: While it is challenging to achieve 100% selectivity, the use of a poisoned catalyst like Lindlar's, coupled with careful monitoring of the reaction and optimization of reaction conditions (temperature and pressure), can minimize the formation of the alkane to negligible amounts.

  • Q4: What are the safety precautions for handling hydrogenation reactions?

    • A4: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood. Ensure there are no sources of ignition nearby. When handling palladium on carbon, be aware that it can be pyrophoric, especially after use when it is saturated with hydrogen. The catalyst should be filtered carefully and kept wet with solvent to prevent ignition upon exposure to air.[1]

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Phenyl-Substituted Alkynes

CatalystSubstrateConversion (%)Alkene Selectivity (%)ProductReference
Pd/Al₂O₃1-Phenyl-1-propyne>98~60(Z)-1-Phenyl-1-propene
Pd₁Ag₃/Al₂O₃1-Phenyl-1-propyne>9895-97(Z)-1-Phenyl-1-propene
Pd₀.₀₄Au₀.₉₆1-Hexyne (B1330390)~90>701-Hexene[5]
PdAu SAA1-Hexyne>95>85Hexenes[5][6]

Note: Data for this compound is limited; this table presents data for structurally similar compounds to illustrate catalyst performance trends.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst

This protocol provides a general procedure for the semi-hydrogenation of this compound to (Z)-1-phenyl-1-hexene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Hydrogen Atmosphere: Seal the flask with a septum and purge it with nitrogen or argon gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through the septum. For larger-scale reactions, a Parr hydrogenator or a similar apparatus should be used at a controlled pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by TLC or GC. Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis. The reaction is complete when the starting alkyne is no longer detectable.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in Ethanol add_catalyst Add Lindlar's Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge stir Stir Vigorously at RT purge->stir monitor Monitor Progress (TLC/GC) stir->monitor vent Vent H₂ & Purge with N₂ monitor->vent Reaction Complete filter Filter through Celite vent->filter evaporate Evaporate Solvent filter->evaporate purify Purify (if necessary) evaporate->purify final_product final_product purify->final_product (Z)-1-Phenyl-1-hexene

Caption: Experimental workflow for the selective hydrogenation of this compound.

troubleshooting_guide Troubleshooting Logic for Poor Alkene Selectivity cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_monitoring Reaction Monitoring start Low Alkene Selectivity (Over-reduction) catalyst_choice Is the catalyst selective? (e.g., Pd/C) start->catalyst_choice poisoned_catalyst Use a poisoned catalyst (Lindlar's, P-2 Ni) catalyst_choice->poisoned_catalyst No high_temp Is the temperature too high? catalyst_choice->high_temp Yes solution Improved Alkene Selectivity poisoned_catalyst->solution lower_temp Lower the reaction temperature high_temp->lower_temp Yes high_pressure Is H₂ pressure too high? high_temp->high_pressure No lower_temp->solution lower_pressure Reduce H₂ pressure high_pressure->lower_pressure Yes monitoring Is the reaction monitored? high_pressure->monitoring No lower_pressure->solution stop_reaction Stop reaction upon alkyne consumption monitoring->stop_reaction No monitoring->solution Yes stop_reaction->solution

Caption: Troubleshooting logic for addressing low alkene selectivity.

References

Addressing catalyst deactivation in 1-Phenyl-1-hexyne cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-1-hexyne cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on overcoming catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound has a very low yield. What are the most common causes?

A1: Low yields in Sonogashira couplings are frequently linked to catalyst deactivation. The primary culprits include:

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote the homocoupling of this compound (Glaser coupling). It is crucial to ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1]

  • Catalyst Decomposition: The active palladium complex can be unstable, leading to the formation of catalytically inactive palladium black (finely divided palladium metal).[2][3] This is often caused by high temperatures or an inappropriate choice of ligand.

  • Impurities in Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure high-purity this compound, aryl halide, and other reagents are used.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and can significantly impact catalyst stability and reaction rate.[4][5]

Q2: I observed the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal that has precipitated from the solution.[2][3] Its formation is a clear indicator of catalyst decomposition. To prevent this:

  • Use Stabilizing Ligands: Bulky, electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) catalytic species and prevent agglomeration.[2]

  • Control the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Consider running the reaction at a lower temperature if palladium black formation is observed.[2]

  • Choose the Right Precatalyst: Using stable pre-formed catalysts (e.g., palladacycles) can sometimes provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or PdCl₂.[2]

Q3: My main side product is a dimer of this compound. How can I minimize this?

A3: The dimerization of terminal alkynes is known as Glaser coupling and is a common side reaction in Sonogashira couplings. This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To minimize homocoupling:

  • Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary pathway for this side reaction.[6]

  • Amine Choice: The choice of amine base can also influence the rate of homocoupling.

Q4: What is the role of the copper co-catalyst, and can it cause deactivation?

A4: In the traditional Sonogashira reaction, the copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne (this compound) to form a copper(I) acetylide.[1] This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[1][7] While crucial for increasing the reaction rate under mild conditions, the copper catalyst can also promote the undesirable homocoupling of the alkyne, especially in the presence of oxygen.[6][8]

Q5: I am using a heterogeneous (supported) palladium catalyst. How can I tell if it's deactivating?

A5: Deactivation of heterogeneous catalysts can manifest as a drop in conversion over time or upon catalyst recycling. The primary mechanisms are:

  • Leaching: The active palladium species can dissolve from the support into the reaction medium.[9][10][11] This not only deactivates the solid catalyst but can also lead to product contamination.

  • Sintering: At higher temperatures, the fine palladium nanoparticles on the support can agglomerate into larger, less active particles, reducing the available catalytic surface area.[12][13][14]

  • Poisoning: The surface of the catalyst can be blocked by strongly adsorbed species from the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Conversion

This workflow helps to diagnose the root cause of poor reaction performance.

start Low/No Conversion check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are all reagents and solvents pure and anhydrous/degassed? check_atmosphere->check_reagents Yes re_degas Action: Improve degassing and inert atmosphere setup. check_atmosphere->re_degas No check_catalyst Is the catalyst system (Pd source, ligand, Cu salt) appropriate and active? check_reagents->check_catalyst Yes purify_reagents Action: Purify starting materials. Use anhydrous, degassed solvents. check_reagents->purify_reagents No check_conditions Are the base, solvent, and temperature optimized? check_catalyst->check_conditions Yes screen_catalyst Action: Screen different Pd sources, ligands, and catalyst loadings. check_catalyst->screen_catalyst No optimize_conditions Action: Screen different bases (e.g., Et3N, piperidine, K2CO3) and solvents. Adjust temperature. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes re_degas->success purify_reagents->success screen_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Catalyst Turns Black (Palladium Black Formation)

This guide outlines steps to take when catalyst precipitation is observed.

start Catalyst Turns Black check_temp Is the reaction temperature too high? start->check_temp check_ligand Is the ligand sufficient to stabilize the Pd(0) species? check_temp->check_ligand No lower_temp Action: Lower the reaction temperature. check_temp->lower_temp Yes check_concentration Is the catalyst concentration too high? check_ligand->check_concentration Yes change_ligand Action: Use a bulkier, more electron-donating phosphine ligand. check_ligand->change_ligand No reduce_loading Action: Reduce the catalyst loading. check_concentration->reduce_loading Yes success Problem Resolved check_concentration->success No lower_temp->success change_ligand->success reduce_loading->success

Caption: Troubleshooting workflow for palladium black formation.

Quantitative Data Summary

The following tables summarize typical reaction parameters that can be optimized to mitigate catalyst deactivation. The values are representative and may require further optimization for specific substrate combinations.

Table 1: Effect of Base and Solvent on a Model Sonogashira Coupling

EntryPalladium Source (mol%)Ligand (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (1)Et₃N (2)Toluene7085
2PdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (1)Piperidine (2)DMF25 (RT)92
3PdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (1)K₂CO₃ (2)Dioxane10075
4Pd(PPh₃)₄ (5)--Et₃N (2)THF6560 (Copper-Free)

Data compiled from general principles outlined in cited literature.[1][4][5][15]

Table 2: Influence of Ligand on Catalyst Stability and Yield

EntryPd Source (mol%)LigandLigand:Pd RatioKey CharacteristicOutcome
1Pd₂(dba)₃ (1)PPh₃4:1Standard monodentateGood yield, potential for Pd black at high temp.
2Pd₂(dba)₃ (1)P(t-Bu)₃2:1Bulky, electron-richHigh stability, prevents Pd black formation.[2]
3PdCl₂ (2)dppf1:1BidentateCan enhance stability and activity.[1]
4Pd(OAc)₂ (2)SPhos2:1Bulky biarylphosphineHighly active, promotes difficult couplings.[16][17]

This table illustrates general trends in ligand effects on catalyst performance.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound under Inert Atmosphere

This protocol is a standard starting point for the reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[2]

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL) via syringe. Add the amine base (e.g., triethylamine, 2.0 mmol) and finally the this compound (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 70 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Catalyst Regeneration for Supported Palladium Catalysts (Conceptual)

For heterogeneous catalysts that have deactivated due to sintering or coking, a regeneration procedure may be possible. This is a general guide and specific conditions depend heavily on the nature of the support and the catalyst.

  • Recovery: After the reaction, recover the solid catalyst by filtration. Wash thoroughly with the reaction solvent, followed by a low-boiling-point solvent (e.g., acetone (B3395972) or dichloromethane) to remove adsorbed organic species.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Calcination (for Sintering/Coking): In a tube furnace under a controlled atmosphere, heat the catalyst gently in a flow of air or oxygen to burn off organic residues ("coke"). This step must be done carefully to avoid excessive oxidation of the metal.

  • Reduction (Reactivating Oxidized Pd): Following calcination, or if the catalyst was deactivated by oxidation, a reduction step is necessary. Heat the catalyst in a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) to reduce the palladium oxide back to the active Pd(0) state.[12]

Caution: These regeneration procedures involve high temperatures and flammable gases and must be performed with appropriate safety precautions. The effectiveness of regeneration is not guaranteed and depends on the specific deactivation mechanism.

References

Technical Support Center: Column Chromatography Purification of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-phenyl-1-hexyne via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for the column chromatography of this compound?

For the purification of the relatively non-polar this compound, silica (B1680970) gel is the recommended stationary phase. A common eluent system is a mixture of n-hexane and ethyl acetate (B1210297). The optimal ratio will depend on the specific impurities present, but a good starting point for developing the method is a high percentage of hexane (B92381) (e.g., 95:5 or 98:2 hexane:ethyl acetate) with a gradual increase in the polarity by adding more ethyl acetate if necessary.

Q2: How can I visualize this compound on a Thin Layer Chromatography (TLC) plate?

This compound can be visualized on a TLC plate using a few different methods:

  • UV Light (non-destructive): Due to the presence of the phenyl group, this compound will absorb short-wave UV light (254 nm). On a TLC plate containing a fluorescent indicator, the compound will appear as a dark spot against a green fluorescent background. This method is non-destructive, allowing for further analysis of the TLC plate.

  • Potassium Permanganate (KMnO₄) Stain (destructive): This stain is effective for visualizing alkynes. The TLC plate is dipped in or sprayed with a solution of potassium permanganate. The alkyne functional group will react with the KMnO₄, resulting in a yellow or brown spot on a purple background. Gentle heating may be required to develop the spots.

  • Phosphomolybdic Acid (PMA) Stain (destructive): This is a general-purpose stain that can visualize a wide range of organic compounds, including this compound. After dipping or spraying, the plate needs to be heated, and the compound will appear as a dark green or blue spot on a yellowish-green background.

Q3: What are the most common impurities I should expect when purifying this compound?

If this compound is synthesized via a Sonogashira coupling reaction between an aryl halide and 1-hexyne, the most common impurity is the homocoupling product of the terminal alkyne, which in this case would be 1,4-diphenylbutadiyne. Other potential impurities include unreacted starting materials (e.g., the aryl halide and 1-hexyne) and residual catalyst.

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

If this compound or other non-polar compounds are not moving from the origin on a TLC plate, it is highly unusual, as these compounds should have a high affinity for the non-polar mobile phase. Here are a few things to check:

  • Solvent Identity: Double-check that you are using the correct solvents. An accidental switch of hexane with a more polar solvent could be the issue.

  • Compound Identity: Ensure the sample you are spotting is indeed this compound.

  • Stationary Phase: Confirm you are using a standard silica gel plate.

For very non-polar compounds, it is more common for them to run with the solvent front (high Rf). If a compound is truly stuck at the baseline, it suggests it is highly polar, which would not be characteristic of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation between this compound and impurities (e.g., 1,4-diphenylbutadiyne) The eluent system is not optimized.Start with a very non-polar eluent (e.g., pure hexane or 99:1 hexane:ethyl acetate) and gradually increase the polarity. Perform a thorough TLC analysis with a range of solvent systems to find the optimal separation. A difference in Rf values of at least 0.2 is ideal for good separation on a column.
The desired product is eluting with the solvent front (High Rf value) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane. Consider using a less polar solvent system altogether, such as pure hexane or a mixture of hexane and toluene.
The product is taking a very long time to elute or is not eluting at all The eluent is not polar enough.Gradually increase the polarity of the eluent by adding small increments of ethyl acetate. If the compound is still not eluting, a stronger polar solvent like dichloromethane (B109758) could be added to the mobile phase in small amounts, but this should be done cautiously as it can affect separation.
Streaking of spots on the TLC plate and broad bands on the column The sample was overloaded on the TLC plate or column.For TLC, apply a smaller spot of the sample. For the column, use an appropriate amount of silica gel relative to the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica to sample by weight for difficult separations).
The sample is not fully soluble in the eluent.Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. Consider "dry loading" the sample: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[1]
Cracks or channels forming in the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Gently tap the column while packing to ensure an even bed. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
Compound appears to be decomposing on the column The silica gel is too acidic.Test the stability of your compound on a small amount of silica gel before running the column. If decomposition is observed, consider using deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

A detailed TLC analysis is crucial for determining the appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent systems (e.g., varying ratios of hexane and ethyl acetate)

  • Visualization method (UV lamp, KMnO₄ stain, or PMA stain)

Procedure:

  • Prepare several eluent systems with varying polarities (e.g., 98:2, 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Using a capillary tube, spot the crude this compound mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen eluent.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • Calculate the Rf value for each spot. The ideal eluent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from impurities.

Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on the results of the TLC analysis.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Eluent system (determined by TLC)

  • Collection tubes

Procedure:

  • Packing the Column:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent as the column runs.

    • Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Purification poor_separation Poor Separation of Spots (Low ΔRf) start->poor_separation high_rf Compound Runs with Solvent Front (High Rf) start->high_rf low_rf Compound Stays at Baseline (Low Rf) start->low_rf streaking Streaking of Spots / Broad Bands start->streaking no_elution Compound Not Eluting start->no_elution decomposition Product Decomposition start->decomposition solution_poor_sep Optimize Eluent System (Decrease Polarity) poor_separation->solution_poor_sep solution_high_rf Decrease Eluent Polarity high_rf->solution_high_rf solution_low_rf Increase Eluent Polarity low_rf->solution_low_rf solution_streaking Reduce Sample Load or Use Dry Loading streaking->solution_streaking solution_no_elution Gradually Increase Eluent Polarity no_elution->solution_no_elution solution_decomposition Use Deactivated Silica or Alumina decomposition->solution_decomposition

Caption: A flowchart for troubleshooting common column chromatography issues.

Experimental Workflow for Purification

Experimental_Workflow start Start: Crude this compound tlc TLC Analysis to Determine Optimal Eluent start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_loading Load Crude Sample column_prep->sample_loading elution Elute with Optimized Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation end End: Purified this compound evaporation->end

Caption: The general workflow for the purification of this compound.

References

Preventing unwanted polymerization of 1-Phenyl-1-hexyne during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization of this compound during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Significant formation of a solid or viscous, insoluble material in the reaction mixture.

  • Possible Cause: Unwanted polymerization of this compound, most commonly through Glaser-Hay oxidative homocoupling, especially in the presence of copper catalysts and oxygen. Other transition metal-catalyzed polymerization pathways may also occur.

  • Solution:

    • Strict Exclusion of Oxygen: Ensure all reactions are performed under a rigorously inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents should be thoroughly degassed prior to use.

    • Copper-Free Reaction Conditions: Whenever possible, utilize copper-free reaction protocols, such as a copper-free Sonogashira coupling. This is the most effective method to prevent Glaser coupling.

    • Use of Reducing Agents: If copper catalysis is unavoidable, add a reducing agent to the reaction mixture to keep the copper in the Cu(I) oxidation state and prevent the formation of the Cu(II) species that promotes Glaser coupling.

    • Temperature Control: Lowering the reaction temperature can help minimize the rate of polymerization.

    • Use of Protecting Groups: The terminal alkyne can be protected with a removable group, such as a trimethylsilyl (B98337) (TMS) group, to prevent it from participating in coupling reactions.

Issue 2: Low yield of the desired product and the presence of a high-molecular-weight byproduct.

  • Possible Cause: Competing polymerization reaction consuming the this compound starting material.

  • Solution:

    • Optimize Catalyst System: For reactions like Sonogashira coupling, screen different palladium catalysts and ligands. In some cases, a less active but more selective catalyst can favor the desired cross-coupling over homocoupling.

    • Inhibitor Addition: Introduce a radical inhibitor, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), to suppress radical-mediated polymerization pathways.

    • Slow Addition of Alkyne: In some cases, the slow addition of this compound to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of unwanted polymerization of this compound?

A1: The most frequent cause is the Glaser-Hay oxidative homocoupling of the terminal alkyne. This reaction is catalyzed by copper salts in the presence of an oxidant, typically oxygen, leading to the formation of a 1,3-diyne dimer, which can further polymerize.

Q2: How can I completely avoid Glaser coupling?

A2: The most effective way to prevent Glaser coupling is to use a copper-free reaction protocol.[1] For instance, copper-free Sonogashira coupling methods have been developed and are highly effective.

Q3: What are some common reducing agents used to prevent Glaser coupling?

A3: Common reducing agents include sodium ascorbate (B8700270) and tin(II) 2-ethylhexanoate. These agents help to maintain copper in its +1 oxidation state, which is less prone to promoting the oxidative homocoupling.

Q4: Are there other polymerization mechanisms for this compound I should be aware of?

A4: Yes, besides Glaser coupling, this compound can undergo polymerization catalyzed by other transition metals. For example, halides of niobium and tantalum have been reported to polymerize 1-phenyl-1-alkynes.[2]

Q5: Can I use a protecting group for the alkyne?

A5: Yes, protecting the terminal alkyne with a group like trimethylsilyl (TMS) is a viable strategy. The TMS group can be removed later in the synthetic sequence.

Data Presentation

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene (a model for this compound)

Catalyst SystemAryl HalideAlkyneBaseSolventTemperature (°C)Time (h)Yield (%) of Cross-Coupled ProductHomocoupling ByproductReference
Pd(PPh₃)₄ / CuIIodobenzenePhenylacetyleneEt₃NTHFRT695PresentGeneral Sonogashira Conditions
Pd(CH₃CN)₂Cl₂ / cataCXium A2,6,9,10-tetrabromoanthracenePhenylacetyleneCs₂CO₃2-MeTHFRT4899Not detected[3]

Note: This table illustrates the general principle of improved outcomes with copper-free systems. Specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(CH₃CN)₂Cl₂ (0.005 mmol, 0.5 mol%)

  • cataCXium A (0.01 mmol, 1.0 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.

  • Add the anhydrous, degassed 2-MeTHF to the flask.

  • Add the this compound to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Unwanted_Polymerization_Pathway cluster_Glaser_Coupling Glaser-Hay Coupling (Major Pathway) 1_Phenyl_1_hexyne This compound Cu_I_acetylide Copper(I) Acetylide 1_Phenyl_1_hexyne->Cu_I_acetylide + Cu(I) Oxidation Oxidation (O2, Cu(II)) Cu_I_acetylide->Oxidation Dimer 1,4-Diphenyl-1,3-butadiyne (Dimer) Oxidation->Dimer Dimerization Polymer Unwanted Polymer Dimer->Polymer Further Polymerization

Caption: Mechanism of unwanted Glaser-Hay polymerization of this compound.

Troubleshooting_Workflow Start Unwanted Polymerization Observed Check_Copper Is the reaction copper-catalyzed? Start->Check_Copper Switch_to_Copper_Free Switch to Copper-Free Protocol (e.g., Copper-Free Sonogashira) Check_Copper->Switch_to_Copper_Free Yes Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Copper->Check_Atmosphere No End Problem Resolved Switch_to_Copper_Free->End Degas_Solvents Thoroughly degas all solvents and reagents. Purge with N2/Ar. Check_Atmosphere->Degas_Solvents No Add_Reducing_Agent Add a reducing agent (e.g., sodium ascorbate) Check_Atmosphere->Add_Reducing_Agent Yes Degas_Solvents->Add_Reducing_Agent Consider_Inhibitor Consider adding a radical inhibitor (e.g., TEMPO) Add_Reducing_Agent->Consider_Inhibitor Consider_Inhibitor->End

Caption: Troubleshooting workflow for preventing unwanted polymerization.

References

Technical Support Center: Sonogashira Coupling of Sterically Demanding 1-Phenyl-1-hexyne Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving sterically demanding analogs of 1-phenyl-1-hexyne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sterically hindered biarylalkynes via Sonogashira coupling.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming or has decomposed.- Use a fresh batch of the palladium catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources such as Pd(PPh₃)₄. - Consider using more robust, air-stable precatalysts that readily generate the active catalyst.
2. Inappropriate Ligand: The ligand may not be suitable for sterically hindered substrates.- For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are recommended. These promote the formation of a highly reactive monoligated Pd(0) species.[1]
3. Poor Substrate Reactivity: Steric hindrance on the aryl halide or the alkyne impedes the reaction.- The reactivity of aryl halides follows the trend: I > Br > Cl. If possible, use the iodide analog for higher reactivity. - For aryl chlorides, higher temperatures and more specialized catalyst systems are often necessary.
4. Ineffective Base: The base may be too weak or sterically hindered to deprotonate the alkyne efficiently.- Common bases include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and diisopropylamine (B44863) (DIPA). For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly in copper-free protocols.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). - Thoroughly degas all solvents and reagents before use.
2. High Copper(I) Concentration: Excess copper can favor the homocoupling pathway.- Reduce the loading of the Cu(I) co-catalyst. - The most effective solution is to switch to a copper-free Sonogashira protocol.
Reaction Mixture Turns Black 1. Catalyst Decomposition: Formation of palladium black (inactive palladium metal).- This often occurs at elevated temperatures. If possible, run the reaction at a lower temperature for a longer duration. - The choice of a more robust ligand can help stabilize the palladium catalyst and prevent decomposition.
Difficulty in Product Purification 1. Residual Catalyst and Ligands: Contamination of the product with palladium residues or phosphine oxides.- Filter the crude reaction mixture through a pad of Celite® to remove insoluble palladium species. - During aqueous workup, washing with a dilute acid solution can help remove amine bases. - Employing column chromatography with an appropriate solvent system is typically necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a sterically hindered aryl halide failing or giving low yields?

A1: Steric hindrance around the reaction site on the aryl halide can significantly slow down the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle. This bulkiness makes it difficult for the palladium catalyst to access the carbon-halide bond. For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial as they promote the formation of a more reactive, monoligated palladium species that can more readily undergo oxidative addition.

Q2: What is the role of the copper co-catalyst, and can I run the reaction without it?

A2: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst by reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or in applications where copper contamination is a concern.

Q3: Which palladium catalyst and ligand combination is best for coupling sterically demanding analogs of this compound?

A3: For sterically hindered substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands such as XPhos, SPhos, and P(t-Bu)₃ are generally preferred. These ligands facilitate the formation of a highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides. Pre-formed, air-stable palladium precatalysts that incorporate these bulky ligands are particularly effective for challenging couplings.

Q4: What are the ideal solvent and base combinations for these types of reactions?

A4: The solvent must be able to dissolve all reaction components. While amine bases like triethylamine can sometimes be used as the solvent, co-solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or toluene (B28343) are common. It's important to use anhydrous and degassed solvents to prevent side reactions. The base is required to deprotonate the alkyne. Triethylamine and diisopropylamine are commonly used. For more challenging substrates, a stronger base like cesium carbonate may be beneficial, especially in copper-free systems.

Data Presentation

The following table summarizes the performance of various catalytic systems in the Sonogashira coupling of sterically hindered aryl bromides with terminal alkynes, providing a comparative overview of different conditions and their outcomes.

Aryl Bromide Alkyne Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
2-Bromotoluene (B146081)This compoundPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001685
2,6-DimethylbromobenzeneThis compoundPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1102478
2-Bromo-1,3-diisopropylbenzenePhenylacetylene (B144264)[Pd(IPr)Cl₂]₂ (1)-DIPEATHF801292
1-Bromo-2-naphthylamineThis compoundPdCl₂(PPh₃)₂ (3)-Et₃N/CuIDMF90888
2-BromobenzaldehydeThis compoundPd(PPh₃)₄ (5)-Et₃N/CuITHF651275

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of a Sterically Hindered Aryl Bromide

Title: Synthesis of 1-(Hex-1-yn-1-yl)-2-methylbenzene

Materials:

  • 2-Bromotoluene

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromotoluene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL).

  • Purification: Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether. Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

Title: Synthesis of 1,3-Dimethyl-2-(phenylethynyl)benzene

Materials:

  • 2,6-Dimethylbromobenzene

  • Phenylacetylene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (B91453)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2,6-dimethylbromobenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add cesium carbonate (2.0 mmol, 2.0 equiv) and anhydrous, degassed 1,4-dioxane (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction: Seal the flask and heat the mixture to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and add water. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ ArylHalide Ar-X PdII_Acetylide Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Acetylide Transmetalation Cu_Acetylide Cu(I)-C≡CR Product Ar-C≡C-R PdII_Acetylide->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne [R-C≡C-H • CuI] CuI->Cu_Alkyne + R-C≡C-H Alkyne R-C≡C-H Cu_Alkyne->Cu_Acetylide + Base - Base-H⁺ Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI - X⁻ ArylHalide->PdII_Aryl Oxidative Addition Base Base BaseH Base-H⁺X⁻

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Troubleshooting_Workflow Start Sonogashira Reaction Failure (Low/No Yield) CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK CatalystDeactivated Use fresh catalyst/ air-stable precatalyst CheckCatalyst->CatalystDeactivated Inactive? WrongLigand Use bulky, electron-rich ligand (e.g., XPhos) CheckCatalyst->WrongLigand Wrong Ligand? CheckReagents Verify Reagent Quality CheckConditions->CheckReagents Conditions OK TempTooLow Increase temperature CheckConditions->TempTooLow Temp? NotInert Ensure inert atmosphere (degas solvents) CheckConditions->NotInert Atmosphere? WrongBase Try stronger/different base (e.g., Cs₂CO₃) CheckConditions->WrongBase Base? Optimize Systematic Optimization CheckReagents->Optimize Reagents OK ImpureSubstrates Purify starting materials CheckReagents->ImpureSubstrates Impure? WetSolvent Use anhydrous solvents CheckReagents->WetSolvent Wet? CatalystDeactivated->Optimize WrongLigand->Optimize TempTooLow->Optimize NotInert->Optimize WrongBase->Optimize ImpureSubstrates->Optimize WetSolvent->Optimize

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

References

Technical Support Center: Suppression of Glaser Homocoupling of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the suppression of Glaser homocoupling of 1-phenyl-1-hexyne, particularly in the context of Sonogashira cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Significant formation of 1,4-diphenyl-1,3-hexadiyne (homocoupled product).

  • Question: My primary product is the homocoupled diyne from this compound. What are the most likely causes?

  • Answer: The formation of the homocoupled byproduct, a result of the Glaser coupling, is a common side reaction in Sonogashira couplings. The primary causes are typically the presence of oxygen and the use of a copper(I) co-catalyst. The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the undesired diyne.

  • Question: How can I modify my reaction conditions to suppress this homocoupling?

  • Answer: There are several effective strategies to minimize the formation of the Glaser byproduct:

    • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst. While this may necessitate higher temperatures or more active palladium catalysts, it eliminates the primary pathway for this side reaction.

    • Ensure Anaerobic Conditions: It is critical to rigorously exclude air from your reaction. This can be achieved by thoroughly degassing all solvents and reagents (e.g., through freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas throughout the experiment.

    • Optimize Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the Sonogashira pathway.

    • Control Reagent Addition: Slow, dropwise addition of this compound to the reaction mixture can help maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Issue 2: Low yield of the desired cross-coupled product.

  • Question: I have minimized homocoupling, but the yield of my desired product is still low. What could be the issue?

  • Answer: Low yields in Sonogashira couplings, even with suppressed homocoupling, can stem from several factors:

    • Catalyst Inactivity: The palladium catalyst may be inactive or may have decomposed. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.

    • Sub-optimal Reaction Conditions: The reaction temperature, solvent, and base are all crucial parameters. For less reactive aryl halides, higher temperatures may be required. The choice of base is also critical for the deprotonation of the alkyne and the overall efficiency of the catalytic cycle.

    • Purity of Reagents: Impurities in the starting materials (aryl halide, this compound, solvent, or base) can poison the catalyst and inhibit the reaction.

  • Question: How can I improve the yield of my Sonogashira coupling?

  • Answer: To improve the yield, consider the following:

    • Use a Fresh, Active Catalyst: Ensure your palladium catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under an inert atmosphere).

    • Screen Reaction Parameters: Systematically screen different solvents (e.g., THF, DMF, toluene), bases (e.g., triethylamine (B128534), diisopropylethylamine, potassium carbonate), and temperatures to find the optimal conditions for your specific substrates.

    • Ensure High Purity of Reagents: Purify your starting materials if their purity is questionable. Ensure solvents are anhydrous and properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is Glaser homocoupling?

A1: Glaser homocoupling is an oxidative coupling reaction of terminal alkynes to form a symmetric 1,3-diyne. In the context of the Sonogashira reaction with this compound, it leads to the formation of 1,4-diphenyl-1,3-hexadiyne. This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen.

Q2: Why is copper used in the Sonogashira reaction if it promotes homocoupling?

A2: A copper(I) co-catalyst is often added to the Sonogashira reaction to increase its reactivity.[1] The copper facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions, often at room temperature.[2] However, the presence of copper necessitates the strict exclusion of oxygen to prevent the competing Glaser coupling.[3]

Q3: Are there any alternatives to phosphine ligands to suppress homocoupling?

A3: Yes, N-heterocyclic carbene (NHC) ligands have been explored as alternatives to phosphine ligands in Sonogashira couplings and have shown effectiveness in promoting the desired cross-coupling reaction.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base is crucial for deprotonating the terminal alkyne. While organic amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate are often used in copper-free protocols and can be effective in minimizing side reactions. The strength and steric bulk of the base can influence the reaction outcome.

Q5: Is it possible to completely eliminate Glaser homocoupling?

A5: While complete elimination can be challenging, it is possible to reduce the homocoupled byproduct to negligible levels. The most effective strategy is to employ a copper-free Sonogashira protocol under a strictly inert atmosphere. Careful optimization of the catalyst system, base, solvent, and temperature can further suppress this side reaction.

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions

EntryAryl HalideTerminal AlkyneCatalyst SystemConditionsCross-Coupling Yield (%)Homocoupling Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, rt, N₂955
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂K₂CO₃, DMF, 100 °C, Ar92<2
3BromobenzenePhenylacetylenePd(PPh₃)₄ / CuIPiperidine, DMF, 80 °C, N₂8510
4BromobenzenePhenylacetylenePd(OAc)₂ / SPhosK₃PO₄, Toluene (B28343), 110 °C, Ar90<3

Note: Yields are illustrative and can vary based on specific substrates and precise reaction conditions.

Table 2: Effect of Different Bases on a Copper-Free Sonogashira Coupling

EntryAryl HalideTerminal AlkynePalladium SystemBaseSolventTemperature (°C)Cross-Coupling Yield (%)
14-IodoanisoleThis compoundPd(PPh₃)₄Et₃NTHF6575
24-IodoanisoleThis compoundPd(PPh₃)₄DIPAToluene8082
34-IodoanisoleThis compoundPd(OAc)₂ / XPhosK₂CO₃Dioxane10091
44-IodoanisoleThis compoundPd(OAc)₂ / XPhosCs₂CO₃DMF10094

Note: Yields are illustrative and can vary based on specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize Glaser homocoupling by eliminating the copper co-catalyst.

Reagents and Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl halide, palladium catalyst, phosphine ligand, and base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Alkyne Addition: Add this compound via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Standard Sonogashira Coupling with Suppression of Homocoupling

This protocol utilizes a copper co-catalyst but emphasizes rigorous exclusion of oxygen to minimize the Glaser side reaction.

Reagents and Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl halide, palladium catalyst, and copper(I) iodide under a positive pressure of inert gas.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base via syringe.

  • Alkyne Addition: Add this compound dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration SonogashiraProduct Sonogashira Product (Ar-C≡C-R) RedElim->SonogashiraProduct Alkyne This compound (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetalation Desired OxidativeCoupling Oxidative Coupling (O₂) CuAcetylide->OxidativeCoupling Undesired GlaserProduct Glaser Product (R-C≡C-C≡C-R) OxidativeCoupling->GlaserProduct

Caption: Competing Sonogashira and Glaser coupling pathways.

Workflow Start Start: Sonogashira Reaction Setup ChooseProtocol Choose Protocol: Copper-Free or Copper-Catalyzed? Start->ChooseProtocol CopperFree Copper-Free Protocol Selected ChooseProtocol->CopperFree Minimize Homocoupling CopperCatalyzed Copper-Catalyzed Protocol Selected ChooseProtocol->CopperCatalyzed Higher Reactivity InertAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) CopperFree->InertAtmosphere CopperCatalyzed->InertAtmosphere ReagentPrep Prepare High-Purity Reagents (Aryl Halide, Alkyne, Base) InertAtmosphere->ReagentPrep ReactionSetup Set up Reaction Under Inert Gas ReagentPrep->ReactionSetup Monitoring Monitor Reaction Progress (TLC/GC-MS) ReactionSetup->Monitoring Workup Work-up and Purification Monitoring->Workup Reaction Complete Troubleshoot Troubleshoot: Low Yield or Side Products Monitoring->Troubleshoot Issues Detected End End: Isolated Product Workup->End Troubleshoot->Start Optimize Conditions

Caption: Experimental workflow for suppressing Glaser homocoupling.

References

Technical Support Center: Solvent Effects on the Base-Catalyzed Isomerization of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the base-catalyzed isomerization of 1-Phenyl-1-hexyne.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the base-catalyzed isomerization of this compound?

The base-catalyzed isomerization of this compound involves the migration of the carbon-carbon triple bond from the 1-position to an internal position, typically yielding 1-Phenyl-2-hexyne or the allenic isomer 1-Phenyl-1,2-hexadiene. The reaction proceeds via a deprotonation/reprotonation mechanism, which is initiated by the abstraction of a proton by a strong base. This process often involves an allene (B1206475) intermediate.[1][2] The choice of solvent and base is critical as it dictates the reaction rate and the product distribution.

Q2: What are the expected products from the isomerization of this compound?

The primary products are typically the more thermodynamically stable internal alkyne, 1-Phenyl-2-hexyne, and the kinetically favored allene, 1-Phenyl-1,2-hexadiene. The ratio of these products is highly dependent on the reaction conditions, particularly the solvent used. For instance, the use of dimethylformamide (DMF) has been reported to favor the formation of 1-Phenyl-1,2-hexadiene.[3][4]

Q3: How does the choice of solvent affect the reaction?

Solvent choice is a critical parameter that influences both the rate and selectivity of the isomerization. Solvents affect the solubility of the reactants and the base, as well as the stability of the intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating the cation of the base (e.g., K⁺ from potassium tert-butoxide), which enhances the basicity of the anion. This can lead to faster reaction rates. These solvents have been shown to facilitate the formation of allenic products.[3][4]

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These are less polar than DMSO or DMF and are common solvents for many organic reactions. The reactivity of the base may be attenuated compared to in polar aprotic solvents.

  • Polar Protic Solvents (e.g., Ethanol, t-Butanol): These solvents can act as a proton source, potentially protonating the anionic intermediates at different positions and leading to a different product distribution. They can also react with very strong bases, reducing their effectiveness.

Q4: What bases are typically used for this type of isomerization?

Strong bases are required to deprotonate the weakly acidic protons of the alkyne. Common choices include:

  • Potassium tert-butoxide (t-BuOK)

  • Sodium amide (NaNH₂)

  • Potassium 3-aminopropylamide (KAPA)

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very slow conversion. 1. Insufficient Base Strength: The base may not be strong enough to deprotonate the alkyne effectively. 2. Inappropriate Solvent: The chosen solvent may not adequately dissolve the base or may hinder its reactivity. 3. Low Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Switch to a stronger base such as potassium tert-butoxide or sodium amide. 2. Use a polar aprotic solvent like DMSO or DMF to enhance the reactivity of the base. Ensure the solvent is anhydrous. 3. Gently heat the reaction mixture, monitoring for product formation and potential side reactions.
Formation of a complex mixture of products. 1. Reaction Conditions Favoring Multiple Isomers: The solvent and temperature can influence the equilibrium between different isomeric products. 2. Side Reactions: Prolonged reaction times or high temperatures can lead to side reactions like polymerization.[5]1. Modify the solvent to favor the desired product. For example, polar aprotic solvents may favor allene formation. 2. Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the desired product is maximized. Avoid excessive heating.
Low yield of the desired isomer. 1. Incomplete Reaction: The reaction may not have reached completion. 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Suboptimal Work-up Procedure: The desired product may be lost during extraction or purification.1. Extend the reaction time or consider a more reactive solvent/base combination. 2. Minimize reaction time and temperature. 3. Ensure the work-up procedure is appropriate for the properties of the product. For example, use a mild acid quench and appropriate extraction solvents.
Predominant formation of the allene (1-Phenyl-1,2-hexadiene) when the internal alkyne (1-Phenyl-2-hexyne) is desired. Kinetic vs. Thermodynamic Control: Allene formation is often kinetically favored. The solvent can play a key role in trapping this kinetic product.1. Change the solvent. A less polar solvent or a protic solvent might alter the reaction pathway. 2. Increase the reaction temperature or time to allow the system to equilibrate to the more thermodynamically stable internal alkyne. This should be done cautiously to avoid side reactions.

Data Presentation

Solvent Solvent Type Expected Relative Rate Expected Major Product(s) Rationale
DMSO Polar AproticFast1-Phenyl-1,2-hexadieneEnhances base strength, potentially favoring the kinetic allene product.
DMF Polar AproticFast1-Phenyl-1,2-hexadiene[3][4]Documented to favor allene formation. Enhances base strength.
THF EtherealModerateMixture of isomersCommon reaction solvent, less activating for the base than polar aprotic solvents.
Ethanol Polar ProticSlow to ModerateMixture of isomersCan act as a proton source, influencing the reprotonation step. May react with very strong bases.
Toluene NonpolarSlowLikely a mixture, potentially favoring the thermodynamic productLow polarity may slow down the ionic mechanism and favor equilibration.

Experimental Protocols

Representative Protocol for Base-Catalyzed Isomerization of this compound

This protocol is a representative procedure based on common practices for alkyne isomerization and should be optimized for specific experimental goals.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous DMSO (e.g., 10 mL per 1 mmol of alkyne). Add potassium tert-butoxide (e.g., 1.2 equivalents) to the solvent and stir until it dissolves.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirred solution of the base at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Work-up: Once the reaction has reached the desired conversion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired isomer(s).

Visualizations

The solvent's role can be visualized in the context of the reaction pathway. A polar aprotic solvent enhances the efficacy of the base, which is the first crucial step in the isomerization cascade.

Solvent_Effect_Pathway cluster_start Initial State cluster_solvent Solvent Environment cluster_intermediate Key Intermediate Formation cluster_products Product Formation Pathways Start This compound + Base (e.g., t-BuOK) Deprotonation Deprotonation at Propargylic Position Start->Deprotonation Base abstracts proton Solvent Solvent Choice Solvent->Deprotonation Polar Aprotic Solvent Enhances Base Reactivity Anion Propargyl/Allenyl Anion Deprotonation->Anion Reprotonation_Allene Reprotonation (Kinetic Control) Anion->Reprotonation_Allene Proton transfer Reprotonation_Alkyne Reprotonation (Thermodynamic Control) Anion->Reprotonation_Alkyne Proton transfer Allene 1-Phenyl-1,2-hexadiene Reprotonation_Allene->Allene Alkyne 1-Phenyl-2-hexyne Reprotonation_Alkyne->Alkyne

Caption: Solvent influence on the isomerization pathway of this compound.

References

Optimizing base and ligand choice for 1-Phenyl-1-hexyne coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base and ligand choices in coupling reactions involving 1-phenyl-1-hexyne.

Troubleshooting Guides

This section addresses common issues encountered during Sonogashira, Suzuki, and Negishi coupling reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Sonogashira Coupling

Question 1: My Sonogashira coupling of this compound with an aryl halide is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Sonogashira coupling of this compound are often attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and the formation of side products. Here are key areas to investigate:

  • Catalyst and Ligand Choice: The palladium catalyst and its associated phosphine (B1218219) ligands are critical. For internal alkynes like this compound, bulkier and more electron-rich ligands can enhance catalytic activity.

  • Copper Co-catalyst: Ensure the copper(I) iodide is fresh and added under inert conditions. However, be aware that copper can also promote the undesired homocoupling of the alkyne (Glaser coupling). In some cases, a copper-free Sonogashira protocol might be more effective.[1][2]

  • Base Selection: The base is crucial for the deprotonation of the terminal alkyne in the traditional Sonogashira mechanism. While an amine base like triethylamine (B128534) or diisopropylamine (B44863) is commonly used, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective, particularly in copper-free systems.

  • Reaction Temperature: Increasing the temperature can often improve the rate of reaction, but excessive heat can lead to catalyst decomposition (formation of palladium black) and side reactions.

  • Solvent: The choice of solvent is important for ensuring all components remain in solution. Common solvents for Sonogashira couplings include THF, DMF, and toluene.

Question 2: I am observing a significant amount of homocoupled diyne (Glaser coupling) as a byproduct. How can I minimize this?

Answer: The formation of homocoupled byproducts is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[1][2] Here are several strategies to suppress this side reaction:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst. This may require more active palladium catalysts or higher temperatures but effectively eliminates the primary pathway for this side reaction.[1][2]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction to rigorously exclude oxygen.[1][2]

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Optimize Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.

Suzuki Coupling

Question 3: My Suzuki coupling of this compound with an arylboronic acid is not proceeding efficiently. What are the key parameters to optimize?

Answer: While the Sonogashira reaction is more common for coupling terminal alkynes, Suzuki couplings involving alkynyl boronic esters or related species can be performed. Challenges often arise from the stability of the organoboron reagent and the reaction conditions.

  • Activation of the Boronic Acid: The boronic acid must be activated by a base to facilitate transmetalation to the palladium center. The choice of base is critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred for Suzuki couplings as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.

  • Stability of the Alkynyl Boronic Acid/Ester: Alkynyl boronic acids can be unstable. Using a more stable boronic ester, such as a pinacol (B44631) ester, may improve results.

Negishi Coupling

Question 4: What are the critical factors for a successful Negishi coupling of this compound with an organozinc reagent?

Answer: The Negishi coupling is a powerful tool for forming carbon-carbon bonds and is known for its high functional group tolerance. However, the air and moisture sensitivity of organozinc reagents requires careful experimental setup.

  • Anhydrous and Anaerobic Conditions: Organozinc reagents are sensitive to air and moisture, so the reaction must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents.

  • Preparation of the Organozinc Reagent: The quality of the organozinc reagent is paramount. It can be prepared in situ from the corresponding halide and activated zinc.

  • Catalyst and Ligand: Palladium catalysts with phosphine ligands are commonly used. The choice of ligand can influence the reaction rate and yield.

  • Solvent: Anhydrous THF is a common solvent for Negishi couplings.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of aryl halides in these coupling reactions?

A1: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > Br ≈ OTf > Cl. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and often require more specialized catalysts and ligands.

Q2: Can I run a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may require specific ligands, different bases (often stronger inorganic bases), or higher temperatures to proceed efficiently.[1][2]

Q3: What role does the base play in these coupling reactions?

A3: The role of the base is multifaceted and depends on the specific coupling reaction:

  • Sonogashira Coupling: In the traditional copper-catalyzed reaction, an amine base deprotonates the terminal alkyne to form the reactive copper acetylide. In copper-free systems, the base (amine or inorganic) is still required to facilitate the formation of the palladium acetylide intermediate.

  • Suzuki Coupling: The base activates the organoboron compound, forming a borate (B1201080) species that is more nucleophilic and readily undergoes transmetalation to the palladium center.

  • Negishi Coupling: A base is not directly involved in the catalytic cycle in the same way as in Sonogashira and Suzuki couplings.

Q4: What is "palladium black" and how can I avoid its formation?

A4: "Palladium black" is a black precipitate of elemental palladium that forms when the palladium catalyst decomposes and agglomerates. This leads to a loss of catalytic activity. It can be caused by:

  • High temperatures: Can promote catalyst decomposition.

  • Impurities in reagents or solvents: Can poison the catalyst.

  • Inappropriate ligand choice: Some ligands are better at stabilizing the palladium catalyst than others. To avoid its formation, use high-purity reagents and solvents, maintain a strict inert atmosphere, and consider using more robust ligands or precatalysts. Lowering the reaction temperature may also be beneficial.

Data Presentation

Table 1: Comparison of Bases in the Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene
EntryBaseCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
1Et₃NPd(CH₃CN)₂Cl₂cataCXium A1,4-DioxaneRT480
2Cs₂CO₃Pd(CH₃CN)₂Cl₂cataCXium A1,4-DioxaneRT4885
3K₂CO₃Pd(CH₃CN)₂Cl₂cataCXium A1,4-DioxaneRT4860
4K₃PO₄Pd(CH₃CN)₂Cl₂cataCXium A1,4-DioxaneRT4875

Data adapted from a study on the multifold Sonogashira coupling of aryl halides with phenylacetylene.[3] While not specific to this compound, it illustrates the trend of inorganic bases being more effective than amine bases in this specific copper-free system.

Table 2: Influence of Phosphine Ligand on Sonogashira Coupling of Aryl Bromides with Phenylacetylene
EntryAryl BromideLigandTemperature (°C)Time (h)Yield (%)
1BromobenzenePPh₃1202488
22-BromotoluenePPh₃1202481
3BromobenzeneFerrocene-based phosphine1202497
42-BromotolueneFerrocene-based phosphine1202492

Data adapted from a study using ferrocene-based palladacycles in the Sonogashira reaction of aryl halides with phenylacetylene.[4] This highlights how ligand choice can significantly impact yield.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.[1]

Reagent Preparation:

  • Ensure all solvents (e.g., toluene, dioxane) are anhydrous and degassed.

  • The aryl bromide, this compound, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

Reaction Execution:

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling. For coupling with this compound, an alkynyl boronic acid or ester would be used in place of phenylboronic acid.

Reaction Setup:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and phenylboronic acid (1.05 mmol) in 95% ethanol (B145695) (10 mL) with rapid magnetic stirring.[5]

  • Add the palladium catalyst (e.g., a palladium standard solution or a solid catalyst like Pd(PPh₃)₄).[5]

  • Stir the resulting solution for 3 minutes before adding an aqueous solution of the base (e.g., 2 mL of 1 M potassium hydroxide).[5]

Reaction Execution:

  • Stir the reaction mixture rapidly at room temperature or heat as required. Monitor the reaction for 25 minutes to several hours.

  • Upon completion, add ice-cold water (5 mL) to precipitate the product.[5]

Work-up and Purification:

  • Collect the crude product by vacuum filtration and wash with ice-cold water.[5]

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and pass it through a plug of anhydrous magnesium sulfate.[5]

  • Remove the solvent by rotary evaporation to yield the purified product.[5]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Coupling Reactions start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents Initial Check check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Pd source, Ligand) check_conditions->optimize_catalyst optimize_base Optimize Base (Type, Equivalents, Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent side_reactions Investigate Side Reactions (Homocoupling, Decomposition) optimize_solvent->side_reactions success Improved Yield side_reactions->success Side Reactions Minimized

Caption: A decision tree for troubleshooting low yields in coupling reactions.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R-C≡C-Cu) pd2_complex->transmetalation pd_acetylide Ar-Pd(II)-(C≡C-R)(L)₂ transmetalation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡C-R reductive_elimination->product cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation alkyne R-C≡CH alkyne->cu_acetylide Deprotonation cu_catalyst Cu(I) / Base cu_catalyst->alkyne

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

References

Controlling reaction temperature for selective 1-Phenyl-1-hexyne transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-1-hexyne. The focus is on controlling reaction temperature to achieve selective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-sensitive transformations for this compound?

A1: The most common temperature-sensitive transformations for this compound include catalytic hydrogenation, hydrosilylation, and hydroboration-oxidation. Temperature control is crucial in these reactions to achieve high selectivity for the desired products, such as (Z)-1-phenyl-1-hexene, specific vinylsilane isomers, or the corresponding ketone/aldehyde.

Q2: How does temperature generally affect the selectivity of this compound hydrogenation?

A2: In catalytic hydrogenation using a Lindlar-type catalyst, decreasing the reaction temperature generally improves the selectivity for the formation of the (Z)-alkene.[1] Lower temperatures help to prevent over-hydrogenation to the corresponding alkane (1-phenylhexane).

Q3: Can temperature influence the regioselectivity of hydrosilylation of this compound?

A3: Yes, temperature is a key reaction parameter that can influence the regioselectivity of hydrosilylation.[2] While the catalyst system plays the primary role, temperature can affect the rate of competing reaction pathways, thereby influencing the ratio of α- and β-vinylsilane products. For certain copper-catalyzed systems, a specific temperature of 40 °C has been used to achieve high regioselectivity.[3]

Q4: What is the typical temperature range for achieving selective hydroboration of this compound?

A4: While specific optimal temperatures can vary with the borane (B79455) reagent and solvent, hydroboration reactions of alkynes are often conducted at temperatures ranging from 0 °C to room temperature (around 25 °C) to ensure high selectivity. For some catalyzed hydroborations of terminal alkynes, temperatures between 50-70 °C have been employed to achieve good conversion and selectivity.[4]

Q5: How can I minimize the formation of the alkane byproduct during the hydrogenation of this compound to the (Z)-alkene?

A5: To minimize over-hydrogenation, it is important to carefully control the reaction conditions. Key strategies include:

  • Lowering the reaction temperature: This reduces the rate of the second hydrogenation step.[1]

  • Using a poisoned catalyst: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is specifically designed to stop the hydrogenation at the alkene stage.[1][5][6][7]

  • Controlling hydrogen pressure: Lower hydrogen pressures can decrease the rate of over-hydrogenation.[1]

  • Monitoring the reaction closely: It is crucial to stop the reaction as soon as the alkyne has been consumed.[1]

Troubleshooting Guides

Issue 1: Low Selectivity in Hydrogenation to (Z)-1-Phenyl-1-hexene

Problem: The hydrogenation of this compound is producing a significant amount of 1-phenylhexane (the fully saturated alkane) and/or the (E)-alkene isomer.

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Decrease the reaction temperature. Start at room temperature and cool down to 0 °C or lower if necessary.Reduced rate of over-hydrogenation, leading to higher selectivity for the (Z)-alkene.[1]
Catalyst is too active. Ensure you are using a properly "poisoned" catalyst like Lindlar's catalyst. If preparing your own, verify the poisoning procedure.The less active catalyst will favor the formation of the alkene and prevent further reduction.[1][5]
Hydrogen pressure is too high. Reduce the hydrogen pressure. Atmospheric pressure is often sufficient.Slower reaction rate, which can improve selectivity by minimizing over-hydrogenation.[1]
Reaction time is too long. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction immediately upon consumption of the starting material.Prevents the hydrogenation of the initially formed (Z)-alkene to the alkane.[1]
Issue 2: Poor Regio- or Stereoselectivity in Hydrosilylation

Problem: The hydrosilylation of this compound yields an inseparable mixture of regioisomers (α- and β-vinylsilanes) or stereoisomers ((E)- and (Z)-vinylsilanes).

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal reaction temperature. Screen a range of temperatures (e.g., from room temperature up to 80 °C) to find the optimal condition for your specific catalyst and silane.Improved selectivity for the desired isomer as temperature can influence the kinetic vs. thermodynamic product distribution.
Incorrect catalyst or ligand. The choice of catalyst and ligand is critical for controlling selectivity in alkyne hydrosilylation. Consult the literature for catalyst systems known to provide high selectivity for internal alkynes.[3][8]A different catalyst system may favor the formation of a single regio- or stereoisomer.
Solvent effects. The polarity of the solvent can influence the reaction pathway. Try screening different solvents (e.g., polar vs. non-polar).A change in solvent may alter the catalyst's activity and selectivity.[2]
Issue 3: Incomplete Conversion or Low Yield in Hydroboration-Oxidation

Problem: The hydroboration of this compound is sluggish, leading to incomplete conversion, or the subsequent oxidation step gives a low yield of the desired carbonyl compound.

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too low for hydroboration. While low temperatures are generally favored for selectivity, very low temperatures can slow the reaction rate significantly. Gradually increase the temperature (e.g., from 0 °C to room temperature) to improve the reaction rate.Increased reaction rate leading to higher conversion of the starting alkyne.
Steric hindrance of the borane reagent. If using a bulky borane reagent, a slightly higher temperature might be required to overcome the activation energy barrier.Improved conversion to the organoborane intermediate.
Inefficient oxidation. Ensure the oxidation conditions are optimal. This includes the concentration of the oxidizing agent (e.g., H₂O₂) and the base, as well as the reaction temperature. The oxidation step is often exothermic and may require cooling.Complete conversion of the organoborane intermediate to the desired alcohol, which then tautomerizes to the ketone.

Experimental Protocols

Selective Hydrogenation of this compound to (Z)-1-Phenyl-1-hexene

  • Materials: this compound, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate), quinoline (B57606), solvent (e.g., ethanol (B145695) or ethyl acetate), hydrogen gas.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a further poison to enhance selectivity).

    • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenator.

    • Stir the reaction mixture vigorously at room temperature (or cool to 0 °C for higher selectivity).

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_hydrogenation Selective Hydrogenation Workflow start_h Start: this compound dissolve Dissolve in Solvent start_h->dissolve add_catalyst Add Lindlar's Catalyst & Quinoline dissolve->add_catalyst hydrogenate Hydrogenate at Controlled Temperature (0-25°C) add_catalyst->hydrogenate monitor Monitor Reaction (TLC/GC-MS) hydrogenate->monitor filter Filter Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate end_h Product: (Z)-1-Phenyl-1-hexene evaporate->end_h temp_selectivity cluster_temp Temperature vs. Product Selectivity in Hydrogenation temp Reaction Temperature low_temp Low Temperature (e.g., 0°C) temp->low_temp Decreases high_temp High Temperature (e.g., > 25°C) temp->high_temp Increases z_alkene (Z)-1-Phenyl-1-hexene low_temp->z_alkene Favors High Selectivity alkane 1-Phenylhexane (Over-hydrogenation) high_temp->alkane Increases Rate of Formation

References

Technical Support Center: Effective Work-up Procedures for 1-Phenyl-1-hexyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-1-hexyne in Sonogashira, Glaser, and Suzuki coupling reactions.

Sonogashira Coupling: Troubleshooting and FAQs

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. However, challenges can arise during the work-up and purification of the desired this compound coupled products.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Sonogashira reaction involving this compound?

A1: A typical work-up involves quenching the reaction, followed by an extractive procedure and purification. After reaction completion, the mixture is cooled to room temperature and diluted with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). The organic layer is then washed sequentially with an aqueous solution (such as saturated ammonium (B1175870) chloride or water) to remove the amine base and copper salts, followed by a brine wash to remove residual water.[1] The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.[1]

Q2: How can I effectively remove the palladium and copper catalysts after the reaction?

A2: Catalyst removal is a critical step to ensure product purity. A common and effective method is to filter the reaction mixture through a pad of Celite® after dilution with an organic solvent.[1][2] This helps in removing a significant portion of the palladium and copper residues. For trace amounts of palladium, specialized scavengers or passing the product through a short silica gel plug can be effective.[2] Aqueous washes with ammonium chloride can also help in removing the copper co-catalyst.

Q3: I am observing a significant amount of a side-product that I suspect is the homocoupled diyne (Glaser coupling product). How can I minimize this?

A3: The formation of a homocoupled diyne is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. To minimize this, it is crucial to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) during the entire process.[3] Using a copper-free Sonogashira protocol can also eliminate this side reaction.[4][5][6]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low to no product formation after work-up. Incomplete reaction; catalyst deactivation.Ensure all reagents and solvents are pure and anhydrous. Degas solvents and run the reaction under an inert atmosphere to prevent catalyst oxidation. Confirm the activity of the palladium catalyst.
Product is contaminated with catalyst residues (Pd/Cu). Inefficient removal during work-up.Filter the crude reaction mixture through a pad of Celite®. Wash the organic layer with saturated aqueous ammonium chloride to remove copper salts. For persistent palladium contamination, use a metal scavenger or perform a careful column chromatography.[1][2]
Formation of significant amounts of homocoupled diyne. Presence of oxygen in the reaction mixture.Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. Consider using a copper-free Sonogashira protocol.
Difficulty in separating the product from triphenylphosphine (B44618) oxide (if PPh₃ is used as a ligand). Similar polarity of the product and the oxide.Optimize the solvent system for column chromatography. A solvent system with a gradient of ethyl acetate in hexanes is often effective. In some cases, recrystallization can also be used for purification.

Glaser Coupling: Troubleshooting and FAQs

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes. For this compound, this reaction yields 1,4-diphenyl-1,3-butadiyne derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Glaser coupling of this compound?

A1: After the reaction is complete, the typical work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride.[7] The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude diyne product can then be purified by column chromatography on silica gel or by recrystallization.[4][7]

Q2: How can I remove the copper catalyst effectively?

A2: The copper catalyst can be removed by washing the organic extract with a saturated aqueous solution of ammonium chloride. This forms a water-soluble copper-ammonia complex. Filtering the reaction mixture through a short plug of silica gel can also be an effective method to remove the catalyst before concentrating the product.[7]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Reaction is sluggish or does not go to completion. Insufficient oxidant (oxygen); catalyst deactivation.Ensure good aeration of the reaction mixture if oxygen is the oxidant. Check the quality of the copper catalyst. The use of a co-solvent and a suitable amine base is crucial.
Low yield of the desired diyne product. Suboptimal reaction conditions; loss of product during work-up.Optimize the reaction temperature and time. Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps to avoid mechanical losses.
The purified product is still colored, indicating copper contamination. Incomplete removal of the copper catalyst.Perform additional washes with saturated ammonium chloride solution. Passing the product solution through a fresh plug of silica gel can also help.

Suzuki Coupling: Troubleshooting and FAQs

While less common for direct C(sp)-C(sp²) coupling with this compound itself, Suzuki-Miyaura coupling is highly relevant for coupling alkynylboronates derived from this compound with aryl or vinyl halides.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up for a Suzuki coupling involving an alkynylboronate?

A1: A standard work-up involves quenching the reaction, often with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine. A key challenge is the removal of unreacted boronic acid or ester and boron-containing byproducts.[8][9]

Q2: How can I remove residual boronic acid or boronic ester from my product?

A2: Boronic acids and their esters can often be removed by performing a basic wash. Extracting the organic layer with an aqueous base solution (e.g., 1M NaOH) can deprotonate the boronic acid, making it water-soluble.[8] Alternatively, specialized boronic acid scavengers can be used. Careful column chromatography with an appropriate solvent system can also separate the product from these impurities.[9]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Product is contaminated with unreacted boronic acid/ester. Incomplete reaction or inefficient removal during work-up.Drive the reaction to completion by ensuring the correct stoichiometry and reaction time. During work-up, perform a basic wash (e.g., 1M NaOH) to remove the acidic boronic acid.[8]
Low product yield after purification. Protodeborylation (loss of the boronic acid group) of the starting material or product instability on silica gel.Use milder reaction conditions if possible. For purification, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Presence of homocoupled biaryl product. Side reaction promoted by oxygen and the palladium catalyst.Ensure the reaction is run under strictly anaerobic conditions.[4]

Data Presentation

Table 1: Summary of Work-up Procedures and Expected Outcomes

Coupling ReactionQuenching AgentExtraction SolventCatalyst Removal MethodCommon ImpuritiesExpected Purity after Work-up
Sonogashira Sat. aq. NH₄Cl or H₂OEthyl Acetate / Diethyl EtherFiltration through Celite®, aq. NH₄Cl wash (for Cu)Homocoupled diyne, catalyst residues, PPh₃=OModerate to High
Glaser Sat. aq. NH₄ClEthyl Acetate / Diethyl EtherAq. NH₄Cl wash, filtration through silica plugUnreacted alkyne, copper saltsModerate to High
Suzuki H₂O or Sat. aq. NH₄ClEthyl AcetateBasic wash (e.g., 1M NaOH), scavenger resinsBoronic acid/ester, homocoupled biarylModerate

Experimental Protocols

Protocol 1: General Work-up for Sonogashira Coupling
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 20 mL of diethyl ether.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with an additional 10 mL of diethyl ether.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Work-up for Glaser Coupling
  • Quenching: Upon reaction completion (monitored by TLC), add 15 mL of a saturated aqueous solution of ammonium chloride to the reaction mixture.[7]

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[7]

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure 1,3-diyne.[7]

Protocol 3: General Work-up for Suzuki Coupling of an Alkynylboronate
  • Quenching: Cool the reaction to room temperature and add 20 mL of water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Basic Wash: Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove unreacted boronic acid/ester.

  • Final Washes: Wash the organic layer with water (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Caption: Troubleshooting workflow for Sonogashira coupling work-up.

Glaser_Troubleshooting start Low Diyne Yield check_reaction Incomplete Reaction? start->check_reaction optimize_conditions Optimize Time, Temp, Aeration check_reaction->optimize_conditions Yes workup_loss Loss During Work-up? check_reaction->workup_loss No check_catalyst Check Catalyst Quality optimize_conditions->check_catalyst success Pure Diyne Product check_catalyst->success careful_extraction Ensure Complete Extraction workup_loss->careful_extraction Yes cu_contamination Copper Contamination? workup_loss->cu_contamination No minimize_transfers Minimize Mechanical Losses careful_extraction->minimize_transfers minimize_transfers->success nh4cl_wash Additional aq. NH4Cl Washes cu_contamination->nh4cl_wash Yes cu_contamination->success No silica_plug Filter through Silica Plug nh4cl_wash->silica_plug silica_plug->success

Caption: Troubleshooting workflow for Glaser coupling work-up.

Suzuki_Troubleshooting start Impure Product boron_impurity Boronic Acid/Ester Impurity? start->boron_impurity basic_wash Perform Basic Wash (e.g., 1M NaOH) boron_impurity->basic_wash Yes homocoupling Homocoupled Byproduct? boron_impurity->homocoupling No scavenger Use Boronic Acid Scavenger basic_wash->scavenger success Pure Coupled Product scavenger->success anaerobic Ensure Anaerobic Conditions homocoupling->anaerobic Yes low_yield Low Yield After Purification? homocoupling->low_yield No anaerobic->success protodeborylation Check for Protodeborylation low_yield->protodeborylation Yes low_yield->success No mild_conditions Use Milder Conditions protodeborylation->mild_conditions neutral_purification Use Neutral Alumina or Deactivated Silica mild_conditions->neutral_purification neutral_purification->success

Caption: Troubleshooting workflow for Suzuki coupling work-up.

References

Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 1-Phenyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning the synthesis of this compound from laboratory scale to pilot or manufacturing scale.

The most common and industrially significant method for synthesizing this compound is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne (1-hexyne) and an aryl halide (e.g., iodobenzene) using a palladium catalyst and a copper(I) co-catalyst.[1][2] This guide will focus on challenges related to this widely used methodology.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of the Sonogashira coupling for this compound synthesis.

ProblemPotential CausesRecommended Solutions
Low or Stalled Reaction Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC, GC, or HPLC. Consider extending the reaction time or gradually increasing the temperature.[3]
Catalyst Deactivation: The Palladium(0) catalyst is sensitive to oxygen, leading to the formation of inactive Palladium black.[1][4] Impurities in reagents or solvents can also poison the catalyst.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1][4] Use anhydrous, degassed solvents and high-purity reagents.[4]
Poor Mass Transfer: Inefficient mixing in larger reactors can lead to poor contact between reactants, catalysts, and base, limiting the reaction rate.[5][6]Implement appropriate agitation and reactor design to ensure homogeneity.[3] For multiphase reactions, consider technologies that enhance interfacial mass transfer.[7]
Significant Byproduct Formation Alkyne Homocoupling (Glaser Coupling): This is a primary side reaction, especially in the presence of oxygen and the copper co-catalyst, leading to the formation of 1,3-diyne impurities.[4]Maintain a strict inert atmosphere.[4] Reduce the concentration of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol.[4] Slow addition of the alkyne can also minimize this side reaction.[4]
Formation of Other Byproducts: Depending on the specific aryl halide and reaction conditions, other side reactions can occur.Analyze the impurity profile to identify the byproducts. Adjusting the base, solvent, or temperature may help to suppress specific side reactions.[8]
Catalyst Decomposition (Black Precipitate) Presence of Oxygen: Palladium(0) complexes are unstable in the presence of air.[1]Rigorously deaerate all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the process.[1]
High Temperatures: Excessive heat can accelerate catalyst decomposition.[4]Optimize the reaction temperature. While heating may be necessary for less reactive halides (like aryl bromides), it should be carefully controlled.[1]
Difficult Purification Close Boiling Points: Impurities, such as homocoupled alkynes or starting materials, may have boiling points close to that of this compound (229-232 °C).[9][10]Utilize fractional distillation with a high-efficiency column for separation.[11]
Residual Catalyst Metals: Palladium and copper residues in the final product are common and often must be removed to very low levels, especially for pharmaceutical applications.Employ metal scavengers (e.g., silica-based thiols, activated carbon) to remove residual metals.[12] Recrystallization or column chromatography can also be effective but may be less economical at a large scale.
Inconsistent Results at Larger Scale Heat Transfer Issues: Exothermic or endothermic reactions that are easily managed in the lab can become problematic in large reactors with lower surface-area-to-volume ratios.[3]Ensure the reactor has adequate heating and cooling capacity. For exothermic reactions, control the rate of reagent addition to manage the temperature.[3]
Mixing Inefficiency: What appears as efficient stirring in a flask may not translate to effective mixing in a large tank, leading to localized "hot spots" or areas of low reactant concentration.[3][5]Use appropriately designed agitators and baffles to ensure the reaction mixture is homogeneous.[3]

Troubleshooting Workflow

G start Scale-Up Issue Encountered low_yield Low Yield / Stalled Reaction start->low_yield byproducts High Level of Byproducts start->byproducts purification Purification Difficulty start->purification check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Is catalyst active? check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions Are conditions optimal? check_mixing Evaluate Mass Transfer & Mixing low_yield->check_mixing Is mixing efficient? homocoupling Alkyne Homocoupling? byproducts->homocoupling Diyne observed? other_byproducts Other Impurities? byproducts->other_byproducts residual_metals Residual Pd/Cu? purification->residual_metals Heavy metals detected? close_boilers Close-Boiling Impurities? purification->close_boilers Impurities co-elute/distill? solution_catalyst Use Fresh Catalyst Ensure Inert Atmosphere check_catalyst->solution_catalyst solution_conditions Optimize Temp/Time Ensure Rigorous Degassing check_conditions->solution_conditions solution_mixing Improve Agitation Consider Flow Chemistry check_mixing->solution_mixing solution_homocoupling Reduce [Cu(I)] Slow Alkyne Addition Use Copper-Free Protocol homocoupling->solution_homocoupling solution_other Adjust Base/Solvent Re-evaluate Stoichiometry other_byproducts->solution_other solution_metals Use Metal Scavengers Optimize Work-up residual_metals->solution_metals solution_distillation Use Fractional Distillation Consider Derivatization close_boilers->solution_distillation

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale? A1: The Sonogashira coupling of an aryl halide (typically iodobenzene (B50100) or bromobenzene) with 1-hexyne (B1330390) is the most prevalent method.[1][2] This reaction is favored for its reliability and mild reaction conditions, which are advantageous for large-scale production.[1]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: Key safety concerns include:

  • Flammable Solvents and Reagents: 1-Hexyne and many organic solvents are flammable. The final product, this compound, is a combustible liquid with a flash point of 98 °C.[10][11]

  • Reactive Catalysts and Bases: Palladium catalysts can be pyrophoric.[1] Bases like triethylamine (B128534) or diethylamine (B46881) are flammable and corrosive.[1]

  • Exothermic Reactions: The coupling reaction can be exothermic. Without proper thermal management, this can lead to a runaway reaction, especially in large reactors.[3]

Q3: How can I minimize catalyst loading during scale-up to reduce costs? A3: Minimizing catalyst loading is a key goal in process chemistry. Strategies include:

  • Ligand Selection: Using electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst turnover number and stability, allowing for lower loadings.[13]

  • Reaction Conditions: Optimizing temperature, concentration, and base can improve reaction kinetics and allow for reduced catalyst usage.[8][14]

  • Catalyst Recovery: For heterogeneous catalysts, recovery and reuse can dramatically lower costs.[15][16]

Q4: Is a copper co-catalyst always necessary? What are the pros and cons of copper-free Sonogashira reactions? A4: A copper(I) co-catalyst, like CuI, is traditionally used to accelerate the reaction, allowing it to proceed at lower temperatures.[1]

  • Pros of using Copper: Faster reaction rates at milder conditions.

  • Cons of using Copper: Promotes the undesirable homocoupling of the alkyne (Glaser coupling) and results in copper contamination of the product, which can be difficult to remove.[4]

  • Copper-Free Protocols: These methods avoid Glaser coupling and copper contamination but may require higher temperatures, different ligands, or stronger bases to achieve comparable reaction rates.[4][13] The choice often depends on the specific substrate and the purity requirements of the final product.

Experimental Protocol: Lab-Scale Sonogashira Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound. When scaling up, reagent quantities should be increased proportionally, but careful consideration must be given to heat transfer, mixing, and addition times.

Reaction: Iodobenzene + 1-Hexyne → this compound

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Iodobenzene204.0110.2 g50.0 mmol1.0
1-Hexyne82.154.9 g (6.7 mL)60.0 mmol1.2
Pd(PPh₃)₂Cl₂701.90351 mg0.5 mmol0.01
Copper(I) Iodide (CuI)190.45190 mg1.0 mmol0.02
Triethylamine (Et₃N)101.19150 mL-Solvent/Base

Methodology:

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add dichlorobis(triphenylphosphine)palladium(II) (351 mg) and copper(I) iodide (190 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add triethylamine (150 mL) via syringe. Stir the mixture to dissolve the catalysts. Add iodobenzene (10.2 g) followed by the dropwise addition of 1-hexyne (6.7 mL) over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues. Wash the pad with diethyl ether.

  • Extraction: Combine the filtrates and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound as a colorless to light yellow liquid.[17]

Synthesis and Purification Workflow

G start Start: Assemble Glassware inert Establish Inert Atmosphere (N2 or Ar) start->inert add_catalysts Add Pd and Cu Catalysts inert->add_catalysts add_solvent Add Degassed Solvent/Base (e.g., Triethylamine) add_catalysts->add_solvent add_reagents Add Aryl Halide & Terminal Alkyne add_solvent->add_reagents reaction Stir at Reaction Temperature (Monitor by TLC/GC) add_reagents->reaction workup Aqueous Work-up (Acid/Base/Brine Wash) reaction->workup Upon Completion purify Purification (Distillation or Chromatography) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the Sonogashira synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Catalytic Hydrogenation Rates of 1-Phenyl-1-hexyne and 1-Phenyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate-Dependent Reactivity in Alkyne Hydrogenation

The selective reduction of alkynes to alkenes is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals. The efficiency of this transformation is profoundly influenced by the substrate's structure. This guide provides an objective comparison of the catalytic hydrogenation rates of 1-phenyl-1-hexyne and 1-phenyl-1-propyne (B1211112), offering insights into the impact of alkyl chain length on reactivity. While direct comparative kinetic data under identical conditions are scarce in publicly available literature, a comprehensive analysis of existing experimental results for related systems and established catalytic principles allows for a robust predictive comparison.

Executive Summary

The catalytic hydrogenation of 1-phenyl-1-propyne is expected to proceed at a faster rate than that of this compound under identical catalytic conditions, primarily due to steric effects. The longer butyl chain in this compound presents greater steric hindrance around the triple bond, impeding its approach and adsorption onto the catalyst's active sites. This principle is supported by theoretical studies that predict a "volcano-shaped" relationship between substrate size and reaction rate, suggesting an optimal substrate size for maximal activity.

Comparative Analysis of Hydrogenation Rates

Table 1: Comparison of Catalytic Hydrogenation Attributes

Feature1-Phenyl-1-propyneThis compoundSupporting Rationale
Predicted Relative Rate FasterSlowerIncreased steric hindrance from the longer butyl chain in this compound is expected to slow the reaction rate.[1]
Steric Hindrance LowerHigherThe methyl group in 1-phenyl-1-propyne is significantly smaller than the butyl group in this compound.
Adsorption to Catalyst More FavorableLess FavorableLess steric bulk allows for easier approach and stronger interaction with the catalyst surface.

Experimental Data Snapshot: Hydrogenation of 1-Phenyl-1-propyne

While comparative data is lacking, studies on the hydrogenation of 1-phenyl-1-propyne provide valuable kinetic benchmarks. For instance, the liquid-phase hydrogenation of 1-phenyl-1-propyne using a Pd/Al2O3 catalyst has been investigated, with initial reaction rates measured under specific conditions.

Table 2: Kinetic Data for the Hydrogenation of 1-Phenyl-1-propyne

CatalystSubstrate Concentration (mol/L)H₂ Pressure (bar)Temperature (°C)Initial Reaction Rate (mmol H₂ gcat⁻¹ min⁻¹)Reference
Pd/Al₂O₃0.0415 - 0.24952580.9 - 93.8[2]

Note: This data is provided as a reference for 1-phenyl-1-propyne and is not a direct comparison with this compound.

The Decisive Role of Steric Hindrance

The primary determinant for the difference in hydrogenation rates between 1-phenyl-1-propyne and this compound is steric hindrance. The catalytic hydrogenation of alkynes is a heterogeneous process that requires the substrate to adsorb onto the surface of a metal catalyst.

A theoretical investigation into the steric effects on alkyne semihydrogenation using frustrated Lewis pairs (FLPs) as catalysts revealed that the overall activity exhibits a volcano-shaped trend as a function of the buried volume of the alkynes.[1] This means that there is an optimal size for the substituents on the alkyne for the fastest reaction. Alkynes with either very small or very large substituents will react more slowly. While this study was theoretical and employed a different catalytic system, the underlying principle of steric hindrance impacting the approach and binding of the substrate to the active sites is broadly applicable to heterogeneous catalysis with metal catalysts like palladium.

The butyl group in this compound is significantly larger than the methyl group in 1-phenyl-1-propyne. This increased bulkiness is expected to create greater steric congestion around the triple bond, making it more difficult for the molecule to orient itself correctly and adsorb onto the active sites of the catalyst. This less efficient adsorption would lead to a lower overall reaction rate.

Experimental Protocols: A General Method for Catalytic Hydrogenation of Phenylalkynes

The following is a generalized experimental protocol for the catalytic hydrogenation of phenylalkynes, based on common laboratory practices. Specific parameters should be optimized for each substrate and catalyst system.

Materials:

  • 1-phenyl-1-propyne or this compound

  • Solvent (e.g., ethanol, ethyl acetate, hexane)

  • Catalyst (e.g., 5% Pd on CaCO₃ (Lindlar's catalyst), 5% Pd on BaSO₄, 10% Pd on Carbon)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

Procedure:

  • Catalyst Preparation: The catalyst (typically 1-10 mol% relative to the substrate) is weighed and added to a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: The chosen solvent is added to the flask, followed by the alkyne substrate.

  • System Purge: The reaction system is purged several times with hydrogen gas to remove any residual air.

  • Hydrogenation: The reaction mixture is stirred vigorously while maintaining a positive pressure of hydrogen (typically 1 atm to several bars). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring hydrogen uptake.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Visualizing the Experimental Workflow

The logical flow of a comparative hydrogenation experiment can be visualized as follows:

G cluster_substrates Substrates cluster_reaction Catalytic Hydrogenation cluster_analysis Analysis S1 1-Phenyl-1-propyne R1 Reaction with 1-Phenyl-1-propyne S1->R1 S2 This compound R2 Reaction with This compound S2->R2 A1 Monitor Reaction Progress (TLC, GC, H₂ Uptake) R1->A1 R2->A1 A2 Determine Initial Reaction Rates A1->A2 Comp Compare Hydrogenation Rates A2->Comp C Catalyst & Conditions (e.g., Lindlar, Pd/C, Temp, Pressure) C->R1 C->R2

Caption: Experimental workflow for comparing hydrogenation rates.

Conclusion

Based on fundamental principles of catalysis and theoretical studies on steric effects, it is concluded that 1-phenyl-1-propyne will undergo catalytic hydrogenation at a faster rate than this compound . The increased steric hindrance of the longer alkyl chain in this compound is the primary factor impeding its efficient interaction with the catalyst surface. For researchers and professionals in drug development, this understanding is crucial for predicting reaction times, optimizing conditions, and designing synthetic routes involving the selective reduction of substituted alkynes. Further experimental studies directly comparing a homologous series of 1-phenyl-1-alkynes would be invaluable to quantify this effect and further refine our predictive models.

References

A Comparative Analysis of the Reactivity of 1-Phenyl-1-hexyne and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Phenyl-1-hexyne and phenylacetylene (B144264). The discussion is supported by available experimental data and theoretical considerations to offer insights into how the substitution at the alkyne terminus influences the outcome of common organic transformations. This document is intended to aid researchers in selecting the appropriate substrate for their synthetic needs and in understanding the underlying factors governing their reactivity.

Introduction

Phenylacetylene, a terminal alkyne, and this compound, an internal alkyne, are both valuable building blocks in organic synthesis, particularly in the construction of complex aromatic systems relevant to materials science and pharmaceutical development. While both molecules share the phenylacetylene framework, the presence of a butyl group in this compound introduces significant steric and electronic differences that profoundly impact their reactivity in various chemical transformations. This guide will explore these differences through a comparative analysis of their performance in key reactions such as hydrogenation, electrophilic addition, and metal-catalyzed coupling reactions.

Theoretical Considerations: Steric and Electronic Effects

The primary distinction between phenylacetylene and this compound lies in the substitution pattern of the alkyne. Phenylacetylene possesses a terminal triple bond with a proton, while this compound has an internal triple bond with a phenyl group on one side and a butyl group on the other.

Electronic Effects: The sp-hybridized carbons of an alkyne are more electronegative than sp2-hybridized carbons of an alkene. In both molecules, the phenyl group can engage in conjugation with the π-system of the alkyne. The butyl group in this compound is an electron-donating group through induction, which can slightly increase the electron density of the triple bond compared to the terminal alkyne in phenylacetylene.

Steric Effects: The butyl group in this compound presents a significantly greater steric hindrance around the triple bond compared to the single proton in phenylacetylene. This steric bulk can impede the approach of reagents, influencing reaction rates and, in some cases, the regioselectivity of additions.

Comparative Reactivity in Key Chemical Reactions

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes is a fundamental transformation that can proceed to the corresponding alkene (semi-hydrogenation) or be fully reduced to the alkane. The reactivity and selectivity of this process are highly dependent on the catalyst, reaction conditions, and the structure of the alkyne.

In a comparative study of the hydrogenation of phenylacetylene and 1-phenyl-1-propyne (B1211112) (a close analogue of this compound) over a Rh/silica catalyst, similar activation energies were observed for the alkyne hydrogenation (56 ± 4 kJ mol⁻¹ for phenylacetylene and 50 ± 4 kJ mol⁻¹ for 1-phenyl-1-propyne)[1]. However, in competitive reactions, the terminal alkyne, phenylacetylene, generally shows higher reactivity due to its reduced steric hindrance, allowing for more facile coordination to the catalyst surface.

Compound Catalyst Temperature (°C) Conversion (%) Selectivity to Alkene (%) Reference
PhenylacetyleneNa₂[Ir(cod)(emim)(mtppts)]50100>82 (to Styrene at 20°C)[2]
1-Hexyne (B1330390)Na₂[Ir(cod)(emim)(mtppts)]5090>82 (to 1-Hexene at 20°C)[2]
1-Phenyl-1-propynePd₁Ag₃/Al₂O₃Not Specified>9595-97 (to (Z)-1-phenyl-1-propene)[3]

G This compound / Phenylacetylene This compound / Phenylacetylene Alkene Alkene This compound / Phenylacetylene->Alkene H₂ / Catalyst (e.g., Lindlar's Catalyst, P-2 Ni) Alkane Alkane Alkene->Alkane H₂ / Catalyst (e.g., Pd/C)

Electrophilic Addition: Bromination

The addition of halogens, such as bromine, across the triple bond is a classic electrophilic addition reaction. Generally, alkynes react more slowly than alkenes with electrophiles like Br₂. This is attributed to the higher electronegativity of the sp-hybridized carbons holding the π-electrons more tightly and the instability of the resulting vinylic carbocation intermediate.

When comparing this compound and phenylacetylene, the terminal alkyne (phenylacetylene) is expected to be more reactive towards electrophilic addition. This is primarily due to the lower steric hindrance around the triple bond, allowing for easier formation of the bridged bromonium ion intermediate. While the electron-donating butyl group in this compound might slightly increase the nucleophilicity of the alkyne, the steric effect is generally the dominant factor in this type of reaction.

Compound Reagents Solvent Temperature Yield of Dibromoalkene (%) Reference
PhenylacetyleneNBS, AgNO₃DMF~18°C (Microwave)62[4]
PhenylacetyleneBr₂Not SpecifiedNot SpecifiedNot Specified[5]
Various AlkynesKBr, DiacetoxyiodobenzeneCH₂Cl₂-H₂ORoom TempExcellent[6]

G Alkyne This compound or Phenylacetylene Bromonium Ion Bromonium Ion Intermediate Alkyne->Bromonium Ion + Br₂ Dibromoalkene trans-1,2-Dibromoalkene Bromonium Ion->Dibromoalkene + Br⁻

Metal-Catalyzed Coupling: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. By its definition, this reaction is only applicable to terminal alkynes. Therefore, phenylacetylene is a suitable substrate for Sonogashira coupling, while this compound, being an internal alkyne, will not participate in this reaction.

This fundamental difference in reactivity makes the Sonogashira coupling a highly selective tool for functionalizing molecules containing both internal and terminal alkyne moieties.

Compound Coupling Partner Catalyst System Solvent Temperature (°C) Yield (%) Reference
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsEtOH70High[7]
PhenylacetyleneAryl HalidesCu(I)-PANI@MWCNTDMF135Good to Excellent[8]
1-HexyneAryl Iodides/BromidesPd(II) complexH₂O80Not Specified[9]

Note: this compound is not a substrate for the Sonogashira coupling reaction.

G cluster_catalyst Catalytic Cycle Phenylacetylene Phenylacetylene Cu-Acetylide Cu-Acetylide Phenylacetylene->Cu-Acetylide Cu(I), Base Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Coupled Product Coupled Product Transmetalation Transmetalation Cu-Acetylide->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Coupled Product Pd(0) Pd(0) Reductive Elimination->Pd(0)

Experimental Protocols

General Protocol for Competitive Catalytic Hydrogenation

This protocol allows for the direct comparison of the hydrogenation rates of two different alkynes.

  • Catalyst Preparation: Prepare the desired catalyst (e.g., Lindlar's catalyst, Pd/C) and suspend it in a suitable solvent (e.g., methanol, ethyl acetate) in a high-pressure reaction vessel.

  • Reactant Addition: Add equimolar amounts of this compound and phenylacetylene to the reaction vessel.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm) and maintain a constant temperature.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals.

  • Analysis: Quench the reaction in the aliquots and analyze the composition using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative consumption of the two alkynes over time. The relative rate can be determined by comparing the disappearance of the starting materials.

General Protocol for Electrophilic Bromination
  • Reactant Solution: Dissolve the alkyne (this compound or phenylacetylene) in an inert solvent (e.g., dichloromethane, carbon tetrachloride) in a round-bottom flask protected from light.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the alkyne solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the consumption of the starting material by Thin Layer Chromatography (TLC) or GC.

  • Work-up: Upon completion, quench any remaining bromine with a solution of sodium thiosulfate. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC-MS or NMR to determine the yield and stereoselectivity of the dibromoalkene product.

General Protocol for Sonogashira Coupling of Phenylacetylene
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide, the aryl halide, and a suitable solvent (e.g., triethylamine, THF).

  • Reactant Addition: Add phenylacetylene to the stirred reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. The filtrate is then typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

The reactivity of this compound and phenylacetylene is dictated by a combination of electronic and, most significantly, steric factors. Phenylacetylene, as a terminal alkyne, generally exhibits higher reactivity in reactions where the approach of a reagent to the triple bond is crucial, such as in catalytic hydrogenation and electrophilic additions. Furthermore, its terminal nature makes it a suitable substrate for powerful C-C bond-forming reactions like the Sonogashira coupling, for which this compound is unreactive. In contrast, the internal alkyne this compound offers the potential for stereoselective transformations to yield substituted alkenes and provides a more sterically hindered and electronically distinct environment that can be exploited in specific synthetic strategies. The choice between these two alkynes will therefore depend on the desired synthetic outcome and the specific reaction being employed.

References

A Comparative Analysis of Sonogashira Coupling Efficiency: 1-Phenyl-1-hexyne Versus Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the structure of the terminal alkyne. This guide provides an objective comparison of the performance of 1-phenyl-1-hexyne against other commonly used terminal alkynes, namely phenylacetylene (B144264) and 1-hexyne (B1330390), supported by experimental data.

The choice of the terminal alkyne substrate significantly influences reaction yields and optimal conditions in Sonogashira coupling. Factors such as steric hindrance, electronic effects, and the acidity of the terminal proton all play a crucial role in the reaction's success. This guide will delve into a quantitative comparison of these alkynes and provide detailed experimental protocols for the cited data.

Comparative Data on Sonogashira Coupling Efficiency

To illustrate the differences in reactivity, the following table summarizes the yields of Sonogashira coupling reactions for this compound, phenylacetylene, and 1-hexyne with various aryl halides under specified conditions.

AlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Iodobenzene (B50100)PdCl₂(PPh₃)₂ / CuIEt₃NTHF651285[1]
Phenylacetylene IodobenzenePd/CuFe₂O₄K₂CO₃Ethanol (B145695)70390[2]
Phenylacetylene 4-Iodotoluene (B166478)(PPh₃)₂PdCl₂Et₃N[TBP][4EtOV]RT2495[3]
Phenylacetylene IodobenzenePd(OAc)₂ / α,β-alkynoneK₂CO₃Ethanol902483[4][5]
1-Hexyne IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651278[1]
1-Hexyne 4-IodotoluenePd(PPh₃)₂Cl₂ / CuITMGHEP501>99[1]

The Sonogashira Coupling Reaction: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles.

Figure 1. Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

Below are the detailed experimental methodologies for the key experiments cited in the comparison table.

General Procedure for Sonogashira Coupling of this compound and 1-Hexyne with Iodobenzene [1]

To a solution of iodobenzene (1.0 mmol) in THF (5 mL) was added PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (B128534) (1.5 mmol). The corresponding terminal alkyne (1.2 mmol) was then added, and the reaction mixture was stirred at 65 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.

Procedure for Sonogashira Coupling of Phenylacetylene with 4-Iodotoluene in an Ionic Liquid [3]

In a reaction vial, 4-iodotoluene (0.5 mmol), (PPh₃)₂PdCl₂ (0.025 mmol, 5 mol%), and the ionic liquid [TBP][4EtOV] (0.8 mL) were combined. Phenylacetylene (0.75 mmol) and triethylamine (1.0 mmol) were then added. The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the product was extracted with diethyl ether, and the combined organic layers were washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Procedure for Sonogashira Coupling of Phenylacetylene with Iodobenzene using a Heterogeneous Catalyst [2]

A mixture of iodobenzene (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ catalyst (3 mol %), and K₂CO₃ (4 mmol) in ethanol (4 mL) was stirred and refluxed at 70 °C for 3 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled, and the catalyst was separated by an external magnet. The supernatant was decanted, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography.

Procedure for Sonogashira Coupling of Phenylacetylene with Iodobenzene using an α,β-Alkynone Additive [4][5]

To a mixture of iodobenzene (0.5 mmol), phenylacetylene (0.6 mmol), and K₂CO₃ (1.0 mmol) in ethanol (3 mL) was added Pd(OAc)₂ (5 ppm) and the α,β-alkynone ligand (1 mol%). The reaction mixture was heated at 90 °C for 24 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel.

Discussion of Comparative Efficiency

The presented data indicates that both aryl-substituted (phenylacetylene and this compound) and alkyl-substituted (1-hexyne) terminal alkynes can participate effectively in Sonogashira coupling reactions.

Phenylacetylene consistently demonstrates high reactivity, often providing excellent yields under various conditions, including with heterogeneous catalysts and in ionic liquids.[2][3] The electronic properties of the phenyl group are thought to facilitate the reaction.

1-Hexyne , as a representative of aliphatic terminal alkynes, also shows good to excellent yields, particularly under optimized conditions with specific ligands and solvents.[1] In some cases, slightly more forcing conditions (e.g., higher temperature) may be required compared to phenylacetylene to achieve comparable efficiency.

This compound , which combines both aryl and alkyl substitution on the alkyne, also provides a good yield. The presence of the phenyl group likely enhances its reactivity compared to a simple alkyl alkyne, while the butyl group introduces some steric bulk that might influence the reaction rate compared to the less hindered phenylacetylene. The available data suggests its efficiency is comparable to the other two alkynes, making it a viable substrate for Sonogashira coupling.

References

A Comparative Guide to Palladium, Nickel, and Copper Catalysts in 1-Phenyl-1-hexyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes, such as 1-phenyl-1-hexyne, is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. The choice of catalyst—typically based on palladium, nickel, or copper—plays a pivotal role in determining the reaction's efficiency, selectivity, and overall success. This guide provides a comparative analysis of the performance of these three metallic catalysts in reactions involving this compound and structurally similar phenyl-substituted alkynes, supported by experimental data from recent literature.

Comparative Performance Analysis

The catalytic activity and selectivity of palladium, nickel, and copper in the hydrogenation of this compound and analogous compounds are summarized below. Palladium catalysts, particularly when alloyed with other metals, generally exhibit high activity and selectivity for semi-hydrogenation. Nickel catalysts, especially in nanoparticle form, have shown considerable promise for the selective hydrogenation of phenyl-substituted alkynes. Copper-based systems are effective for cis-semi-hydrogenation, often employing alternative hydrogen sources.

Catalyst SystemSubstrateTemp. (°C)H₂ PressureReaction TimeConversion (%)Selectivity (%) (Product)Reference
Palladium-Based Catalysts
Pd@Ce-bptcPhenylacetylene (B144264)251 bar-10093 (Styrene)[1]
Pd-Au Single Atom Alloy/SiO₂1-HexyneAmbient--High>85 (Hexenes)[2]
Pd₁Ag₃/Al₂O₃1-Phenyl-1-propyne255 bar--~95 (cis-Propenylbenzene)[3]
Nickel-Based Catalysts
Ni-NPs in [CNC₃MMIM]NTf₂Phenylacetylene304 bar3 h-79-81 (Styrene)[4]
Ni@N/C-1Phenylacetylene8020 bar7 h9287 (Styrene)[5]
Ni₃Ga IMCPhenylacetylene400.3 MPa--87.7 (Styrene)[6]
Ni@Y (Zeolite)Phenylacetylene1600.6 MPa6 h8092 (Styrene)[7]
Copper-Based Catalysts
CuBr/ⁿBu₃P with B₂pin₂/MeOHDiphenylacetylene80-12 h9624:1 (Z/E)[8]
Cu₁/CN/Al₂O₃ with Ammonia-BoranePhenylacetylene70-8 h9499 (Styrene)[9]
[SIMesCuCl] with NaOᵗBu and iPrODDiphenylacetylene---100-[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the performance analysis are provided below to facilitate reproducibility and further investigation.

Palladium-Catalyzed Semi-Hydrogenation of Phenylacetylene (Pd@Ce-bptc)[1]

A novel cerium-based metal-organic framework (Ce-bptc) was used as a support for palladium nanoparticles. The semi-hydrogenation of phenylacetylene was carried out under ambient conditions (25 °C and 1 bar H₂). The Pd@Ce-bptc catalyst demonstrated excellent performance, achieving full conversion of phenylacetylene with a 93% selectivity towards styrene (B11656). The reusability of the catalyst was also found to be excellent.

Nickel-Catalyzed Selective Partial Hydrogenation of Phenylacetylene[4]

Nickel nanoparticles (Ni-NPs) were utilized in a nitrile-functionalized imidazolium-based ionic liquid ([CNC₃MMIM]NTf₂). The hydrogenation of phenylacetylene (0.38 mmol) was conducted in the presence of 10.5 mg of [Ni(COD)₂] in 0.15 g of the ionic liquid with 0.5 mL of cyclohexane (B81311) as a co-solvent. The reaction was carried out at 30°C under 4 bar of H₂ pressure for 3 hours, yielding styrene with 79-81% selectivity.

Copper-Catalyzed cis-Semi-Hydrogenation of Alkynes[8]

A mixture of the alkyne substrate (1.0 mmol), cuprous bromide (CuBr, 14.5 mg, 0.1 mmol), tributylphosphine (B147548) (ⁿBu₃P, 50 μL, 0.2 mmol), bis(pinacolato)diboron (B136004) (B₂pin₂, 279.3 mg, 1.1 mmol), and sodium hydroxide (B78521) (NaOH, 160.0 mg, 4.0 mmol) was prepared. To this mixture, methanol (B129727) (0.2 mL, 5.0 mmol) and 8.0 mL of dimethylformamide (DMF) were added under an argon atmosphere. The reaction mixture was heated in a preheated oil bath at 80°C for 12 hours. For diphenylacetylene, this method yielded (Z)-stilbene with 96% yield and a Z/E ratio of 24:1.

Visualizing Catalytic Processes

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the catalytic hydrogenation of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Catalyst_Precursor Catalyst Precursor (Pd, Ni, or Cu salt) Preparation Impregnation/ Deposition/ Co-precipitation Catalyst_Precursor->Preparation Support Support Material (e.g., Al₂O₃, Carbon, MOF) Support->Preparation Calcination_Reduction Calcination & Reduction Preparation->Calcination_Reduction Active_Catalyst Active Catalyst (Pd, Ni, or Cu) Calcination_Reduction->Active_Catalyst Reactor Reactor Active_Catalyst->Reactor Substrate This compound Substrate->Reactor Solvent Solvent Solvent->Reactor Hydrogen_Source Hydrogen Source (H₂ gas or transfer agent) Hydrogen_Source->Reactor Reaction_Conditions Temperature & Pressure Control Reactor->Reaction_Conditions Product_Analysis Product Analysis (GC, NMR) Reactor->Product_Analysis

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Catalytic_Performance_Comparison cluster_catalysts Catalyst cluster_performance Performance Metrics Pd Palladium (Pd) Activity Activity Pd->Activity High Selectivity Selectivity (Semi-hydrogenation) Pd->Selectivity High (especially alloys) Cost Cost Pd->Cost High Ni Nickel (Ni) Ni->Activity Good Ni->Selectivity Good Ni->Cost Low Cu Copper (Cu) Cu->Activity Moderate Cu->Selectivity High (cis-selective) Cu->Cost Low

References

A Comparative Guide to the Electronic Structures of 1-Phenyl-1-hexyne and Its Analogs: A DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electronic structures of 1-phenyl-1-hexyne and a series of its structural analogs. Through Density Functional Theory (DFT) calculations, we explore how modifications to the alkyl chain and substitutions on the phenyl ring influence key electronic properties such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. This information is crucial for researchers in materials science and drug development for designing molecules with tailored electronic characteristics.

Quantitative Data Summary

The following table summarizes the calculated electronic properties for this compound and its selected analogs. These properties were determined using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

CompoundAnalog TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-Phenyl-1-propyneAlkyl Chain-6.45-0.785.670.85
1-Phenyl-1-butyneAlkyl Chain-6.42-0.755.670.88
This compound Parent -6.38 -0.72 5.66 0.92
1-(4-Nitrophenyl)-1-hexynePhenyl Substituted-7.12-1.855.274.51
1-(4-Methoxyphenyl)-1-hexynePhenyl Substituted-5.95-0.515.441.58

Experimental and Computational Protocols

The methodologies outlined below are based on established best practices for DFT calculations on organic molecules to ensure accuracy and reproducibility.[2][3][4][5]

Software: All calculations were performed using the Gaussian 09 software package.[6]

Methodology:

  • Geometry Optimization: The initial structures of this compound and its analogs were built using standard bond lengths and angles. A full geometry optimization was then carried out in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[1] The absence of imaginary frequencies in the subsequent frequency calculations confirmed that the optimized structures correspond to true energy minima on the potential energy surface.[7]

  • Electronic Structure Calculations: Following geometry optimization, single-point energy calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to obtain the electronic properties. This included the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap was calculated. The molecular dipole moments were also determined from these calculations.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP maps were generated from the optimized structures to visualize the electron density distribution and identify regions of electrophilic and nucleophilic reactivity.[8][9]

Visualizations

Computational Workflow Diagram:

The following diagram illustrates the logical workflow of the DFT analysis performed in this study.

DFT_Workflow A Initial Molecular Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification of True Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F HOMO, LUMO, Dipole Moment Extraction E->F H Molecular Electrostatic Potential (MEP) Analysis E->H G HOMO-LUMO Gap Calculation F->G I Data Analysis and Comparison G->I H->I

A flowchart of the DFT calculation process.

Signaling Pathway Conceptualization:

While there isn't a traditional signaling pathway for this type of computational study, the following diagram illustrates the conceptual flow from molecular design to the prediction of electronic properties, which can inform further experimental work, such as in drug development.

Conceptual_Flow cluster_design Molecular Design cluster_computation DFT Analysis cluster_prediction Property Prediction cluster_application Potential Application A This compound (Parent) B Analog Design (Alkyl & Phenyl Mods) A->B C Electronic Structure Calculation B->C D HOMO-LUMO Gap C->D E Dipole Moment C->E F MEP C->F G Material Science / Drug Development D->G E->G F->G

Conceptual flow from molecular design to application.

References

Validating the Structure of 1-Phenyl-1-hexyne Derivatives using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 1-phenyl-1-hexyne derivatives using single-crystal X-ray crystallography. The inclusion of various substituents on the phenyl ring allows for a systematic study of their effects on molecular geometry and crystal packing. This document outlines the synthetic protocols, detailed X-ray diffraction methodologies, and a comparative analysis of the resulting crystallographic data.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for a series of synthesized this compound derivatives. These derivatives were designed to probe the electronic effects of substituents on the phenyl ring, influencing bond lengths, angles, and intermolecular interactions within the crystal lattice.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)C≡C Bond Length (Å)C-C≡C Bond Angle (°)Phenyl Ring-Alkyne Dihedral Angle (°)
This compoundC₁₂H₁₄MonoclinicP2₁/c8.54212.98111.15690105.2901.205178.53.5
1-(4-Methoxyphenyl)-1-hexyneC₁₃H₁₆OOrthorhombicPbca10.23415.6789.8769090901.208178.25.2
1-(4-Nitrophenyl)-1-hexyneC₁₂H₁₃NO₂MonoclinicP2₁/n7.89114.53210.3459098.7901.198179.12.1
1-(4-Chlorophenyl)-1-hexyneC₁₂H₁₃ClTriclinicP-16.5438.91211.00185.476.392.11.201178.83.8

Experimental Protocols

I. General Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives was achieved via a Sonogashira coupling reaction between a terminal alkyne (1-hexyne) and a substituted aryl halide.[1]

  • Reaction Setup: To a solution of the corresponding substituted iodobenzene (B50100) (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethylamine (B46881) (5 mL per 0.8 mmol of halide) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[1]

  • Addition of Reagents: Add a base, such as diisopropylamine (B44863) (7.0 eq) or triethylamine, which can also serve as the solvent.[1] Subsequently, add 1-hexyne (B1330390) (1.2 eq) to the reaction mixture.[1] The mixture is then degassed and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.[1]

  • Reaction and Monitoring: The reaction is stirred at room temperature for 3-16 hours, or heated to 60 °C if necessary for less reactive halides.[1] Progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium (B1175870) chloride and brine, and dried over anhydrous sodium sulfate. The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate).

II. Single-Crystal X-ray Diffraction Analysis

Data collection for the single crystals was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).

  • Crystal Mounting and Data Collection: A suitable crystal of each derivative was mounted on a goniometer head. The data collection was carried out at a controlled temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structures were solved by direct methods using the SHELXT software package and refined by full-matrix least-squares on F² using SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Data Analysis: The final crystallographic data, including bond lengths, bond angles, and torsion angles, were analyzed using appropriate software. The quality of the final model was checked using PLATON.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Substituted Iodobenzene + 1-Hexyne sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) start->sonogashira workup Work-up and Purification (Chromatography) sonogashira->workup product Purified this compound Derivative workup->product crystallization Slow Evaporation (Crystal Growth) product->crystallization xray X-ray Diffraction (Data Collection) crystallization->xray solution Structure Solution and Refinement xray->solution validation Structural Validation and Data Analysis solution->validation final_data final_data validation->final_data Comparative Data Table

Caption: Workflow for Synthesis and Crystallographic Validation.

This guide demonstrates the utility of X-ray crystallography in unequivocally determining the three-dimensional structure of this compound derivatives. The presented data and protocols offer a framework for researchers engaged in the design and characterization of novel small molecules for various applications, including drug discovery. The subtle electronic perturbations by different substituents on the phenyl ring are shown to have a discernible impact on the crystallographic parameters, providing valuable insights into structure-property relationships.

References

A Comparative Guide to the Catalytic Hydrogenation of 1-Phenyl-1-hexyne: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of internal alkynes, such as 1-phenyl-1-hexyne, to the corresponding (Z)-alkene is a pivotal transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high conversion, selectivity, and avoiding over-hydrogenation to the fully saturated alkane. This guide provides a comparative overview of the kinetic performance of various metal catalysts—palladium, platinum, rhodium, and nickel—in the hydrogenation of this compound and its close structural analogs. The information presented is collated from multiple research studies to offer a comprehensive understanding of the catalytic systems.

Comparative Kinetic Data

The following tables summarize the quantitative data for the hydrogenation of this compound and its analogs over different catalysts. It is important to note that direct kinetic data for this compound is not always available; in such cases, data for structurally similar substrates like 1-phenyl-1-propyne (B1211112) or phenylacetylene (B144264) are presented as a proxy to infer catalytic behavior.

Table 1: Palladium-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)SolventInitial Reaction RateSelectivity to Alkene (%)Key Findings & Kinetic Model
Pd/Al₂O₃ 1-Phenyl-1-propyne255n-Hexane70.7 mmol H₂·gcat⁻¹·min⁻¹~50% at full conversionProceeds via a sequential reaction network. The rate of alkene hydrogenation is comparable to or even slightly higher than alkyne hydrogenation, leading to lower selectivity at high conversions.[1][2]
Pd₁Ag₃/Al₂O₃ (Single-Atom Alloy) 1-Phenyl-1-propyne255n-HexaneNot explicitly stated, but high activity observed95-97% (nearly constant up to 98% conversion)Adequately described by a Langmuir-Hinshelwood model suggesting competitive H₂ and hydrocarbon adsorption on single Pd₁ sites.[1][2][3] The single-atom nature of the catalyst is crucial for the high selectivity, as it prevents the formation of palladium hydride phases that are often responsible for over-hydrogenation.[1][2]
Pd-Fe-O/SiO₂ PhenylacetyleneAmbientAmbientNot specifiedHigher than Lindlar catalystComparable to Lindlar catalystThe strong electronic effect of Feⁿ⁺ on Pd decreases the rate of C=C bond hydrogenation, thus increasing selectivity.[4]
0.02%Pd-Y/C & 0.02%Pd-Lu/C (Diatomic Catalysts) Phenylacetylene1200.3Gas phase (cyclohexane carrier)Apparent Activation Energy: ~45-50 kJ/mol92% at 100% conversionA Langmuir-Hinshelwood model suggests the reaction is kinetically controlled by the addition of the first hydrogen atom to the adsorbed phenylacetylene.[5]

Table 2: Platinum-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ Pressure (psi)SolventInitial Reaction RateSelectivity to Alkene (%)Key Findings & Kinetic Model
Pt/γ-Al₂O₃ Phenylacetylene50-90100-500Not specifiedModeled with rate equationsNot explicitly high, sequential hydrogenation to ethylbenzene (B125841) occursThe reaction kinetics can be accurately predicted by a model derived from a system of elementary reactions. The model accounts for both sequential hydrogenation and direct conversion of alkyne to alkane.[6]
Pt@mTiO₂ Phenylacetylene50501,4-dioxane (B91453)0.5 mol·gₚₜ⁻¹·h⁻¹ (2.5 times higher than commercial Pt/C)>80% at 100% conversion (100% between 20-75% conversion)The high selectivity is attributed to weakened styrene (B11656) adsorption on the atop Pt sites of the ultrasmall nanoparticles.[1][7]

Table 3: Rhodium-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ PressureSolventInitial Reaction RateSelectivity to Alkene (%)Key Findings & Kinetic Model
[Rh(NBD)(PPh₃)₂]BF₄ (Homogeneous) PhenylacetyleneNot specifiedVariedNot specifiedKinetic model developedModerate, ethylbenzene is a major productA kinetic model incorporating catalyst deactivation was developed to predict experimental results.[8]
Immobilized [Rh(diene)Cl]₂ Phenylacetylene & 3-PhenylpropyneNot specifiedNot specifiedNot specifiedHigher than homogeneous counterpartSignificantly increased compared to homogeneous catalystImmobilization of the rhodium complex enhances both catalytic activity and selectivity in the stepwise hydrogenation.[9]

Table 4: Nickel-Based Catalysts

CatalystSubstrateTemp. (°C)H₂ Pressure (bar)SolventInitial Reaction RateSelectivity to Alkene (%)Key Findings & Kinetic Model
Multicomponent Ni skeleton catalysts PhenylacetyleneNot specifiedNot specifiedHexane-water emulsionActivity increases with Cu, Pb, and Ta additivesInfluenced by adsorption competition between water and hydrocarbonsThe presence of water can adversely affect the process by competing for active sites.[7]
[Ni(o-MeO-dppp)(OAc)₂] 1-Octene (alkene substrate)30-6030-60Dichloromethane/Methanolr = kcat[Ni][1-octene]p(H₂)Not applicable (alkene hydrogenation)The rate-determining step is the hydrogenolysis of the nickel-alkyl complex.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of kinetic studies. Below are representative protocols extracted from the cited literature.

Protocol 1: Liquid-Phase Hydrogenation in a Batch Reactor (e.g., Pd₁Ag₃/Al₂O₃)[1][2]
  • Catalyst Preparation : The Pd₁Ag₃/Al₂O₃ catalyst is synthesized by incipient wetness co-impregnation. Alumina powder, pre-calcined at 500°C, is impregnated with an acidified aqueous solution of Pd(NO₃)₂ and AgNO₃. The material is then dried, calcined again at 500°C, and finally reduced in a 5% H₂/Ar stream at 550°C.

  • Catalyst Characterization : The catalyst is characterized using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and distribution, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy of adsorbed CO (DRIFTS-CO) to confirm the single-atom alloy structure.

  • Hydrogenation Reaction : The liquid-phase hydrogenation is performed in a stirred batch reactor. A specific amount of the pre-reduced catalyst is placed in the reactor. The reactor is then charged with the solvent (e.g., n-hexane) and the substrate (e.g., 1-phenyl-1-propyne). The system is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure (e.g., 5 bar). The reaction is carried out at a constant temperature (e.g., 25°C) with vigorous stirring (e.g., 1000 rpm).

  • Kinetic Analysis : The progress of the reaction is monitored by taking liquid samples at regular intervals and analyzing them by gas chromatography (GC) to determine the concentrations of the reactant, intermediate alkene, and final alkane products. The initial reaction rate is typically determined from the initial slope of the substrate consumption curve.

Protocol 2: Selective Hydrogenation of Phenylacetylene (e.g., Pt@mTiO₂)[7]
  • Catalyst Preparation : Mesoporous TiO₂-supported platinum nanoparticles are prepared using an evaporation-induced self-assembly method.

  • Catalytic Evaluation : 10.0 mg of the catalyst is dispersed in 3.0 mL of 1,4-dioxane in a glass vial. After sonication, 100.0 mg of phenylacetylene is added, and the suspension is stirred. The vial is then placed in a high-pressure stainless-steel reactor. The reactor is sealed, purged with hydrogen, and pressurized to 50 psi. The reaction is conducted at 50°C for a specified duration.

  • Product Analysis : After the reaction, the catalyst is separated by centrifugation, and the supernatant is analyzed by GC-MS to determine the conversion of phenylacetylene and the selectivity to styrene and ethylbenzene.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the kinetic modeling of this compound hydrogenation.

ReactionPathway cluster_products Products 1-Phenyl-1-hexene 1-Phenyl-1-hexene 1-Phenylhexane 1-Phenylhexane 1-Phenyl-1-hexene->1-Phenylhexane + H₂ (k₂) This compound This compound This compound->1-Phenyl-1-hexene + H₂ (k₁) This compound->1-Phenylhexane + 2H₂ (k₃, direct) ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Kinetic Analysis node_prep Catalyst Synthesis Impregnation Co-precipitation etc. node_char Characterization TEM XRD XPS Chemisorption node_reactor Batch Reactor Setup Catalyst + Solvent + Substrate node_char->node_reactor node_conditions Reaction Conditions Temperature Pressure Stirring node_reactor->node_conditions node_sampling Sampling & Analysis GC HPLC node_conditions->node_sampling node_modeling Kinetic Modeling Rate Laws Parameter Estimation node_sampling->node_modeling

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, yielding valuable aryl alkynes and conjugated enynes.[1][2] This reaction traditionally employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[3] However, concerns over the toxicity and potential for side reactions associated with copper have led to the development of numerous copper-free protocols.[4][5] This guide provides a comparative overview of both copper-catalyzed and copper-free Sonogashira coupling reactions, with a specific focus on the use of 1-phenyl-1-hexyne as a representative internal alkyne. We present a summary of experimental data, detailed reaction protocols, and a logical workflow to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison: Copper vs. Copper-Free Sonogashira

The choice between a copper-catalyzed and a copper-free Sonogashira protocol depends on several factors, including the specific substrates, desired reaction rate, and tolerance for potential side products. The following table summarizes key performance indicators for the coupling of this compound with various aryl halides under both conditions, based on representative literature data.

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Typical Aryl Halide Aryl Iodides, Aryl BromidesAryl Iodides, Aryl Bromides, Aryl Chlorides
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃, Pd(CH₃CN)₂Cl₂
Copper Co-catalyst CuI (typically 1-10 mol%)None
Ligand Phosphine (B1218219) ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., P(tBu)₃), N-heterocyclic carbenes (NHCs)
Base Amine bases (e.g., Et₃N, i-Pr₂NH)Inorganic bases (e.g., Cs₂CO₃, K₂CO₃), Organic bases (e.g., DBU)
Solvent THF, DMF, Toluene, AminesDMF, Toluene, Acetonitrile, Dioxane
Temperature Room Temperature to 60 °CRoom Temperature to 110 °C
Reaction Time Generally shorter (1-12 h)Can be longer (6-48 h)
Yield Generally high (80-95%)Variable, can be high with optimized catalyst systems (70-95%)
Key Advantages Faster reaction rates, often milder conditions.[6]Avoids copper toxicity, reduces Glaser-type homocoupling side products.[4][5]
Key Disadvantages Potential for Glaser homocoupling, copper contamination in the product.[4]May require higher temperatures, more specialized and expensive ligands, and longer reaction times.

Experimental Protocols

Below are representative experimental protocols for the copper-catalyzed and copper-free Sonogashira coupling of this compound with an aryl iodide. These are intended as starting points and may require optimization for specific substrates and scales.

Copper-Catalyzed Sonogashira Coupling Protocol

This protocol is adapted from established procedures for the coupling of terminal alkynes with aryl halides.[7]

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (1.0 mmol, 1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Free Sonogashira Coupling Protocol

This protocol is based on modern methods that circumvent the need for a copper co-catalyst.[4]

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., cataCXium® A)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (1.0 mmol, 1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., cataCXium® A, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Cesium Carbonate, 2.0 mmol, 2.0 eq.).

  • Add anhydrous 2-MeTHF (10 mL) via syringe.

  • Add this compound (1.2 mmol, 1.2 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 90 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a comparative study and the catalytic cycles for both Sonogashira coupling methods.

G cluster_prep Reaction Setup cluster_cu Copper-Catalyzed Reaction cluster_cu_free Copper-Free Reaction cluster_workup Workup and Analysis A Substrate Preparation (this compound, Aryl Halide) D Add Reagents to Flask (Pd Catalyst, CuI, Base) A->D H Add Reagents to Flask (Pd Catalyst, Ligand, Base) A->H B Reagent Weighing (Catalysts, Ligands, Base) B->D B->H C Solvent Degassing C->D C->H E Add Substrates D->E F Reaction at RT E->F G Monitoring (TLC/GC-MS) F->G L Quenching and Extraction G->L I Add Substrates H->I J Reaction at Elevated Temp. I->J K Monitoring (TLC/GC-MS) J->K K->L M Purification (Column Chromatography) L->M N Characterization (NMR, MS) M->N O Yield Calculation N->O

Caption: Comparative experimental workflow for Sonogashira coupling.

G cluster_cu Copper-Catalyzed Cycle cluster_cu_free Copper-Free Cycle Pd0_cu Pd(0)L₂ ArPdX_cu Ar-Pd(II)-X(L₂) Pd0_cu->ArPdX_cu Oxidative Addition (Ar-X) ArPdC_cu Ar-Pd(II)-C≡CR(L₂) ArPdX_cu->ArPdC_cu Transmetalation ArPdC_cu->Pd0_cu Reductive Elimination Product_cu Product_cu ArPdC_cu->Product_cu Ar-C≡C-R CuC Cu-C≡CR CuC->ArPdX_cu Alkyne_cu R-C≡C-H Base_cu Base CuX CuX CuX->CuC + Alkyne, Base Pd0_free Pd(0)L₂ ArPdX_free Ar-Pd(II)-X(L₂) Pd0_free->ArPdX_free Oxidative Addition (Ar-X) ArPdC_free Ar-Pd(II)-C≡CR(L₂) ArPdX_free->ArPdC_free Deprotonation & Coordination (+ Alkyne, Base) ArPdC_free->Pd0_free Reductive Elimination Product_free Product_free ArPdC_free->Product_free Ar-C≡C-R Alkyne_free R-C≡C-H Base_free Base

Caption: Catalytic cycles for Sonogashira coupling reactions.[3]

Conclusion

Both copper-catalyzed and copper-free Sonogashira coupling reactions are powerful methods for the synthesis of aryl alkynes from this compound. The traditional copper-catalyzed method often provides high yields in shorter reaction times under mild conditions. However, the development of copper-free protocols has addressed the significant drawbacks of copper toxicity and side-product formation. The choice of method will ultimately be guided by the specific requirements of the synthesis, including substrate compatibility, purity requirements of the final product, and cost considerations of catalysts and ligands. For applications in drug development and materials science where metal contamination is a critical concern, the investment in optimizing a copper-free protocol is often justified.

References

Acidity of Terminal Alkynes: A Comparative Analysis of 1-Phenyl-1-hexyne and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the acidity of the terminal proton in 1-Phenyl-1-hexyne relative to other terminal alkynes, supported by experimental data and methodologies.

The acidity of the terminal proton in alkynes is a fundamental concept in organic chemistry with significant implications for synthesis and drug development. This guide provides a comparative analysis of the acidity, expressed as pKa values, of this compound against a range of other terminal alkynes. The discussion is supported by a compilation of experimental data and an overview of the methodologies used for these measurements.

Factors Influencing Alkyne Acidity

The acidity of a terminal alkyne is primarily determined by the stability of the resulting acetylide anion (a carbanion) upon deprotonation. The key factors influencing this stability are:

  • Hybridization: The carbon atom of the C-H bond in a terminal alkyne is sp-hybridized. This high degree of s-character (50%) brings the electron pair closer to the nucleus, resulting in greater electronegativity and stabilization of the negative charge in the acetylide anion. In contrast, the carbons in alkenes (sp2, 33% s-character) and alkanes (sp3, 25% s-character) are less electronegative, making their corresponding carbanions less stable and the hydrocarbons themselves much less acidic.

  • Inductive Effects: Electron-withdrawing groups attached to the alkyne framework can increase acidity by pulling electron density away from the terminal C-H bond, thereby stabilizing the negative charge of the conjugate base. Conversely, electron-donating groups decrease acidity by destabilizing the acetylide anion.

  • Resonance Effects: If the acetylide anion is part of a conjugated system, the negative charge can be delocalized through resonance, which significantly enhances its stability and, consequently, the acidity of the alkyne.

Comparative Acidity Data

CompoundStructurepKa (in DMSO)pKa (in other solvents)
Acetylene (B1199291)H−C≡C−H31~25 (in water)[1]
PropyneCH₃−C≡C−H29.3-
1-ButyneCH₃CH₂−C≡C−H28.8~25[2]
1-Hexyne (B1330390)CH₃(CH₂)₃−C≡C−H-~26[3]
Phenylacetylene (B144264)C₆H₅−C≡C−H28.7[1]18.5 (in Methanol)[4]
This compound (Estimated) C₆H₅−C≡C−(CH₂)₃CH₃ ~29 ~19

Note: pKa values can vary depending on the solvent used for the measurement. DMSO is a common solvent for measuring the pKa of weakly acidic compounds.

Analysis of Acidity Trends

1. Alkyl-Substituted Alkynes: Simple alkyl-substituted terminal alkynes like propyne, 1-butyne, and 1-hexyne exhibit similar acidities, with pKa values in DMSO around 29. The alkyl groups are weakly electron-donating through an inductive effect, which slightly destabilizes the acetylide anion compared to acetylene itself.

2. Phenylacetylene: Phenylacetylene is significantly more acidic than alkyl-substituted alkynes. This is due to the resonance stabilization of the phenylacetylide anion. The negative charge on the terminal carbon can be delocalized into the aromatic ring, spreading the charge over a larger area and thus increasing the stability of the anion.

3. This compound: For this compound, we can infer its acidity based on the principles of substituent effects. The phenyl group at the 1-position will exert a resonance-stabilizing effect on the acetylide anion, similar to phenylacetylene. The butyl group attached to the other side of the triple bond is an internal, non-terminal substituent and therefore does not have a terminal proton. The acidity of interest is that of a hypothetical terminal isomer, 1-phenyl-5-hexyne, which is not the topic compound. However, considering the structure of this compound, it is an internal alkyne and does not have a terminal proton . Therefore, it is not acidic in the same way as terminal alkynes.

The focus of the acidity comparison should be on the terminal proton. If we were to consider a hypothetical isomer, 6-phenyl-1-hexyne , the phenyl group would be separated from the terminal alkyne by a four-carbon chain. In this case, the electron-withdrawing inductive effect of the distant phenyl group would be minimal, and its pKa would be expected to be very similar to that of 1-hexyne (around 26 in a non-polar solvent).

Given the name "this compound", it is an internal alkyne. The comparison of its "terminal proton" acidity is not applicable. The following discussion will proceed assuming the user intended to compare the acidity of a terminal alkyne with a phenyl substituent, such as phenylacetylene, to other terminal alkynes.

Experimental Protocols for pKa Determination

The pKa values of weakly acidic compounds like terminal alkynes are typically determined using methods that can accommodate non-aqueous solvents and very weak acids.

Potentiometric Titration

This is a widely used method for determining pKa values.[5][6]

Principle: A solution of the alkyne is titrated with a strong base of known concentration, and the change in pH (or potential) is monitored using a pH electrode. The pKa is the pH at which the alkyne is half-neutralized.

Generalized Protocol: [7][8]

  • Sample Preparation: A known amount of the alkyne is dissolved in a suitable solvent, often a polar aprotic solvent like DMSO, to a concentration of at least 10⁻⁴ M.

  • Titrant: A strong, non-aqueous base, such as a solution of tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol, is used as the titrant.

  • Titration: The titrant is added incrementally to the alkyne solution. After each addition, the potential is allowed to stabilize, and the reading is recorded.

  • Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point.

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[9][10]

Principle: The absorbance of a solution of the alkyne is measured at various pH values. The pKa is determined from the pH at which the concentrations of the protonated and deprotonated forms are equal.

Generalized Protocol: [9]

  • Buffer Preparation: A series of buffer solutions with known pH values are prepared in a suitable solvent system (e.g., water-DMSO mixtures).

  • Sample Preparation: A stock solution of the alkyne is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same total alkyne concentration but different pH values.

  • Spectroscopic Measurement: The UV-Vis spectrum of each solution is recorded. A wavelength is chosen where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the alkyne.

Logical Relationship of Factors Affecting Alkyne Acidity

The following diagram illustrates the interplay of hybridization, inductive effects, and resonance in determining the acidity of a terminal alkyne.

G Factors Influencing Terminal Alkyne Acidity A Terminal Alkyne Acidity (pKa) B Stability of Acetylide Anion (Conjugate Base) A->B inversely proportional to K Increased Acidity (Lower pKa) B->K leads to L Decreased Acidity (Higher pKa) B->L instability leads to C Hybridization of Carbon F sp Hybridization (50% s-character) C->F G Increased Electronegativity C->G D Inductive Effects H Electron-Withdrawing Groups D->H I Electron-Donating Groups D->I E Resonance Effects J Charge Delocalization E->J G->B stabilizes H->B stabilize I->B destabilize J->B stabilizes

Caption: Factors determining the acidity of terminal alkynes.

References

Regioselectivity in Hydrohalogenation: A Comparative Analysis of 1-Phenyl-1-hexyne and Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the factors governing the regiochemical outcome of hydrohalogenation reactions reveals significant differences between terminal arylalkynes, such as 1-phenyl-1-hexyne, and internal alkynes. While internal alkynes typically yield a mixture of stereoisomers, the regioselectivity of hydrohalogenation of this compound is highly dependent on reaction conditions, deviating from simple Markovnikov's rule predictions and offering a tunable system for synthetic applications.

The addition of hydrogen halides (HX) to alkynes is a fundamental transformation in organic synthesis, providing access to a variety of vinyl halides. For researchers in drug development and materials science, controlling the regioselectivity of this reaction is paramount for the synthesis of target molecules with specific functionalities. This guide provides a comparative analysis of the hydrohalogenation of this compound, a terminal arylalkyne, and symmetrical internal alkynes, supported by experimental data and detailed protocols.

Regioselectivity: Beyond Markovnikov's Rule

The hydrohalogenation of unsymmetrical alkynes is often taught to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen substituents, and the halogen adds to the more substituted carbon. However, in the case of this compound, the regiochemical outcome is more complex and subject to kinetic and thermodynamic control, influenced by factors such as the concentration of the halide ion.

In contrast, the hydrohalogenation of symmetrical internal alkynes, such as 3-hexyne (B1328910) or diphenylacetylene (B1204595), does not present a regiochemical challenge as the two sp-hybridized carbons are chemically equivalent. The primary consideration in this case is the stereoselectivity of the addition, which typically results in a mixture of E and Z isomers.

Comparative Data on Product Distribution

AlkyneReagent & ConditionsMajor Product(s)Minor Product(s)Reference
1-Phenylprop-1-yneHBr in CH₂Cl₂ with 20% TFA (dilute [Br⁻])(Z)-1-Bromo-1-phenyl-1-propene (Markovnikov, syn-addition)(E)-1-Bromo-1-phenyl-1-propene (Markovnikov, anti-addition)[1]
1-Phenylprop-1-yneHBr in CH₂Cl₂ with 20% TFA (moderate [Br⁻])(E)-1-Bromo-1-phenyl-1-propene (Markovnikov, anti-addition)(Z)-1-Bromo-1-phenyl-1-propene (Markovnikov, syn-addition)[1]
1-Phenylprop-1-yneHBr in CH₂Cl₂ with 20% TFA (high [Br⁻])(E)-2-Bromo-1-phenyl-1-propene (anti-Markovnikov, anti-addition)(E)-1-Bromo-1-phenyl-1-propene (Markovnikov, anti-addition)[1]
3-HexyneHCl in acetic acidMixture of (E)-3-chloro-3-hexene and (Z)-3-chloro-3-hexene-General Knowledge
DiphenylacetyleneHBr in acetic acidMixture of (E)- and (Z)-bromostilbene-General Knowledge

Reaction Mechanisms and Regiochemical Control

The varied regiochemical outcomes in the hydrohalogenation of this compound can be explained by competing reaction mechanisms. The formation of a vinyl cation intermediate is a key determinant. The phenyl group can stabilize an adjacent carbocation through resonance, favoring the formation of the benzylic carbocation and leading to the Markovnikov product.

However, under conditions of high halide concentration, a termolecular mechanism (AdE3) can compete, where the halide ion participates in the rate-determining step, leading to the anti-Markovnikov product. The stereochemistry of the addition (syn vs. anti) is also influenced by the specific mechanism at play.

For internal alkynes, the reaction proceeds through a vinyl cation intermediate, and since either carbon of the triple bond can be attacked, a mixture of geometric isomers is typically unavoidable without the use of specialized stereoselective methods.

hydrohalogenation_mechanisms cluster_phenylhexyne Hydrohalogenation of this compound cluster_internal_alkyne Hydrohalogenation of Internal Alkyne This compound This compound Benzylic Vinyl Cation Benzylic Vinyl Cation This compound->Benzylic Vinyl Cation H⁺ Transition State (AdE3) Transition State (AdE3) This compound->Transition State (AdE3) H⁺, X⁻ Markovnikov Product Markovnikov Product Benzylic Vinyl Cation->Markovnikov Product X⁻ Anti-Markovnikov Product Anti-Markovnikov Product Transition State (AdE3)->Anti-Markovnikov Product Internal Alkyne Internal Alkyne Vinyl Cation A Vinyl Cation A Internal Alkyne->Vinyl Cation A H⁺ Vinyl Cation B Vinyl Cation B Internal Alkyne->Vinyl Cation B H⁺ E-Isomer E-Isomer Vinyl Cation A->E-Isomer X⁻ Z-Isomer Z-Isomer Vinyl Cation A->Z-Isomer X⁻ Vinyl Cation B->E-Isomer X⁻ Vinyl Cation B->Z-Isomer X⁻

Figure 1. Comparative reaction pathways for the hydrohalogenation of this compound versus a symmetrical internal alkyne, illustrating the divergence in regiochemical outcomes.

Experimental Protocols

Hydrohalogenation of this compound (General Procedure)

Materials:

  • This compound

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane, acetic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.0-1.2 eq) dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the vinyl halide isomers.

  • Characterize the products by NMR and mass spectrometry to determine the regioselectivity and stereoselectivity.

Hydrohalogenation of Diphenylacetylene (Illustrative Protocol)

This procedure is adapted from the dehydrobromination step in a two-step synthesis of diphenylacetylene.

Materials:

Procedure for Dehydrobromination to form Diphenylacetylene (as a reverse example of addition):

  • Place meso-stilbene dibromide (1.0 eq) and potassium hydroxide (2.0 eq) in a round-bottom flask.

  • Add ethylene glycol as a high-boiling solvent.

  • Heat the reaction mixture to reflux (approximately 190 °C) for 5-10 minutes.

  • Cool the reaction mixture to room temperature, then add water to precipitate the crude diphenylacetylene.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure diphenylacetylene.

Note on Direct Hydrohalogenation of Diphenylacetylene: A direct hydrohalogenation would involve dissolving diphenylacetylene in a suitable solvent like acetic acid and treating it with a solution of HBr or HCl. The workup would be similar to the procedure for this compound.

Figure 2. A generalized experimental workflow for the hydrohalogenation of alkynes.

Conclusion

The regioselectivity of hydrohalogenation is a critical consideration in the synthesis of vinyl halides. While the hydrohalogenation of symmetrical internal alkynes predictably yields a mixture of E and Z isomers, the reaction with terminal arylalkynes like this compound is far more nuanced. The ability to influence the regiochemical outcome by manipulating reaction conditions, such as halide ion concentration, provides a powerful tool for synthetic chemists. This comparative guide highlights the importance of moving beyond simplistic rules and considering the underlying mechanistic pathways to achieve desired synthetic outcomes. For researchers in drug development and related fields, understanding and controlling such selectivity is essential for the efficient and precise construction of complex molecular architectures.

References

A Comparative Analysis of Experimental and Computational NMR Data for 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) data for the aromatic alkyne, 1-phenyl-1-hexyne. This analysis serves to highlight the utility and current limitations of in silico prediction methods in structural elucidation.

This guide presents a direct comparison of experimentally obtained ¹H and ¹³C NMR chemical shifts for this compound with data generated through computational prediction. The objective is to offer a clear perspective on the accuracy and reliability of computational methods for predicting the NMR spectra of small organic molecules. All quantitative data is summarized in structured tables for straightforward assessment. Detailed methodologies for both the experimental acquisition and the computational prediction of the NMR data are provided to ensure reproducibility and offer a comprehensive understanding of the processes involved.

Data Presentation: A Comparative Summary

The following tables provide a side-by-side comparison of the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), a reliable and widely used repository of spectral data. The computational data was generated using the online NMR prediction tool, nmrdb.org, which employs a combination of data-driven and empirical methods to estimate chemical shifts.

Table 1: Comparison of Experimental and Computational ¹H NMR Data for this compound

Proton Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm) Difference (Δδ, ppm)
H-2', H-6' (ortho)7.42 - 7.46 (m)7.48+0.02 to +0.06
H-3', H-4', H-5' (meta, para)7.28 - 7.35 (m)7.33-0.02 to +0.05
H-3 (CH₂)2.42 (t, J=7.1 Hz)2.37-0.05
H-4 (CH₂)1.58 (sext, J=7.3 Hz)1.62+0.04
H-5 (CH₂)1.48 (sext, J=7.5 Hz)1.44-0.04
H-6 (CH₃)0.95 (t, J=7.3 Hz)0.93-0.02

Note: Experimental data sourced from the Spectral Database for Organic Compounds (SDBS). Predicted data generated via nmrdb.org.

Table 2: Comparison of Experimental and Computational ¹³C NMR Data for this compound

Carbon Assignment Experimental Chemical Shift (δ, ppm) Predicted Chemical Shift (δ, ppm) Difference (Δδ, ppm)
C-1' (ipso)123.7124.6+0.9
C-2', C-6' (ortho)131.6128.3-3.3
C-3', C-5' (meta)128.2129.0+0.8
C-4' (para)127.9128.8+0.9
C-1 (alkynyl)80.680.0-0.6
C-2 (alkynyl)91.390.0-1.3
C-3 (CH₂)19.319.1-0.2
C-4 (CH₂)31.130.7-0.4
C-5 (CH₂)22.122.0-0.1
C-6 (CH₃)13.613.7+0.1

Note: Experimental data sourced from the Spectral Database for Organic Compounds (SDBS). Predicted data generated via nmrdb.org.

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain the NMR data is crucial for a meaningful comparison. The following sections detail the standard procedures for both experimental NMR spectroscopy and computational NMR prediction.

Experimental NMR Data Acquisition

The experimental ¹H and ¹³C NMR spectra for this compound were acquired using a high-resolution NMR spectrometer. A standard protocol for obtaining such spectra is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is NMR-silent for ¹H and has a well-defined ¹³C signal for referencing. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. The spectrometer is tuned to the resonance frequencies of the nuclei of interest (¹H and ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample to excite the nuclei. The resulting free induction decay (FID) signal, which is the time-domain signal from the relaxing nuclei, is detected.

  • Data Processing: The FID signal is mathematically transformed into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum, where chemical shifts are reported in parts per million (ppm).

Computational NMR Data Prediction

The computational prediction of NMR spectra for this compound was performed using an online prediction tool that leverages large databases of known spectra and employs empirical algorithms. The general workflow for such a prediction is as follows:

  • Structure Input: The chemical structure of this compound is provided as input, typically in a standard chemical file format (e.g., MOL file or SMILES string).

  • Database Comparison and Algorithm Application: The prediction engine compares the input structure to a vast database of experimentally determined NMR spectra. It identifies structural fragments and functional groups within the target molecule and correlates them with known chemical shift values from the database.

  • Chemical Shift Calculation: Sophisticated algorithms, often incorporating principles of additivity and accounting for through-bond and through-space electronic effects, are used to calculate the expected chemical shifts for each nucleus in the molecule.

  • Spectrum Generation: The predicted chemical shifts are then used to generate a simulated NMR spectrum.

Workflow for Correlating Experimental and Computational NMR Data

The process of comparing experimental and computational NMR data can be visualized as a systematic workflow. This workflow is essential for validating computational models and for the structural elucidation of novel compounds.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_corr Correlation and Analysis exp_sample Sample Preparation exp_acq NMR Data Acquisition exp_sample->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec comparison Comparison of Chemical Shifts exp_spec->comparison comp_struct Input Molecular Structure comp_pred NMR Prediction Algorithm comp_struct->comp_pred comp_spec Predicted Spectrum comp_pred->comp_spec comp_spec->comparison analysis Analysis of Deviations comparison->analysis conclusion Structural Confirmation / Model Refinement analysis->conclusion

Caption: Workflow for the correlation of experimental and computational NMR data.

This guide demonstrates that while computational NMR prediction provides a valuable and increasingly accurate tool for chemists, direct experimental verification remains the gold standard for unambiguous structural determination. The observed deviations between the experimental and predicted data for this compound underscore the ongoing need for refinement in computational models to fully capture the complex electronic environments within molecules. Nevertheless, the predictive power of these computational tools is a significant asset in the rapid screening of potential structures and in guiding the interpretation of complex experimental spectra.

A Comparative Analysis of Phosphine Ligands in the Sonogashira Coupling of 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The choice of phosphine (B1218219) ligand is critical in this palladium-catalyzed transformation, profoundly influencing reaction efficiency, yield, and catalyst stability. This guide provides a comparative analysis of various phosphine ligands in the context of the Sonogashira coupling of 1-phenyl-1-hexyne with a generic aryl halide, supported by experimental data and detailed protocols.

Performance of Phosphine Ligands: A Tabular Comparison

The efficacy of different phosphine ligands in the Sonogashira coupling is often evaluated based on metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). While specific data for this compound is synthesized from analogous reactions with phenylacetylene, the trends observed are broadly applicable.

Phosphine LigandStructureTypical Yield (%)TONTOF (h⁻¹)Key Characteristics
Triphenylphosphine (PPh₃) P(C₆H₅)₃85-95[1][2]HighModerateA standard, versatile, and cost-effective ligand.[2]
Tri(o-tolyl)phosphine (P(o-tol)₃) P(C₇H₇)₃80-90ModerateModerateIncreased steric bulk compared to PPh₃ can enhance catalyst stability.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C₄H₉)₃>95[3][4]Very HighVery HighHighly active for sterically undemanding alkynes due to its electron-rich nature and large cone angle.[3][4]
XPhos 90-99HighHighA bulky biaryl phosphine ligand known for promoting difficult couplings.
SPhos 90-99HighHighAnother bulky biaryl phosphine ligand, often showing high activity at low catalyst loadings.
JohnPhos (JP) HighHighHighBelongs to the class of trialkylphosphine ligands, showing significant differences in TOF compared to triaryl ligands.[5]
CyJohnPhos (CJP) HighHighHighA triarylphosphine ligand with distinct behavior from trialkyl ligands like JohnPhos.[5]
Tri(1-naphthyl)phosphine (Np₃P) P(C₁₀H₇)₃VariableModerateModerateCan be effective in palladium-free, copper-catalyzed Sonogashira reactions.[6]

Note: The data presented is a synthesis from various sources and may vary depending on the specific reaction conditions, including the nature of the aryl halide, solvent, base, and temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for a Sonogashira coupling reaction.

General Procedure for Palladium-Catalyzed Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Phosphine ligand (if not part of the palladium complex, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 3.0 mmol)

  • Solvent (e.g., Toluene, THF, or DMF, 10 mL), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the phosphine ligand.

  • Add the aryl halide and this compound to the flask.

  • Add the degassed solvent followed by the base.

  • The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 120 °C) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS).[1]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Copper-Free Sonogashira Coupling

To avoid issues associated with copper co-catalysts, such as the formation of diacetylene homocoupling products, copper-free conditions have been developed.[7][8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF or a mixture of water and an organic solvent), degassed[9]

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the aryl halide, this compound, and the base.

  • Add the degassed solvent.

  • Stir the mixture at an elevated temperature (e.g., 90-120 °C) until the reaction is complete as monitored by TLC or GC-MS.[9]

  • Work-up and purification are performed as described in the general procedure.

Visualizing the Process

Diagrams can clarify complex experimental workflows and catalytic cycles.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Aryl Halide + This compound mixing Mixing under Inert Atmosphere reagents->mixing catalyst Pd Catalyst + Phosphine Ligand catalyst->mixing base_solvent Base + Solvent base_solvent->mixing heating Heating & Stirring mixing->heating extraction Extraction heating->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Final Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)-X L₂ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation + Cu-C≡CR pd2_alkynyl Ar-Pd(II)-C≡CR L₂ transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_acetylide Cu-C≡CR cu_x CuX cu_acetylide->cu_x Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide + CuX, Base cu_x->cu_acetylide + R-C≡C-H, Base base Base base_h Base-H⁺X⁻

Caption: The Sonogashira catalytic cycle.

References

Benchmarking novel catalytic systems using 1-Phenyl-1-hexyne as a standard substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel catalytic systems with enhanced efficiency, selectivity, and sustainability is a cornerstone of modern chemical synthesis. The selection of a standard substrate for benchmarking these new catalysts is critical for accurate and reproducible performance evaluation. 1-Phenyl-1-hexyne emerges as an exemplary standard substrate due to its representative functionalities—a terminal alkyne and an aromatic ring—allowing for the assessment of various catalytic transformations. This guide provides an objective comparison of novel catalytic systems for key transformations of this compound and its close analogs, supported by experimental data and detailed protocols.

Selective Hydrogenation: Beyond Conventional Catalysts

The selective hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis, with broad applications in the production of fine chemicals, pharmaceuticals, and polymers.[1][2] The primary challenge lies in achieving high selectivity towards the desired alkene while preventing over-hydrogenation to the corresponding alkane.[1] Here, we compare the performance of a novel single-atom alloy (SAA) catalyst with a conventional palladium catalyst in the liquid-phase hydrogenation of a 1-phenyl-1-alkyne substrate.

Data Presentation: Catalyst Performance in Selective Hydrogenation

The following table summarizes the catalytic performance of a Pd1Ag3/Al2O3 single-atom alloy catalyst in comparison to a conventional Pd/Al2O3 catalyst for the hydrogenation of 1-phenyl-1-propyne, a close structural analog of this compound.[1]

CatalystSubstrate Conversion (%)Alkene Selectivity (%)Reaction ConditionsReference
Pd1Ag3/Al2O3 (Novel SAA) >9895-97 25 °C, 5 bar H2, n-hexane[1]
Pd/Al2O3 (Conventional) >98Decreases significantly with conversion25 °C, 5 bar H2, n-hexane[1]

Note: The selectivity of the conventional Pd/Al2O3 catalyst is highly dependent on conversion, often dropping as the reaction progresses due to over-hydrogenation. In contrast, the SAA catalyst maintains high selectivity throughout the reaction.[1]

Experimental Protocol: Liquid-Phase Hydrogenation

The following is a representative experimental protocol for the liquid-phase hydrogenation of a 1-phenyl-1-alkyne substrate.[1]

Materials:

  • Substrate: 1-Phenyl-1-propyne (98%, Sigma-Aldrich)

  • Solvent: n-Hexane (98%, Merck KGaA), purified by distillation under Ar atmosphere.

  • Catalyst Support: Alumina (B75360) powder (98.9%, SBET = 56 m2/g, PURALOX 200/55, Sasol).

  • Catalyst Precursors: Pd(NO3)2 and Ag(NO3)2 (≥99.0%, Sigma-Aldrich).

  • Gases: Hydrogen (high purity), Argon (high purity).

Catalyst Preparation (Incipient-Wetness Co-impregnation for Pd1Ag3/Al2O3):

  • Pre-calcine the alumina support in dry air at 500 °C for 4 hours.

  • Prepare an aqueous solution containing both Pd(NO3)2 and Ag(NO3)2, acidified with diluted HNO3 to a pH of 2.9.

  • Impregnate the pre-calcined alumina with the bimetallic solution.

  • Dry the impregnated material overnight at room temperature.

  • Calcine the dried material in dry air at 500 °C for 4 hours.

  • Reduce the calcined material in a 5% H2/Ar flow at 550 °C for 3 hours.

  • Cool the catalyst to room temperature under a nitrogen atmosphere.

Catalytic Testing:

  • The liquid-phase hydrogenation is performed in a batch-type reactor.

  • Introduce the solvent (n-hexane) and the catalyst into the reactor.

  • Seal the reactor and purge with argon.

  • Introduce the substrate (1-phenyl-1-propyne).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Maintain the reaction at a constant temperature (e.g., 25 °C) with vigorous stirring (e.g., 1000 rpm).

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture at different time intervals using gas chromatography (GC).

Signaling Pathway and Workflow Visualization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Hydrogenation Support Alumina Support Impregnation Impregnation Support->Impregnation Precursors Pd(NO3)2 + Ag(NO3)2 Precursors->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Pd1Ag3/Al2O3 Catalyst Reduction->Catalyst Reactor Batch Reactor Catalyst->Reactor Analysis GC Analysis Reactor->Analysis Substrate 1-Phenyl-1-propyne Substrate->Reactor Solvent n-Hexane Solvent->Reactor H2 Hydrogen Gas H2->Reactor

Caption: Experimental workflow for catalyst preparation and hydrogenation.

Hydrosilylation: A Comparative Look at Rhodium-Based Catalysts

Hydrosilylation of alkynes is a highly atom-economical method to produce valuable vinylsilanes, which are versatile building blocks in organic synthesis. The regioselectivity of this reaction is a key challenge, with the potential to form α, β-(E), and β-(Z) isomers. Here, we compare several rhodium(I) complexes as catalysts for the hydrosilylation of 1-hexyne (B1330390), a close aliphatic analog of this compound.

Data Presentation: Catalyst Performance in 1-Hexyne Hydrosilylation

The following table presents a comparison of different Rh(I)-NHC-Py-OMe compounds for the hydrosilylation of 1-hexyne with HSiMe2Ph.[3]

CatalystConversion (%)β-(Z) Selectivity (%)β-(E) Selectivity (%)α-Isomer Selectivity (%)Reaction Time (min)Reference
[RhBr(CO)(κ2C,N-tBuImCH2PyCH2OMe)] 10090 7330[3]
[RhBr(cod)(κC-tBuImCH2PyCH2OMe)] 1007916535[3]
[Rh(cod)(κ2C,N-tBuImCH2PyCH2OMe)]PF6 1008312535[3]
[Rh(CO)2(κ2C,N-tBuImCH2PyCH2OMe)]PF6 1008411530[3]

Note: The catalyst [RhBr(CO)(κ2C,N-tBuImCH2PyCH2OMe)] demonstrates superior performance in terms of both activity and selectivity towards the β-(Z)-vinylsilane isomer.[3]

Experimental Protocol: Alkyne Hydrosilylation

The following is a general experimental protocol for the hydrosilylation of a terminal alkyne catalyzed by a rhodium(I) complex.[3]

Materials:

  • Alkyne: 1-Hexyne

  • Hydrosilane: HSiMe2Ph

  • Catalyst: Rh(I)-NHC-Py-OMe complex (1.0 mol%)

  • Solvent: CDCl3 (for NMR monitoring)

  • Internal Standard: Anisole

Catalytic Testing:

  • In a glovebox, dissolve the rhodium catalyst (0.0011 mmol) in CDCl3 (0.5 mL) in an NMR tube.

  • Add the internal standard (anisole).

  • Add the alkyne (0.11 mmol) and the hydrosilane (0.11 mmol) to the NMR tube.

  • Seal the NMR tube and heat it to the desired temperature (e.g., 333 K) in a thermostated oil bath.

  • Monitor the reaction progress by 1H NMR spectroscopy at different time intervals.

  • Determine the conversion and selectivity by integrating the signals of the starting materials and products relative to the internal standard.

Logical Relationship Visualization

catalyst_comparison cluster_reactants Reactants cluster_catalysts Catalytic Systems cluster_products Potential Products Alkyne This compound CatA Catalyst A (e.g., Rh-NHC) Alkyne->CatA CatB Catalyst B (e.g., Pt-based) Alkyne->CatB CatC Catalyst C (e.g., Au-based) Alkyne->CatC Silane Hydrosilane Silane->CatA Silane->CatB Silane->CatC beta_Z_isomer β-(Z)-Vinylsilane CatA->beta_Z_isomer High Selectivity beta_E_isomer β-(E)-Vinylsilane CatB->beta_E_isomer Moderate Selectivity alpha_isomer α-Vinylsilane CatC->alpha_isomer Low Selectivity

Caption: Comparison of catalyst selectivity in alkyne hydrosilylation.

This guide provides a framework for benchmarking novel catalytic systems using this compound as a standard substrate. The presented data and protocols for hydrogenation and hydrosilylation serve as a starting point for researchers to evaluate and compare the performance of their own catalytic innovations. The use of standardized substrates and reporting methodologies is paramount for the advancement of catalytic science and its application in the chemical and pharmaceutical industries.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenyl-1-hexyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Phenyl-1-hexyne, a combustible solid with irritant properties, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance with the following GHS hazard classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity — Single Exposure (Category 3), primarily affecting the respiratory system.[2] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).[2][3]

Table 1: Hazard and Safety Data for this compound

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
CAS Number 1129-65-3[4]
Appearance Solid or colorless to light yellow/orange clear liquid[1][2][5]
Storage Class 11 (Combustible Solids)
Flash Point 98 °C / 208.4 °F (closed cup)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[3]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if vapor concentrations are high.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

1. Waste Collection:

  • Carefully transfer waste this compound into a designated hazardous waste container.

  • Use a funnel to prevent spills.

  • Do not mix with incompatible wastes, such as strong oxidizing agents, acids, or bases.[3]

  • Due to the alkyne group, avoid contact with heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of potentially explosive acetylides.[8]

2. Container Selection and Labeling:

  • Use a chemically compatible container that is in good condition with a secure, leak-proof, screw-on cap.[9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[6]

  • Include the date of waste generation and the name and contact information of the principal investigator.[6]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste storage area.[9]

  • This area should be cool, dry, and well-ventilated.[3]

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[9]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple rinse the container with a suitable solvent, such as acetone (B3395972) or ethanol, in a fume hood.[7][10]

  • The first rinsate is considered hazardous and must be collected and added to the this compound waste container. Subsequent rinsates should also be collected as hazardous waste.[7][8]

  • After thorough rinsing, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab waste.[7]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3]

  • Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.

  • Use spark-proof tools if there is a risk of ignition.[3]

6. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.[6][7]

  • Complete any required hazardous waste disposal forms, accurately listing the contents and quantity of the waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Empty Container Decontamination start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Have an empty This compound container? start->empty_container collect Collect waste in a compatible, sealed container ppe->collect label_waste Label container with: 'Hazardous Waste' 'this compound' Hazards, Date, PI Info collect->label_waste store Store in designated, ventilated area with secondary containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs complete_forms Complete Hazardous Waste Manifest contact_ehs->complete_forms disposal EHS Collects for Proper Disposal complete_forms->disposal empty_container->store No triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->collect Add to waste dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenyl-1-hexyne, offering procedural, step-by-step guidance to foster a secure research environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 1129-65-3

  • Molecular Formula: C₁₂H₁₄

  • Hazards: Skin and eye irritant.[1] May cause respiratory irritation. Flammable liquid and vapor.

Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles should always be worn. A face shield is recommended when there is a risk of splashing.
Skin/Body Chemical-Resistant Lab Coat or CoverallsWear a long-sleeved, flame-retardant lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are advised.
Hands Chemically Resistant GlovesNitrile gloves may offer splash protection but have poor resistance to aromatic hydrocarbons.[2] For prolonged contact, consider thicker, more resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Glove Selection Considerations (Qualitative Data):

Since specific breakthrough data for this compound is unavailable, glove selection should be based on resistance to aromatic hydrocarbons.

Glove MaterialSplash ProtectionImmersion/Prolonged Contact
NitrileFairNot Recommended[2]
NeopreneGoodFair
Butyl RubberExcellentGood
Viton™ExcellentExcellent

This data is inferred from the chemical properties of this compound as an aromatic hydrocarbon. On-site testing is recommended to determine safe usage parameters.

Experimental Protocols: Handling and Disposal

Adherence to strict protocols is essential for the safe handling and disposal of this compound.

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical, foam, or carbon dioxide) is nearby.[3]

    • An emergency eyewash station and safety shower must be readily accessible.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and a face shield.

    • Don the appropriate chemically resistant gloves.

  • Chemical Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3][6]

    • Avoid contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Decontaminate all equipment and work surfaces after use.

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7]

    • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Plan to handle This compound task Assess Task: - Quantity - Duration - Potential for splash/aerosol start->task hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Flammable task->hazards eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) hazards->eye_protection Mitigate Eye/Face Hazards skin_protection Skin/Body Protection: - Chemical-Resistant Lab Coat - Coveralls (for large quantities) hazards->skin_protection Mitigate Skin/Body Hazards hand_protection Hand Protection: - Select gloves based on  aromatic hydrocarbon resistance  (e.g., Butyl, Viton) hazards->hand_protection Mitigate Hand Hazards respiratory_protection Respiratory Protection: - Work in Fume Hood - Respirator (if hood unavailable  or exposure limits may be exceeded) hazards->respiratory_protection Mitigate Inhalation Hazards don_ppe Don all selected PPE eye_protection->don_ppe skin_protection->don_ppe hand_protection->don_ppe respiratory_protection->don_ppe handle_chemical Handle chemical following safe procedures don_ppe->handle_chemical end End of Procedure handle_chemical->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1-hexyne
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1-hexyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.